molecular formula C12H11NO3 B1589460 Ethyl 3-(3-cyanophenyl)-3-oxopropanoate CAS No. 62088-13-5

Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

Cat. No.: B1589460
CAS No.: 62088-13-5
M. Wt: 217.22 g/mol
InChI Key: BKFPVHXPYUFQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-cyanophenyl)-3-oxopropanoate (CAS 62088-13-5) is a high-purity chemical compound offered for research and development purposes. This ester features both a ketone and an ester functional group adjacent to one another, making it a versatile β-ketoester intermediate . Its molecular formula is C12H11NO3, and it has a molecular weight of 217.22 g/mol . The compound is identified by several synonyms, including ethyl (m-cyanobenzoyl)acetate . The presence of the electron-withdrawing cyano group on the meta-position of the phenyl ring can influence the compound's reactivity, which is valuable for synthetic organic chemistry. As a building block, this compound is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage its structure in the synthesis of more complex molecules for various fields, including medicinal chemistry and material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3-cyanophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-4-9(6-10)8-13/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFPVHXPYUFQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469593
Record name ethyl 3-(3-cyanophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62088-13-5
Record name ethyl 3-(3-cyanophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to Ethyl 3-(3-cyanophenyl)-3-oxopropanoate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Applications and Synthetic Utility of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, with the CAS number 62088-13-5, is a bifunctional molecule of significant interest in the landscape of modern organic synthesis.[1] Its structure, incorporating both a reactive β-keto ester moiety and a strategically placed cyanophenyl group, positions it as a highly versatile precursor for the construction of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents. This guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in a laboratory setting.

PropertyValue
CAS Number 62088-13-5
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance Solid
Storage Inert atmosphere, 2-8°C

Safety Information:

Users should handle this compound with appropriate safety precautions. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the β-keto ester and the cyanophenyl moiety.

Figure 1: Key reactive sites of this compound.

The β-keto ester functionality is a classic precursor for a wide array of condensation reactions, enabling the formation of five- and six-membered heterocyclic rings. The active methylene group, flanked by two carbonyl groups, is readily deprotonated to form a nucleophilic enolate, which can then react with various electrophiles. The cyano group, while less reactive under standard conditions, offers a handle for further functional group transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, at later stages of a synthetic sequence.

Key Applications in Heterocyclic Synthesis

The primary application of this compound is as a starting material for the synthesis of diverse heterocyclic scaffolds, which are of paramount importance in drug discovery.

Synthesis of Thiazole Derivatives: A Gateway to Febuxostat Analogues

The Hantzsch thiazole synthesis is a cornerstone reaction in medicinal chemistry for the preparation of the thiazole ring system.[3] This reaction involves the condensation of an α-haloketone with a thioamide. While this compound is not a direct substrate for the classical Hantzsch synthesis, it serves as a crucial precursor to the necessary α-haloketone intermediate.

Figure 2: General workflow for the synthesis of 2-aminothiazoles.

A significant application of this methodology is in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. The core of Febuxostat is a 2-phenylthiazole moiety, and synthetic routes often involve intermediates derived from cyanophenyl-containing building blocks.

Illustrative Experimental Protocol for Hantzsch Thiazole Synthesis:

This protocol is a general representation and may require optimization for specific substrates.

  • Halogenation of the β-keto ester: To a solution of this compound (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add a halogenating agent (e.g., bromine or sulfuryl chloride, 1 equivalent) dropwise at 0°C.

  • Reaction monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a solution of sodium bisulfite and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-halo-β-keto ester.

  • Cyclocondensation: Dissolve the crude α-halo-β-keto ester and a thioamide (1 equivalent) in ethanol. Reflux the mixture for several hours.

  • Product isolation: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, concentrate the solvent and purify the residue by column chromatography.

Synthesis of Pyridine Derivatives via Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation provides an efficient route to substituted 2-pyridones.[4][5] This reaction typically involves the condensation of a β-keto ester with a cyanoacetamide in the presence of a base. This compound can serve as the β-keto ester component in this reaction, leading to the formation of highly functionalized pyridone derivatives.

Figure 3: Reaction scheme for the Guareschi-Thorpe condensation.

General Experimental Protocol for Guareschi-Thorpe Condensation:

  • Reaction setup: In a round-bottom flask, dissolve this compound (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.

  • Addition of base: Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

  • Reaction conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Product isolation: Upon completion, cool the reaction mixture. The product may precipitate from the solution. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Synthesis of Pyrazole Derivatives

The reaction of β-dicarbonyl compounds with hydrazine and its derivatives is a classical and highly effective method for the synthesis of pyrazoles.[6][7] this compound, as a 1,3-dicarbonyl equivalent, readily undergoes cyclocondensation with hydrazines to yield substituted pyrazoles. The regioselectivity of the reaction can be influenced by the substitution pattern on the hydrazine and the reaction conditions.

Figure 4: General scheme for the synthesis of pyrazoles.

General Experimental Protocol for Pyrazole Synthesis:

  • Reaction setup: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

  • Addition of hydrazine: Add hydrazine hydrate or a substituted hydrazine (1 equivalent) to the solution.

  • Reaction conditions: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

  • Product isolation: After completion, cool the reaction mixture to room temperature. The pyrazole product may precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its ability to participate in well-established synthetic transformations such as the Hantzsch thiazole synthesis, Guareschi-Thorpe condensation, and pyrazole synthesis makes it a powerful tool for medicinal chemists and researchers in drug discovery. The strategic placement of the cyano group provides further opportunities for diversification and the creation of novel molecular entities with potential therapeutic applications. As the demand for new and effective pharmaceuticals continues to grow, the importance of such versatile synthetic intermediates is poised to increase, making this compound a key compound in the synthetic chemist's arsenal.

References

The Analytical Gauntlet: A Technical Guide to the Structure Elucidation of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Characterization

In the landscape of pharmaceutical research and drug development, the precise structural characterization of a molecule is the bedrock upon which all subsequent investigations are built. An erroneously identified compound can lead to the misinterpretation of biological activity, wasted resources, and, most critically, potential safety concerns. This guide provides an in-depth, technically-focused walkthrough of the structure elucidation of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate, a β-keto ester with potential applications as a versatile building block in medicinal chemistry. Our approach is not a mere recitation of procedures but a narrative of scientific deduction, where each analytical technique provides a crucial piece of a larger puzzle. We will demonstrate how a multi-faceted analytical strategy, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a self-validating system for the unequivocal confirmation of the molecular structure.

The Synthetic Context: A Claisen Condensation Approach

To understand the potential impurities and byproducts that may be present, it is first essential to consider the likely synthetic route to this compound. A common and efficient method for the synthesis of β-keto esters is the Claisen condensation. In this case, the reaction would likely involve the condensation of ethyl acetate and a derivative of 3-cyanobenzoic acid, such as its corresponding ester, in the presence of a strong base like sodium ethoxide.

This synthetic pathway informs our analytical strategy. We must be vigilant for the presence of unreacted starting materials, self-condensation products of ethyl acetate, and potential positional isomers if the starting cyanobenzoic acid derivative is not pure.

The Analytical Workflow: A Symphony of Spectroscopies

Our approach to the structure elucidation of this compound is a synergistic one, employing multiple spectroscopic techniques to provide orthogonal data points, all of which must converge to a single, unambiguous structure.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Claisen Condensation Purification Column Chromatography Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Final_Structure Final Structure Confirmed Data_Integration->Final_Structure

Caption: A streamlined workflow for the synthesis, purification, and spectroscopic structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the carbon-hydrogen framework.[1]

¹H NMR Spectroscopy: Mapping the Protons

Protocol:

  • A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.

  • The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~8.20s1HH-2 (Aromatic)Deshielded due to proximity to the electron-withdrawing cyano and carbonyl groups. Appears as a singlet due to no adjacent protons.
~8.15d1HH-6 (Aromatic)Deshielded by the carbonyl group and ortho-coupled to H-5.
~7.85d1HH-4 (Aromatic)Deshielded by the cyano group and ortho-coupled to H-5.
~7.65t1HH-5 (Aromatic)Coupled to both H-4 and H-6, resulting in a triplet.
4.25q2H-OCH₂CH₃Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.
4.05s2H-C(O)CH₂C(O)-Methylene protons flanked by two carbonyl groups, appearing as a singlet. The chemical shift is significantly downfield due to the strong deshielding effect of the two carbonyls.
1.30t3H-OCH₂CH₃Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.

Note on Tautomerism: β-keto esters can exist in equilibrium with their enol tautomer. In the case of this compound, this would result in a second set of signals, including a characteristic enolic proton signal at ~12-13 ppm. The ratio of keto to enol form can be solvent and temperature-dependent. For the purpose of this guide, we will focus on the major keto tautomer.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Protocol:

  • The same sample prepared for ¹H NMR analysis is used.

  • The ¹³C NMR spectrum is acquired on the same spectrometer, typically with proton decoupling.

  • The chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~195.0Aromatic Ketone C=OThe carbonyl carbon of the ketone is highly deshielded.
~167.0Ester C=OThe carbonyl carbon of the ester is also deshielded, but typically less so than a ketone.
~138.0Aromatic C-1Quaternary carbon attached to the carbonyl group.
~135.0Aromatic C-3Quaternary carbon attached to the cyano group.
~133.0Aromatic CHAromatic methine carbon.
~130.0Aromatic CHAromatic methine carbon.
~129.5Aromatic CHAromatic methine carbon.
~129.0Aromatic CHAromatic methine carbon.
~118.0-C≡NThe carbon of the nitrile group.
~112.5Quaternary Aromatic CThe quaternary carbon of the cyano group.
61.5-OCH₂CH₃The methylene carbon of the ethyl ester.
45.0-C(O)CH₂C(O)-The methylene carbon between the two carbonyl groups.
14.0-OCH₂CH₃The methyl carbon of the ethyl ester.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[1]

Protocol:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • The mass spectrum is acquired in positive ion mode.

Expected Results:

  • Molecular Ion (M+H)⁺: The expected molecular weight of this compound (C₁₂H₁₁NO₃) is 217.22 g/mol . In ESI-MS, the compound will likely be observed as the protonated molecule [M+H]⁺ at m/z 218.

  • Key Fragmentation Patterns: The fragmentation of the molecular ion can provide confirmation of the structure.

MS_Fragmentation M [M+H]⁺ m/z 218 F1 Loss of C₂H₅OH (m/z 172) M->F1 -46 F2 Loss of •OC₂H₅ (m/z 173) M->F2 -45 F3 3-cyanobenzoyl cation (m/z 130) M->F3 -88 F4 Loss of CO from m/z 130 (m/z 102) F3->F4 -28

Caption: Predicted key fragmentation pathways for this compound in positive ion ESI-MS.

The observation of these key fragments, particularly the characteristic 3-cyanobenzoyl cation at m/z 130, provides strong evidence for the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1]

Protocol:

  • A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrationSignificance
~3100-3000Aromatic C-HStretchConfirms the presence of an aromatic ring.
~2980Aliphatic C-HStretchConfirms the presence of the ethyl group.
~2230Nitrile (C≡N)StretchA sharp, strong absorption characteristic of the cyano group.
~1740Ester C=OStretchStrong absorption characteristic of the ester carbonyl.
~1690Ketone C=OStretchStrong absorption for the aromatic ketone carbonyl, at a slightly lower frequency due to conjugation with the aromatic ring.
~1600, ~1480Aromatic C=CStretchConfirms the presence of the aromatic ring.
~1250Ester C-OStretchStrong absorption characteristic of the ester C-O bond.

The presence of two distinct carbonyl peaks is a key diagnostic feature for the β-keto ester functionality.

Data Synthesis and Final Structure Confirmation

The power of this multi-technique approach lies in the convergence of all data to a single, consistent structure.

  • MS provides the molecular formula (C₁₂H₁₁NO₃) and confirms the presence of the 3-cyanobenzoyl moiety.

  • IR confirms the presence of the key functional groups: nitrile, ester, ketone, and an aromatic ring.

  • ¹³C NMR shows the correct number of carbon atoms and their chemical environments, including the two distinct carbonyl carbons.

  • ¹H NMR provides the final, detailed picture of the proton connectivity, confirming the 3-substitution pattern on the aromatic ring and the structure of the ethyl propanoate chain.

The collective data from these independent analytical techniques provides an unassailable confirmation of the structure as this compound. This rigorous, self-validating approach to structure elucidation is indispensable in the high-stakes environment of drug discovery and development.

References

An In-Depth Technical Guide to Ethyl 3-(3-cyanophenyl)-3-oxopropanoate (CAS Number: 62088-13-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate (CAS No. 62088-13-5). As a functionalized β-keto ester, this compound represents a versatile building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal interest. This document furnishes detailed synthetic protocols, physicochemical data, and expert insights into its reactivity and potential as a key intermediate in drug discovery and development. All information is supported by authoritative references to ensure scientific integrity and to empower researchers in their laboratory endeavors.

Introduction and Chemical Identity

This compound is an organic compound featuring a β-keto ester functionality and a cyanophenyl group.[1] This unique combination of reactive moieties makes it a valuable precursor for a variety of chemical transformations. The presence of the cyano group and the keto-ester functionality allows for diverse derivatization, rendering it an attractive starting material for the synthesis of complex molecules, including pharmacologically active agents.

Nomenclature and Identifiers:

  • Systematic IUPAC Name: this compound[2][3]

  • CAS Number: 62088-13-5

  • Molecular Formula: C₁₂H₁₁NO₃[1]

  • Synonyms: Ethyl (m-cyanobenzoyl)acetate, 3-(3-Cyano-Phenyl)-3-Oxo-Propionic Acid Ethyl Ester[1]

Physicochemical and Structural Properties

The structural and physical characteristics of a compound are fundamental to understanding its reactivity and designing appropriate experimental conditions.

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be used as a guide.

PropertyValueSource
Molecular Weight 217.22 g/mol [1]
Appearance Colorless liquid or solid[1]
Boiling Point 338.0 ± 22.0 °C (Predicted)[1]
Density 1.19 g/cm³[1]
Flash Point 147.4 °C[1]
pKa 9.57 ± 0.46 (Predicted)[1]
Refractive Index 1.53[1]
Storage Conditions Store under inert gas (nitrogen or Argon) at 2-8°C[1]

Synthesis and Reactivity

The synthesis of this compound can be achieved through established organic reactions. The primary and most logical approach is a Claisen condensation reaction.

Recommended Synthetic Protocol: Crossed Claisen Condensation

This protocol describes a robust method for the synthesis of this compound via a crossed Claisen condensation between ethyl 3-cyanobenzoate and ethyl acetate, using a strong base such as sodium ethoxide.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product Ethyl 3-cyanobenzoate Ethyl 3-cyanobenzoate Product This compound Ethyl 3-cyanobenzoate->Product + Ethyl acetate (NaOEt, Ethanol) Ethyl acetate Ethyl acetate

Caption: Synthesis of this compound.

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add dry ethanol (100 mL). Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0-5 °C using an ice bath.

  • Addition of Reactants: To a separate flask, prepare a mixture of ethyl 3-cyanobenzoate (17.7 g, 0.1 mol) and dry ethyl acetate (8.8 g, 0.1 mol). Add this mixture dropwise to the stirred sodium ethoxide solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and dilute hydrochloric acid to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expertise & Experience Insights: The choice of a strong, non-nucleophilic base is critical to favor the enolate formation of ethyl acetate. Sodium ethoxide in ethanol is a classic and effective choice. The slow addition of the ester mixture at low temperature helps to control the exothermic reaction and minimize side products.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds that are often the core of pharmaceutical agents.

Role as a Pharmaceutical Intermediate

The bifunctional nature of this molecule allows it to participate in a variety of cyclization reactions. The β-keto ester moiety can react with binucleophiles to form five- or six-membered rings, while the cyano group can be hydrolyzed, reduced, or participate in cycloadditions.

One patent describes the use of this compound as a starting material in the synthesis of a complex carbamic acid derivative, highlighting its utility in constructing molecules with potential therapeutic applications.

Illustrative Synthetic Utility:

G cluster_downstream Potential Downstream Syntheses start This compound (CAS 62088-13-5) pyrazoles Pyrazoles start->pyrazoles + Hydrazine derivatives pyrimidines Pyrimidines start->pyrimidines + Amidines / Urea pyridones Pyridones start->pyridones + Ammonia / Amines complex_apis Complex APIs pyrazoles->complex_apis pyrimidines->complex_apis pyridones->complex_apis

Caption: Potential synthetic pathways from the title compound.

Potential Biological Activities

While no specific biological activity has been reported for this compound, the structural motifs present suggest potential areas for investigation.

  • Antimicrobial and Anticancer Properties: Many compounds containing a cyanophenyl group or a β-keto ester functionality have demonstrated antimicrobial and anticancer activities. It is plausible that this compound or its derivatives could exhibit similar properties.

  • Enzyme Inhibition: The β-dicarbonyl system is a known chelating motif and can interact with the active sites of metalloenzymes.

Further biological screening is warranted to explore the pharmacological potential of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

  • Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled.[3]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting material for the construction of diverse heterocyclic systems and other complex molecular architectures. While its own biological profile remains to be fully elucidated, its utility as a key intermediate in the synthesis of potentially bioactive molecules is clear. This guide provides the necessary foundational knowledge for researchers to confidently incorporate this compound into their synthetic strategies for drug discovery and development.

References

The Strategic Role of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate in Modern Antithrombotic Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thromboembolic diseases remain a leading cause of morbidity and mortality worldwide, necessitating the continuous development of safer and more effective antithrombotic agents. This technical guide delves into the strategic importance of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate as a pivotal scaffold and versatile chemical intermediate in the discovery of novel anticoagulants. While not an active antithrombotic agent in its native form, its unique structural motifs—a reactive β-keto ester system and a strategically positioned cyanophenyl group—offer a compelling starting point for the synthesis of potent inhibitors of key coagulation factors, particularly Factor Xa. This document provides a comprehensive overview of its synthetic utility, a proposed workflow for derivative synthesis and screening, and detailed experimental protocols for the evaluation of novel anticoagulant candidates.

Introduction: The Unmet Need in Anticoagulation and the Promise of Novel Scaffolds

The advent of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic disorders. However, challenges related to bleeding risk, the need for reversal agents, and patient variability persist.[1][2] This landscape fuels the search for new chemical entities with improved therapeutic profiles. The concept of "privileged scaffolds" in medicinal chemistry highlights core structures that can interact with multiple biological targets with high affinity.[3] this compound presents itself as a promising, albeit underexplored, starting point for the generation of such privileged structures in the context of anticoagulation.

The rationale for its potential lies in the convergence of two key features:

  • The β-Keto Ester Moiety: This functional group is a cornerstone of synthetic chemistry, enabling the construction of a wide array of heterocyclic systems through reactions with binucleophiles.[4][5] Of particular interest is its utility in forming pyrazole rings, a common core in many bioactive molecules.[6][7][8]

  • The 3-Cyanophenyl Group: The cyanophenyl motif is a well-established pharmacophore in a number of potent and selective Factor Xa inhibitors.[9][10][11][12] It often serves as a key recognition element, binding to specific pockets within the active site of the enzyme.[13][14]

This guide, therefore, puts forth a hypothesis-driven approach, positioning this compound as a valuable building block for the next generation of antithrombotic agents.

Synthetic Strategy: From β-Keto Ester to Bioactive Heterocycles

The primary utility of this compound in antithrombotic drug discovery is as a precursor for the synthesis of more complex, biologically active molecules. The Knorr pyrazole synthesis and related cyclization reactions are particularly relevant.

Proposed Synthesis of a Pyrazole-Based Anticoagulant Candidate

A plausible synthetic route involves the reaction of this compound with a suitable hydrazine derivative. This reaction proceeds via a condensation mechanism to yield a pyrazolone, which can be further functionalized.

Experimental Protocol: Synthesis of a Pyrazole Derivative (Hypothetical Example)

  • Reaction Setup: To a solution of this compound (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. Purify the crude product by recrystallization from ethanol to yield the desired pyrazolone derivative.

The resulting pyrazole can then be subjected to further chemical modifications to optimize its activity and pharmacokinetic properties.

Biological Evaluation Workflow: A Multi-tiered Screening Cascade

The discovery and development of a novel antithrombotic agent requires a rigorous and systematic biological evaluation process. The following workflow outlines the key stages for screening derivatives of this compound.

Antithrombotic_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Preclinical Development Primary_Assays Primary Assays (PT & aPTT) Secondary_Assays Secondary Assays (Factor Xa Inhibition) Primary_Assays->Secondary_Assays Active Compounds Thrombosis_Model Ferric Chloride-Induced Thrombosis Model Secondary_Assays->Thrombosis_Model Potent Inhibitors ADMET_Profiling ADMET Profiling Thrombosis_Model->ADMET_Profiling Efficacious Compounds Lead_Optimization Lead Optimization ADMET_Profiling->Lead_Optimization

Caption: A multi-tiered workflow for the discovery of novel antithrombotic agents.

In Vitro Anticoagulant Activity

The initial assessment of anticoagulant activity is performed using plasma-based clotting assays.

  • Prothrombin Time (PT): This assay evaluates the extrinsic and common pathways of the coagulation cascade.[15][16][17]

  • Activated Partial Thromboplastin Time (aPTT): This assay assesses the intrinsic and common pathways.[15][17][18][19]

Experimental Protocol: In Vitro Anticoagulation Assays

  • Plasma Preparation: Collect citrated human plasma from healthy donors.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • PT Assay: a. Pre-warm the plasma and PT reagent to 37°C. b. Add the test compound or vehicle to the plasma and incubate. c. Initiate clotting by adding the PT reagent and record the time to clot formation.

  • aPTT Assay: a. Pre-warm the plasma and aPTT reagent to 37°C. b. Add the test compound or vehicle and the aPTT reagent to the plasma and incubate. c. Initiate clotting by adding calcium chloride and record the time to clot formation.

Target-Specific Enzyme Inhibition

Compounds that demonstrate significant activity in the plasma-based assays should be further evaluated for their ability to inhibit specific coagulation factors. Given the prevalence of the cyanophenyl motif in Factor Xa inhibitors, this enzyme is a primary target of interest.[1][13][14][20]

Experimental Protocol: Factor Xa Inhibition Assay

  • Reagents: Human Factor Xa, chromogenic substrate for Factor Xa, and a suitable buffer.

  • Assay Procedure: a. In a microplate, add the test compound, Factor Xa, and buffer. Incubate at 37°C. b. Initiate the reaction by adding the chromogenic substrate. c. Monitor the change in absorbance over time, which is proportional to Factor Xa activity.

  • Data Analysis: Calculate the IC50 value for each compound.

In Vivo Antithrombotic Efficacy

Promising candidates from in vitro studies should be tested in animal models of thrombosis to assess their in vivo efficacy. The ferric chloride-induced thrombosis model is a widely used and well-validated model for this purpose.[21][22][23][24]

Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

  • Animal Preparation: Anesthetize the mice and surgically expose the carotid artery.

  • Compound Administration: Administer the test compound or vehicle via an appropriate route (e.g., oral gavage, intravenous injection).

  • Thrombosis Induction: Apply a filter paper saturated with ferric chloride solution to the adventitial surface of the carotid artery to induce vascular injury and thrombus formation.[22][24]

  • Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe.

  • Endpoint: The primary endpoint is the time to vessel occlusion.

Lead Optimization and ADMET Profiling

Compounds that demonstrate in vivo efficacy will enter the lead optimization phase. At this stage, medicinal chemistry efforts will focus on improving potency, selectivity, and pharmacokinetic properties. A critical component of this phase is the early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[25][26][27]

Table 1: Key ADMET Parameters for Antithrombotic Drug Candidates

ParameterImportanceIn Silico/In Vitro Assays
Solubility Crucial for oral absorption.Thermodynamic and kinetic solubility assays.
Permeability Affects absorption across the gut wall.Caco-2, PAMPA assays.
Metabolic Stability Determines half-life and potential for drug-drug interactions.Liver microsome stability assays, hepatocyte stability assays.
Plasma Protein Binding Influences the free drug concentration and efficacy.Equilibrium dialysis, ultracentrifugation.
hERG Inhibition Potential for cardiotoxicity.Patch-clamp assays.
Cytotoxicity General indicator of cellular toxicity.Cell viability assays (e.g., MTT, MTS).

In silico tools can be used for the early prediction of ADMET properties to guide the selection of compounds for experimental evaluation.[28]

Conclusion and Future Directions

This compound represents a strategically valuable, yet underutilized, starting point for the discovery of novel antithrombotic agents. Its synthetic tractability and the presence of a key pharmacophore for Factor Xa inhibition make it an attractive scaffold for the generation of diverse chemical libraries. The systematic application of the described biological evaluation workflow, coupled with early ADMET profiling, can facilitate the identification of promising lead compounds with the potential for further development. Future research should focus on the synthesis and screening of a broad range of heterocyclic derivatives of this compound to fully explore its potential in the ongoing quest for safer and more effective anticoagulants.

References

The Pivotal Role of β-Keto Esters: A Comprehensive Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Keto esters are a cornerstone of modern organic synthesis, prized for their versatile reactivity and central role as precursors to a vast array of complex molecules. Their unique structural motif, characterized by a ketone functionality at the β-position relative to an ester group, imparts a rich chemical character that has been exploited in countless synthetic strategies. This technical guide provides a comprehensive overview of the synthesis and applications of β-keto esters, with a particular focus on the underlying principles that govern their preparation and utility. We will delve into both classical and contemporary synthetic methodologies, from the venerable Claisen condensation to modern catalytic transformations. Furthermore, this guide will illuminate the diverse applications of β-keto esters, showcasing their indispensable role in the development of pharmaceuticals, agrochemicals, and fine chemicals, as well as their utility in coordination chemistry and analytical sciences.

Introduction: The Enduring Importance of β-Keto Esters

β-Keto esters are organic compounds that are integral to pharmaceutical synthesis, serving as key intermediates in the development of various drugs, including anti-inflammatory and analgesic agents. Their remarkable versatility stems from the presence of both electrophilic and nucleophilic centers, allowing them to participate in a wide range of chemical transformations. The acidity of the α-protons, nestled between two electron-withdrawing carbonyl groups, facilitates the formation of stabilized enolates, which are potent nucleophiles for carbon-carbon bond formation. This inherent reactivity makes β-keto esters invaluable building blocks in the synthesis of complex molecular architectures.

This guide will provide a detailed exploration of the synthesis of these vital compounds, followed by an in-depth look at their diverse applications.

The Synthetic Arsenal: Crafting β-Keto Esters

The synthesis of β-keto esters can be broadly categorized into classical condensation reactions and modern catalytic methods. The choice of synthetic route often depends on factors such as substrate scope, desired purity, and scalability.

The Claisen Condensation: A Timeless Classic

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that joins two ester molecules to form a β-keto ester. This base-catalyzed reaction relies on the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.

The mechanism involves several key steps:

  • Enolate Formation: A strong base, typically an alkoxide corresponding to the alcohol portion of the ester to prevent transesterification, removes an α-proton to generate a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of another ester molecule.

  • Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.

  • Deprotonation: The newly formed β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. This final, irreversible deprotonation drives the reaction to completion.

  • Protonation: An acidic workup is required to protonate the enolate and yield the final β-keto ester product.

Diagram: The Claisen Condensation Mechanism

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Protonation Ester1 Ester (R-CH2-COOR') Enolate Enolate Ion Ester1->Enolate Deprotonation Base Base (RO-) Base->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Ester2 Ester (R-CH2-COOR') Ester2->Tetrahedral_Intermediate Beta_Keto_Ester_Product β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester_Product Elimination Alkoxide_Leaving_Group Alkoxide (R'O-) Tetrahedral_Intermediate->Alkoxide_Leaving_Group Stabilized_Enolate Stabilized Enolate Beta_Keto_Ester_Product->Stabilized_Enolate Deprotonation Alkoxide_Leaving_Group->Stabilized_Enolate Final_Product Final β-Keto Ester Stabilized_Enolate->Final_Product Protonation Acid_Workup Acid (H3O+) Acid_Workup->Final_Product

Caption: Mechanism of the Claisen condensation.

Experimental Protocol: A Solvent-Free Claisen Condensation

This protocol describes a solvent-free approach, which can reduce waste and reaction times.

Materials:

  • Ethyl phenylacetate

  • Potassium tert-butoxide

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Apparatus for workup (separatory funnel, beakers, etc.)

  • Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add potassium tert-butoxide and ethyl phenylacetate.

  • Heat the mixture to 100 °C with stirring for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully add dilute hydrochloric acid to the reaction mixture to neutralize the base and protonate the enolate.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude β-keto ester.

  • Purify the product by recrystallization or column chromatography as needed.

Variations of the Claisen Condensation:

  • Dieckmann Condensation: An intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. This reaction is particularly useful for the synthesis of 5- and 6-membered rings.

  • Crossed Claisen Condensation: A condensation between two different esters. To avoid a mixture of products, one ester should be non-enolizable (lacking α-protons).

Modern Catalytic Approaches: Efficiency and Selectivity

While the Claisen condensation remains a valuable tool, modern catalytic methods offer advantages in terms of milder reaction conditions, higher selectivity, and broader substrate scope.

Enzymatic catalysis provides a green and highly selective route to β-keto esters. Lipases, in particular, have been successfully employed for the transesterification of β-keto esters. This method is especially valuable for the synthesis of optically active β-keto esters, which are crucial building blocks for chiral pharmaceuticals.

Experimental Protocol: Lipase-Catalyzed Synthesis of a Chiral β-Keto Ester

Materials:

  • Acyl donor β-keto ester (e.g., ethyl acetoacetate)

  • Racemic alcohol

  • Immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435)

  • Reaction vessel

  • Vacuum pump

  • Apparatus for purification (e.g., column chromatography)

Procedure:

  • In a reaction vessel, admix the acyl donor β-keto ester, the racemic alcohol, and a catalytic amount of the immobilized lipase.

  • Conduct the reaction under reduced pressure to remove the alcohol byproduct and drive the equilibrium towards the product.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, filter off the immobilized lipase for reuse.

  • Purify the resulting chiral β-keto ester by column chromatography.

Diagram: Lipase-Catalyzed Kinetic Resolution

Lipase_Catalysis Racemic_Alcohol Racemic Alcohol (R/S) Lipase Lipase Racemic_Alcohol->Lipase Acyl_Donor Acyl Donor (β-Keto Ester) Acyl_Donor->Lipase Chiral_Ester Chiral β-Keto Ester (S) Lipase->Chiral_Ester Selective Acylation Unreacted_Alcohol Unreacted Alcohol (R) Lipase->Unreacted_Alcohol Unreacted Enantiomer

Caption: Enantioselective synthesis via lipase catalysis.

Palladium catalysis has opened new avenues for the synthesis and functionalization of β-keto esters. Palladium enolates, generated from allylic β-keto esters, can undergo a variety of transformations, including aldol condensations and Michael additions.

Other Synthetic Methods

Several other methods for the synthesis of β-keto esters have been developed, each with its own advantages:

  • Acylation of Ketone Enolates: The reaction of a pre-formed ketone enolate with an acylating agent, such as an acid chloride or an anhydride.

  • Reaction of Diketene with Alcohols: A straightforward method for the synthesis of acetoacetates.

  • Carboxylation of Ketones: The direct introduction of a carboxyl group at the α-position of a ketone.

The Broad Spectrum of Applications

The synthetic versatility of β-keto esters translates into a wide range of applications across various scientific disciplines.

Pharmaceutical Synthesis

β-Keto esters are pivotal intermediates in the synthesis of numerous pharmaceuticals. Their ability to undergo a variety of chemical transformations makes them ideal starting materials for the construction of complex drug molecules. They are key components in the synthesis of:

  • Anti-inflammatory drugs

  • Analgesics

  • Anticancer agents

  • Antibacterials

For example, pyrazolones, a class of compounds with analgesic and anti-inflammatory properties, are traditionally synthesized from the reaction of β-keto esters with hydrazine derivatives.

Agrochemicals

In the field of agriculture, β-keto esters are essential for the synthesis of a variety of pesticides and herbicides. They contribute to the development of compounds that protect crops and enhance yields.

Fine Chemicals and Natural Product Synthesis

β-Keto esters are indispensable building blocks in the total synthesis of complex natural products. The acetoacetic ester synthesis, a classic example, allows for the alkylation of the α-carbon, leading to the formation of a wide range of ketones and carboxylic acids after subsequent hydrolysis and decarboxylation.

Coordination Chemistry

The keto-enol tautomerism of β-keto esters allows them to act as bidentate ligands, forming stable complexes with a variety of metal ions. These metal complexes have found applications in catalysis and materials science. The coordination of iron(III) cations to β-keto esters, for instance, is implicated in iron-catalyzed Michael addition reactions.

Analytical Chemistry

The ability of β-keto esters to form colored or fluorescent complexes with metal ions has been exploited in analytical chemistry for the detection and quantification of these ions. They can also be used as derivatizing agents in chromatography to enhance the detection of certain analytes.

Conclusion: A Continuously Evolving Field

The synthesis and applications of β-keto esters represent a vibrant and continuously evolving area of chemical research. From the foundational Claisen condensation to the sophisticated catalytic methods of the 21st century, the ability to construct and manipulate these versatile molecules remains a critical skill for organic chemists. As the demand for new pharmaceuticals, advanced materials, and sustainable chemical processes grows, the importance of β-keto esters is poised to increase even further. The ongoing development of novel synthetic methodologies and the discovery of new applications will undoubtedly solidify their position as indispensable tools in the molecular sciences.

An In-depth Technical Guide on Ethyl 3-(3-cyanophenyl)-3-oxopropanoate Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3-cyanophenyl)-3-oxopropanoate and its derivatives represent a class of β-ketoesters with significant potential in medicinal chemistry. The presence of a reactive β-dicarbonyl moiety and a strategically placed cyano group on the phenyl ring offers a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and novel chemical entities. This guide provides a comprehensive overview of the synthesis, chemical properties, and prospective applications of these derivatives, with a focus on their potential as enzyme inhibitors and anticancer agents. Detailed experimental protocols, characterization data, and an exploration of structure-activity relationships are presented to facilitate further research and development in this area.

Introduction: The Chemical and Therapeutic Promise of Cyanophenyl-β-Ketoesters

The β-ketoester functional group is a cornerstone in synthetic organic chemistry, serving as a key building block for carbon-carbon bond formation and the construction of diverse molecular architectures. When incorporated into an aromatic system, particularly one bearing a cyano group, the resulting molecule, such as this compound, gains unique electronic and steric properties that can be exploited in drug design. The nitrile group, a well-known pharmacophore, can act as a hydrogen bond acceptor, a dipole, or a bioisosteric replacement for other functional groups, often enhancing binding affinity to biological targets.

Derivatives of arylpropanoic acid are widely recognized for their pharmacological activities, including anti-inflammatory and analgesic properties. The introduction of a ketone and a cyano group to this basic scaffold opens up new avenues for therapeutic intervention, particularly in oncology and enzymology. This guide will delve into the specifics of this promising class of compounds, providing the technical details necessary for their synthesis, characterization, and evaluation.

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound is the Claisen condensation , a fundamental carbon-carbon bond-forming reaction. This reaction involves the condensation of an ester with an enolizable proton with another ester.

The Claisen Condensation: Mechanism and Causality

The Claisen condensation proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of a substituted ethyl benzoate, in this case, ethyl 3-cyanobenzoate. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which is capable of deprotonating the α-carbon of ethyl acetate. The choice of sodium ethoxide as the base is critical; using a different alkoxide could lead to transesterification, a competing side reaction that would reduce the yield of the desired product. The reaction is driven to completion by the deprotonation of the resulting β-ketoester, which has a more acidic α-proton than the starting ethyl acetate.

Diagram 1: General Mechanism of the Claisen Condensation

Claisen_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate Deprotonation Base NaOEt Base->EtOAc Enolate_2 Ethyl Acetate Enolate Cyanobenzoate Ethyl 3-Cyanobenzoate Tetrahedral_Intermediate Tetrahedral Intermediate Cyanobenzoate->Tetrahedral_Intermediate Intermediate_2 Tetrahedral Intermediate Enolate_2->Cyanobenzoate Product This compound Intermediate_2->Product Elimination of Ethoxide EtO- EtO- Product->EtO-

Caption: Mechanism of the Claisen condensation for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following is a generalized, self-validating protocol for the synthesis of this compound, adapted from standard organic synthesis methodologies.

Materials:

  • Ethyl 3-cyanobenzoate

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide (NaOEt) or Sodium metal

  • Anhydrous ethanol

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in anhydrous ethanol under a nitrogen atmosphere.

  • Reaction Setup: To the flask containing the sodium ethoxide solution, add anhydrous ethyl acetate dropwise at room temperature with stirring.

  • Addition of Ethyl 3-cyanobenzoate: Once the addition of ethyl acetate is complete, add ethyl 3-cyanobenzoate dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by pouring it into a beaker of ice-cold 1 M hydrochloric acid, ensuring the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Characterization of this compound Derivatives

The identity and purity of the synthesized compounds must be confirmed through a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on the analysis of its structural features and data from closely related analogs.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the two carbonyls, and multiplets in the aromatic region for the protons of the 3-cyanophenyl group.
¹³C NMR Resonances for the carbonyl carbons of the ester and ketone, the cyano carbon, the carbons of the ethyl group, the methylene carbon, and the carbons of the aromatic ring.
IR Characteristic absorption bands for the C=O stretching of the ester and ketone, the C≡N stretching of the nitrile, and C-H stretching of the aromatic and aliphatic groups.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Diagram 2: Key Functional Groups for Spectroscopic Characterization

Functional_Groups cluster_mol This compound cluster_groups Key Functional Groups mol Structure Image Here Ester Ethyl Ester (¹H, ¹³C, IR) Ketone Ketone (¹³C, IR) Nitrile Nitrile (¹³C, IR) Aromatic 3-Substituted Phenyl (¹H, ¹³C, IR) Methylene Active Methylene (¹H, ¹³C)

Caption: Key functional groups in this compound for spectroscopic identification.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the broader class of cyanophenyl and β-ketoester derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Many compounds containing the cyanophenyl moiety have been investigated for their anticancer properties. The nitrile group can participate in key interactions within the active sites of various enzymes implicated in cancer progression. Derivatives of 3-cyano-2(1H)-pyridone, which can be synthesized from β-ketoesters, have shown potent inhibitory effects against human lung carcinoma cell lines.[1]

Potential Mechanisms of Action:

  • Enzyme Inhibition: Inhibition of kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are often overexpressed in cancer cells.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through modulation of apoptotic pathways.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at various stages of the cell cycle.

Enzyme Inhibition

The β-ketoester scaffold is a known pharmacophore for various enzyme inhibitors. The ability of the two carbonyl groups to chelate metal ions and form hydrogen bonds makes these compounds attractive candidates for targeting metalloenzymes and other enzymes with polar active sites.

Potential Enzyme Targets:

  • Cyclooxygenases (COX-1 and COX-2): Arylpropanoic acid derivatives are classic non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The cyanophenyl-β-ketoester scaffold could offer a novel approach to COX inhibition.

  • Matrix Metalloproteinases (MMPs): These zinc-dependent endopeptidases are involved in tissue remodeling and are often dysregulated in cancer and arthritis. The β-dicarbonyl moiety could potentially chelate the active site zinc ion.

  • Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of anticancer agents. The structural features of these derivatives may allow for interaction with the zinc-containing active site of HDACs.

Structure-Activity Relationships (SAR)

Based on studies of related compounds, several structural features are likely to be important for biological activity:

  • Position of the Cyano Group: The placement of the electron-withdrawing cyano group on the phenyl ring significantly influences the electronic distribution of the molecule, which can affect receptor binding and enzyme inhibition. The meta position, as in the title compound, presents a unique electronic and steric profile compared to ortho and para isomers.

  • Substituents on the Phenyl Ring: The addition of other substituents, such as halogens or methoxy groups, can modulate the lipophilicity, electronic properties, and metabolic stability of the compounds, thereby affecting their pharmacokinetic and pharmacodynamic profiles.

  • Modifications of the β-Ketoester Moiety: Conversion of the β-ketoester into various heterocyclic systems (e.g., pyrazoles, isoxazoles, pyrimidines) is a common strategy to explore new chemical space and develop compounds with improved activity and selectivity.

Diagram 3: Potential Therapeutic Applications and Targets

Therapeutic_Potential cluster_apps Potential Therapeutic Applications cluster_targets Potential Molecular Targets Core_Scaffold This compound Scaffold Anticancer Anticancer Core_Scaffold->Anticancer Anti_inflammatory Anti-inflammatory Core_Scaffold->Anti_inflammatory Enzyme_Modulation Enzyme Modulation Core_Scaffold->Enzyme_Modulation Kinases Kinases (e.g., EGFR) Anticancer->Kinases HDACs HDACs Anticancer->HDACs COX COX Enzymes Anti_inflammatory->COX MMPs MMPs Enzyme_Modulation->MMPs

Caption: Overview of the potential therapeutic applications and molecular targets for derivatives of this compound.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of these derivatives, standardized in vitro assays are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay: A General Protocol

The following is a general protocol for determining the inhibitory activity of a compound against a specific enzyme. The specific substrate and detection method will vary depending on the enzyme target.

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound.

  • Assay Reaction: In a microplate, combine the enzyme, buffer, and various concentrations of the inhibitor.

  • Initiation of Reaction: Initiate the reaction by adding the substrate to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme.

  • Detection: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration and determine the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Conclusion and Future Directions

This compound and its derivatives are a class of compounds with considerable, yet largely untapped, potential in drug discovery. The synthetic accessibility of the core scaffold, combined with the versatility of the β-ketoester and cyanophenyl moieties for chemical modification, makes these compounds highly attractive for the development of new therapeutic agents.

Future research should focus on:

  • Systematic Synthesis: The synthesis and characterization of a library of derivatives with diverse substituents on the phenyl ring and modifications of the ester group.

  • Comprehensive Biological Screening: Screening of these compounds against a broad panel of cancer cell lines and a variety of enzyme targets to identify lead compounds.

  • Mechanistic Studies: In-depth investigation of the mechanism of action of the most potent compounds to understand their molecular targets and signaling pathways.

  • In Vivo Studies: Evaluation of the efficacy, pharmacokinetics, and safety of lead compounds in preclinical animal models.

By leveraging the principles of medicinal chemistry and modern drug discovery techniques, the full therapeutic potential of this compound derivatives can be realized.

References

Spectroscopic characterization of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, a molecule of interest in medicinal chemistry and materials science. This document offers a detailed analysis of expected outcomes from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended to serve as a practical resource for researchers, enabling them to anticipate, interpret, and validate the structural identity and purity of this compound.

Introduction: The Significance of Structural Verification

This compound is a β-keto ester derivative containing a cyanophenyl moiety. Such structures are valuable synthons in organic synthesis, often serving as precursors for more complex heterocyclic compounds with potential biological activities. Given its role as a key building block, rigorous structural confirmation is paramount to ensure the integrity of subsequent research and development efforts. Spectroscopic methods provide a non-destructive and highly informative means of elucidating the molecular architecture of such compounds. This guide delves into the theoretical underpinnings and practical application of major spectroscopic techniques for the unambiguous characterization of this target molecule.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecule's structure is essential for predicting and interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Basis and Experimental Rationale

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by neighboring atoms and functional groups. Protons in different electronic environments will resonate at different frequencies, allowing for their differentiation. Spin-spin coupling between adjacent, non-equivalent protons provides further structural information by splitting signals into multiplets.

For this compound, ¹H NMR is crucial for confirming the presence and connectivity of the ethyl group, the methylene bridge, and the substituted aromatic ring.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Spectrum

The keto-enol tautomerism of the β-keto ester functionality should be considered. The following predictions are for the more prevalent keto form.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic Protons7.5 - 8.2Multiplet (m)4HProtons on the cyanophenyl ring are deshielded by the aromatic ring current and the electron-withdrawing cyano and carbonyl groups.
Methylene Protons (-CH₂-)~4.0Singlet (s)2HThese protons are situated between two electron-withdrawing carbonyl groups, leading to a significant downfield shift.
Ethyl Methylene (-OCH₂CH₃)~4.2Quartet (q)2HDeshielded by the adjacent oxygen atom and coupled to the methyl protons.
Ethyl Methyl (-OCH₂CH₃)~1.3Triplet (t)3HShielded relative to the other protons and coupled to the methylene protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Basis and Experimental Rationale

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a spectrum where each unique carbon atom appears as a single line.[1] The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of attached atoms.[1]

This technique is instrumental in confirming the number of distinct carbon environments and the presence of key functional groups such as carbonyls and the nitrile carbon.

Experimental Protocol
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

  • Data Acquisition: Acquire the spectrum using a broadband proton-decoupled pulse sequence. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

  • Data Processing: The data is processed similarly to ¹H NMR spectra.

Predicted ¹³C NMR Spectrum
Assignment Predicted Chemical Shift (δ, ppm) Rationale
Ketone Carbonyl (C=O)190 - 200The carbon of the ketone is highly deshielded.
Ester Carbonyl (C=O)165 - 175The ester carbonyl carbon is also deshielded but typically appears upfield from a ketone carbonyl.
Aromatic Carbons120 - 140Carbons within the aromatic ring resonate in this characteristic region. The carbon attached to the cyano group will be at the lower end of this range, while the carbon attached to the keto group will be at the higher end.
Nitrile Carbon (C≡N)115 - 125The sp-hybridized carbon of the nitrile group has a characteristic chemical shift in this region.
Ethyl Methylene (-OCH₂CH₃)~62The carbon is deshielded by the adjacent oxygen atom.
Methylene Carbon (-CH₂-)~45This carbon is situated between two carbonyl groups, resulting in a downfield shift.
Ethyl Methyl (-OCH₂CH₃)~14This aliphatic carbon is relatively shielded.

Infrared (IR) Spectroscopy

Theoretical Basis and Experimental Rationale

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). This makes IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

For this compound, IR spectroscopy is used to confirm the presence of the carbonyl groups (ketone and ester), the nitrile group, and the aromatic ring.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., chloroform).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare Sample (Thin Film, KBr Pellet, or Solution) bg Collect Background Spectrum prep->bg sample Collect Sample Spectrum bg->sample subtract Subtract Background sample->subtract analyze Analyze Spectrum for Characteristic Absorptions subtract->analyze

Caption: A generalized workflow for acquiring an IR spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
~3100 - 3000C-H stretchAromatic
~2980 - 2850C-H stretchAliphatic (ethyl and methylene)
~2230 - 2210C≡N stretchNitrile
~1740C=O stretchEster
~1690C=O stretchKetone
~1600, ~1480C=C stretchAromatic Ring
~1250C-O stretchEster

The presence of two distinct carbonyl peaks is a key diagnostic feature for this molecule.[2][3]

Mass Spectrometry (MS)

Theoretical Basis and Experimental Rationale

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z).

For this compound, MS is essential for confirming the molecular weight and can provide corroborating evidence for the proposed structure through analysis of its fragmentation.

Experimental Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized, commonly using electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) if fragmentation is to be minimized.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₂H₁₁NO₃) is 217.22 g/mol . A peak corresponding to the molecular ion (m/z = 217) is expected.

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z = 172.

    • Loss of the ethyl group (-CH₂CH₃, 29 Da) to give a fragment at m/z = 188.

    • Formation of the 3-cyanobenzoyl cation (m/z = 130).

    • Cleavage of the C-C bond between the carbonyls can also lead to various other fragments.

Analysis of these fragmentation patterns provides a molecular fingerprint that can be used to confirm the compound's identity.[4]

Conclusion

The multi-spectroscopic approach detailed in this guide provides a robust framework for the comprehensive characterization of this compound. By correlating the data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of their synthesized material, which is a critical step in any drug discovery or materials science endeavor. The predicted spectral data herein serves as a benchmark for laboratory findings, enabling accurate and efficient structural elucidation.

References

Methodological & Application

Synthesis Protocol for Ethyl 3-(3-cyanophenyl)-3-oxopropanoate: A Detailed Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in the development of novel pharmaceutical agents and functional materials. This protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a detailed explanation of the underlying chemical principles and critical experimental parameters.

Introduction

This compound is a key building block in organic synthesis. The presence of three distinct functional groups—a β-keto ester, a cyano group, and an aromatic ring—provides a versatile scaffold for a wide range of chemical transformations. This makes it a sought-after precursor for the synthesis of various heterocyclic compounds and molecules with potential biological activity. The synthesis described herein utilizes a crossed Claisen condensation, a robust and widely employed carbon-carbon bond-forming reaction.

Underlying Principles: The Crossed Claisen Condensation

The synthesis of this compound is achieved through a crossed Claisen condensation. This reaction involves the acylation of an enolizable ester (ethyl acetate) with a non-enolizable acylating agent (3-cyanobenzoyl chloride) in the presence of a strong, non-nucleophilic base.[1][2]

The mechanism proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium hydride (NaH), abstracts an α-proton from ethyl acetate to form a resonance-stabilized enolate ion. The use of a powerful base like NaH is crucial for driving the equilibrium towards the formation of the enolate.[1][2]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 3-cyanobenzoyl chloride.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the chloride ion, a good leaving group, to yield the desired β-keto ester.

The driving force for the Claisen condensation is the formation of a highly stabilized enolate of the resulting β-keto ester, which is more acidic than the starting ester.[2]

Experimental Protocol

This protocol details the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesPuritySupplier
Sodium Hydride (60% dispersion in mineral oil)NaH24.001.2 g0.0360%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-≥99.9%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.112.64 g (2.9 mL)0.03≥99.5%Sigma-Aldrich
3-Cyanobenzoyl ChlorideC₈H₄ClNO165.585.0 g0.0398%Sigma-Aldrich
1 M Hydrochloric AcidHCl36.46As needed-1 M-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-Saturated-
Brine (Saturated NaCl solution)NaCl58.44As needed-Saturated-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Anhydrous-
Diethyl Ether(C₂H₅)₂O74.12As needed-ACS grade-
HexanesC₆H₁₄86.18As needed-ACS grade-
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet and bubbler

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification NaH_THF Suspend NaH in dry THF under N₂ Cooling Cool to 0 °C NaH_THF->Cooling Add_EtOAc Slowly add Ethyl Acetate Cooling->Add_EtOAc Stir_1 Stir for 30 min at 0 °C Add_EtOAc->Stir_1 Add_3CNBzCl Add 3-Cyanobenzoyl Chloride in THF Stir_1->Add_3CNBzCl Stir_2 Stir at RT for 2 h Add_3CNBzCl->Stir_2 Quench Quench with 1 M HCl Stir_2->Quench Extract Extract with Diethyl Ether Quench->Extract Wash_NaHCO3 Wash with sat. NaHCO₃ Extract->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with MgSO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Reaction Apparatus: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel. Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.

  • Dispersion of Sodium Hydride: In the reaction flask, suspend sodium hydride (1.2 g of 60% dispersion in mineral oil, 0.03 mol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Enolate Formation: Cool the suspension to 0 °C using an ice-water bath. Slowly add ethyl acetate (2.9 mL, 0.03 mol) dropwise to the stirred suspension over 15 minutes. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Acylation: Dissolve 3-cyanobenzoyl chloride (5.0 g, 0.03 mol) in anhydrous THF (50 mL) and add this solution to the addition funnel. Add the 3-cyanobenzoyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 2 hours at room temperature.

  • Work-up: Carefully quench the reaction by slowly adding 1 M HCl (50 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods. Based on data for analogous compounds, the following characteristics are expected:

  • Physical State: Pale yellow oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃): The ¹H NMR spectrum is expected to show a mixture of keto and enol tautomers.

    • Keto form: Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons adjacent to the carbonyl groups, and multiplets for the aromatic protons.

    • Enol form: A downfield singlet for the enolic proton, a singlet for the vinylic proton, and signals for the ethyl and aromatic protons.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum will show distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the aromatic ring (including the carbon attached to the cyano group), the methylene and methyl carbons of the ethyl group, and the cyano carbon.

  • IR (neat, cm⁻¹): The infrared spectrum will exhibit characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), C=O stretches for the ketone and ester (around 1710-1740 cm⁻¹), and C-O stretches.

Safety Precautions

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (e.g., nitrogen or argon). Use appropriate personal protective equipment, including gloves and safety glasses. In case of fire, use a Class D fire extinguisher.

  • 3-Cyanobenzoyl Chloride: This compound is corrosive and a lachrymator. Handle in a fume hood and avoid contact with skin and eyes.

  • Anhydrous Solvents: Anhydrous solvents are flammable. Keep away from ignition sources.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a crossed Claisen condensation. The information on the reaction mechanism, experimental procedure, and characterization will be a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for the Laboratory Preparation of Benzamidine-Based Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Crossroads of Coagulation

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade. Positioned at the convergence of the intrinsic and extrinsic pathways, FXa is responsible for the conversion of prothrombin to thrombin, the final enzyme in the cascade that leads to fibrin clot formation. Due to this critical role, the selective inhibition of FXa has emerged as a leading strategy for the development of novel antithrombotic agents for the treatment and prevention of thromboembolic diseases.

Benzamidine-based derivatives have been extensively explored as FXa inhibitors. The positively charged benzamidine moiety effectively mimics the side chain of arginine, allowing it to anchor within the S1 specificity pocket of the FXa active site. This guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and characterization of a representative benzamidine-based FXa inhibitor, along with detailed protocols for assessing its inhibitory activity and selectivity.

Chemical Synthesis of a Representative Benzamidine-Based Factor Xa Inhibitor

This section details a multi-step synthesis of a hypothetical, yet representative, benzamidine-based Factor Xa inhibitor, drawing upon established synthetic methodologies for this class of compounds.[1][2][3]

Rationale for the Synthetic Route

The chosen synthetic pathway is a convergent synthesis, allowing for the independent preparation of key fragments that are later coupled. This approach is often more efficient and allows for greater flexibility in creating analogues for structure-activity relationship (SAR) studies.[1] The key steps involve the formation of a central heterocyclic core, followed by the introduction of the benzamidine group in a late-stage transformation from a nitrile precursor.

Experimental Workflow: Synthesis

A Starting Material A (e.g., Substituted Aniline) C Intermediate 1 (Amide Formation) A->C Acylation B Starting Material B (e.g., Acyl Chloride) B->C D Intermediate 2 (Heterocycle Formation) C->D Cyclization F Intermediate 3 (Alkylation) D->F N-Alkylation E Starting Material C (Cyanobenzyl Bromide) E->F G Final Nitrile Precursor F->G Further Modification (if any) H Final Benzamidine Inhibitor (Amidine Formation) G->H Pinner Reaction or equivalent I Purification (Column Chromatography & Recrystallization) H->I J Characterization (NMR, MS, HPLC) I->J

Caption: Synthetic workflow for a benzamidine Factor Xa inhibitor.

Detailed Synthetic Protocol

Step 1: Amide Formation

  • To a stirred solution of a substituted aniline (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine or diisopropylethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of an acyl chloride (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

Step 2: Heterocycle Formation (Example: Oxazole)

  • Dissolve the crude amide from Step 1 in a suitable solvent like toluene.

  • Add a dehydrating agent such as phosphorus oxychloride or Burgess reagent.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction and carefully quench with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate to give the crude heterocyclic intermediate.

Step 3: N-Alkylation with a Cyanobenzyl Moiety

  • To a solution of the heterocyclic intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate or sodium hydride (1.5 eq) at 0 °C.

  • Stir for 30 minutes, then add 4-cyanobenzyl bromide (1.2 eq).

  • Allow the reaction to proceed at room temperature for 6-18 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[4][5][6][7][8]

Step 4: Conversion of Nitrile to Benzamidine

  • Dissolve the purified nitrile precursor (1.0 eq) in anhydrous ethanol.

  • Bubble dry hydrogen chloride gas through the solution at 0 °C for 1-2 hours.

  • Seal the reaction vessel and stir at room temperature for 24-48 hours, during which a precipitate (the Pinner salt) will form.

  • Filter the Pinner salt and wash with cold diethyl ether.

  • Dissolve the Pinner salt in anhydrous ethanol and add a saturated solution of ammonia in ethanol.

  • Stir the mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure, and purify the resulting crude benzamidine by recrystallization to yield the final product.[9]

Purification and Characterization

Purification:

  • Flash Column Chromatography: This technique is essential for purifying intermediates. A typical procedure involves using silica gel as the stationary phase and a gradient of solvents, such as hexanes and ethyl acetate, as the mobile phase.[4][5][6][7][8]

  • Recrystallization: This is a powerful method for purifying the final solid product.[1][10][11][12] The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold.[1][10][11][12] Common solvent systems include ethanol/water or ethyl acetate/hexanes.[11][12]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biochemical Assays for Inhibitor Characterization

Principle of the Chromogenic Assay

The inhibitory potency of the synthesized compounds against FXa is determined using a chromogenic assay.[13][14][15][16][17] In this assay, active FXa cleaves a synthetic substrate that has a chromophore, p-nitroaniline (pNA), attached. The release of pNA results in a yellow color, which can be measured spectrophotometrically at 405 nm. In the presence of an inhibitor, the activity of FXa is reduced, leading to a decrease in the rate of pNA release. The concentration of inhibitor that reduces the enzyme activity by 50% is the IC₅₀ value.

Experimental Workflow: Biochemical Assays

A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Serial Dilution of Inhibitor A->B H Selectivity Assay (Repeat with Thrombin) A->H C Incubate FXa with Inhibitor B->C B->H D Add Chromogenic Substrate (e.g., S-2222) C->D E Kinetic Measurement (Absorbance at 405 nm) D->E F Data Analysis (Calculate % Inhibition) E->F G Determine IC50 Value F->G I Compare IC50 values (FXa vs. Thrombin) G->I H->I

Caption: Workflow for determining inhibitor potency and selectivity.

Protocol for Factor Xa Inhibition Assay

Materials:

  • Human Factor Xa (final concentration ~0.5-1 nM)

  • Chromogenic FXa substrate (e.g., S-2222, final concentration ~200 µM)[13][14][15][17]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 8.0

  • Test compound (inhibitor) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions of the test compound in the assay buffer to achieve a range of final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).

  • In a 96-well plate, add 50 µL of the assay buffer to the blank wells.

  • Add 50 µL of the various inhibitor dilutions to the test wells.

  • Add 25 µL of the FXa solution to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the pre-warmed chromogenic substrate to all wells.

  • Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 405 nm every minute for 10-15 minutes.

Protocol for Thrombin Selectivity Assay

To assess the selectivity of the inhibitor, a similar chromogenic assay is performed using thrombin instead of FXa.

Materials:

  • Human Thrombin (final concentration ~1-2 nM)

  • Chromogenic thrombin substrate (e.g., S-2238)[18]

  • The same assay buffer and inhibitor solutions as the FXa assay.

Procedure:

  • Follow the same procedure as the FXa inhibition assay, but substitute human thrombin for human Factor Xa and the thrombin-specific chromogenic substrate for the FXa substrate.[10][19][20][21]

Data Analysis
  • Determine the initial reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • The selectivity index is calculated by dividing the IC₅₀ for thrombin by the IC₅₀ for FXa. A higher selectivity index indicates greater selectivity for FXa.

ParameterDescriptionTypical Value for a Potent Inhibitor
FXa IC₅₀ Concentration of inhibitor required to reduce FXa activity by 50%.Low nanomolar (e.g., <50 nM)
Thrombin IC₅₀ Concentration of inhibitor required to reduce thrombin activity by 50%.High micromolar (e.g., >10 µM)
Selectivity Index Ratio of Thrombin IC₅₀ to FXa IC₅₀.>200-fold

Safety Precautions

A thorough risk assessment should be conducted before starting any chemical synthesis.[22][23][24][25][26]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[23][24][25][26]

  • Fume Hood: All manipulations involving volatile, toxic, or corrosive chemicals must be performed in a certified chemical fume hood.[23][24]

  • Handling Reagents:

    • Acyl chlorides and phosphorus oxychloride: These are corrosive and react violently with water. Handle with extreme care.

    • Solvents: Many organic solvents are flammable. Avoid open flames and sources of ignition.[24]

    • Cyanobenzyl bromide: This is a lachrymator and is toxic. Handle with care in a fume hood.

    • Hydrogen chloride gas and ammonia: These are corrosive and toxic gases. Use appropriate gas handling equipment.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The laboratory preparation of benzamidine-based Factor Xa inhibitors involves a multi-step organic synthesis followed by rigorous purification and biochemical characterization. The protocols outlined in this application note provide a framework for the successful synthesis and evaluation of these potent anticoagulant compounds. Careful attention to reaction conditions, purification techniques, and safety procedures is paramount for obtaining high-purity inhibitors and reliable biological data. The chromogenic assays described are robust methods for determining inhibitor potency and selectivity, which are critical parameters in the drug discovery and development process.

References

The Versatile Role of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate in Modern Drug Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyanophenyl-Oxopropanoate Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The cyanophenyl group, in particular, is a versatile moiety known for its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and contribute to the overall electronic and conformational profile of a molecule. When coupled with a β-ketoester functionality, as seen in Ethyl 3-(3-cyanophenyl)-3-oxopropanoate, a powerful and versatile synthetic intermediate is created. This guide provides an in-depth exploration of the application of this key building block in the synthesis of complex pharmaceuticals, with a focus on its role in the production of the anticoagulant Dabigatran and its potential in the synthesis of benzodiazepines.

The inherent reactivity of the β-ketoester allows for a wide range of chemical transformations, including cyclization, condensation, and alkylation reactions, making it a cornerstone for the construction of diverse heterocyclic scaffolds that form the core of many therapeutic agents. The presence of the cyanophenyl group provides a critical handle for further functionalization and molecular recognition at the target receptor.

Application in the Synthesis of Dabigatran Etexilate: A Case Study

Dabigatran etexilate, a direct thrombin inhibitor, is a widely prescribed anticoagulant for the prevention of stroke and systemic embolism. The synthesis of this complex molecule relies on the strategic use of intermediates that bear a resemblance to the cyanophenyl-oxopropanoate core, highlighting the importance of this structural motif. While the exact starting material "this compound" is not directly named in the primary synthesis of Dabigatran, key intermediates like N-(4-cyanophenyl)glycine and ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate feature the critical cyanophenyl group that is ultimately converted to the active amidine moiety of the final drug.[1][2][3][4][5]

The synthesis of Dabigatran etexilate is a multi-step process that showcases the versatility of cyanophenyl-containing building blocks. The overall strategy involves the construction of a central benzimidazole core, followed by the introduction of the side chains, and finally, the conversion of the cyano group to the amidine.

Workflow for the Synthesis of a Key Dabigatran Intermediate

G A Ethyl 3-[3-amino-4-(methylamino)benzoylamino]propanoate C Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate A->C Coupling Agent B N-(4-cyanophenyl)glycine B->C D Amide Intermediate E Benzimidazole Core D->E F Cyanophenyl Benzimidazole G Amidine Hydrochloride F->G H Amidine Intermediate I Dabigatran Etexilate Mesylate H->I

Caption: Synthetic pathway to Dabigatran Etexilate Mesylate.

Detailed Protocol for the Synthesis of a Key Dabigatran Intermediate

The following protocol is a representative synthesis of a key intermediate in the production of Dabigatran, adapted from published procedures.[2][3]

Step 1: Amidation

  • To a solution of ethyl 3-[--INVALID-LINK--amino]propanoate (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add N-(4-cyanophenyl)glycine (1.1 equivalents).

  • Add a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), portion-wise at room temperature.

  • Stir the reaction mixture at ambient temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.

Step 2: Cyclization to form the Benzimidazole Core

  • Dissolve the crude amide intermediate from Step 1 in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours.

  • Monitor the formation of the benzimidazole ring by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate it to obtain the crude ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate.

Step 3: Conversion of Nitrile to Amidine (Pinner Reaction)

  • Suspend the cyanophenyl benzimidazole intermediate in anhydrous ethanol and cool to 0 °C.

  • Bubble dry hydrogen chloride gas through the solution until saturation.

  • Allow the mixture to stand at low temperature for 24-48 hours to form the imidate hydrochloride.

  • Remove the solvent under reduced pressure, and treat the residue with a solution of ammonia in ethanol to form the amidine.

  • The resulting amidine hydrochloride can be isolated by filtration.

Potential Application in the Synthesis of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications, including anxiolytic, sedative, and anticonvulsant effects.[6][7] The synthesis of the benzodiazepine core often involves the condensation of a 1,2-diamine with a β-dicarbonyl compound. This compound, with its β-ketoester functionality, is a prime candidate for such cyclization reactions.

Proposed Synthetic Pathway for a Cyanophenyl-Substituted Benzodiazepine

G A o-Phenylenediamine C Cyanophenyl-1,4-benzodiazepin-2-one A->C Acid Catalyst (e.g., Acetic Acid) B This compound B->C D Benzodiazepine Core E Functionalized Benzodiazepine D->E

References

Application Notes & Protocols: The Strategic Use of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is a highly functionalized aromatic β-ketoester that serves as a powerful and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring an active methylene group flanked by two carbonyls, a strategically placed nitrile moiety, and an ester functional group, offers multiple reaction sites for constructing complex molecular frameworks. This guide provides an in-depth exploration of its chemical properties, core reactivity, and practical applications, with a focus on the synthesis of high-value heterocyclic compounds relevant to pharmaceutical and materials science research. Detailed, field-proven protocols are presented to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this intermediate.

Introduction and Physicochemical Profile

This compound, a member of the β-ketoester family, is distinguished by the presence of a cyanophenyl group. This feature not only modulates the electronic properties of the molecule but also provides an additional handle for synthetic transformations. The compound's utility stems from the exceptional reactivity of the C-2 methylene protons, which are readily deprotonated to form a stabilized enolate, a potent nucleophile for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62088-13-5[1]
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1]
Appearance Solid (Typical)
Storage Inert atmosphere, 2-8°C[1]
SMILES CCOC(=O)CC(=O)C1=CC=CC(=C1)C#N[1]

Core Reactivity: The β-Ketoester Moiety

The synthetic versatility of this compound is primarily dictated by the dicarbonyl system. The protons on the α-carbon (C-2) exhibit enhanced acidity (pKa ≈ 11 in DMSO) due to the inductive electron-withdrawing effects of both the adjacent ketone and ester carbonyl groups. This allows for easy formation of a resonance-stabilized enolate ion under mild basic conditions. This enolate is the key reactive species in many of the transformations discussed below.

Caption: Keto-enol tautomerism and enolate formation.

Application in Heterocyclic Synthesis

A primary application of this compound is in the synthesis of heterocycles, which form the core of many pharmaceuticals.[2] The 1,3-dicarbonyl unit is an ideal synthon for reacting with binucleophiles to construct five- and six-membered rings. Cyanoacetamide derivatives, in general, are highly reactive and extensively used as intermediates for building diverse heterocyclic systems.[3]

Protocol 1: Synthesis of 3-(3-Cyanophenyl)-1H-pyrazol-5(4H)-one

This protocol describes the condensation of the β-ketoester with hydrazine, a classic Paal-Knorr-type reaction, to yield a pyrazolone derivative. Pyrazoles are a class of heterocycles with a broad spectrum of biological activities.[4]

Reaction Scheme: Ar-CO-CH₂-COOEt + N₂H₄ → 3-Ar-Pyrazolone + EtOH + H₂O

Step-by-Step Methodology:

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq, e.g., 2.17 g, 10 mmol).

  • Solvent Addition: Add absolute ethanol (30 mL) to dissolve the starting material.

  • Reagent Addition: While stirring, add hydrazine hydrate (1.1 eq, e.g., 0.55 mL, 11 mmol) dropwise to the solution at room temperature.

    • Causality Insight: Using a slight excess of hydrazine ensures the complete consumption of the limiting ketoester. Ethanol is an excellent solvent as it dissolves the reactants and is easily removed post-reaction.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting material spot indicates reaction completion.

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the precipitate by vacuum filtration, wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted hydrazine, and dry under vacuum. The product is often of high purity, but recrystallization from ethanol can be performed if necessary.

Table 2: Representative Data for Pyrazolone Synthesis

ParameterValue
Equivalents (Hydrazine) 1.1
Solvent Ethanol
Temperature Reflux (~78°C)
Reaction Time 2-4 hours
Typical Yield 85-95%
Purity (crude) >95% (by ¹H NMR)

digraph "Workflow_Pyrazole" {
graph [fontname="Helvetica", fontsize=12, splines=ortho];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", style="filled,rounded"];
edge [color="#4285F4", penwidth=1.5];

start [label="Dissolve Ketoester\nin Ethanol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_hydrazine [label="Add Hydrazine\nHydrate (1.1 eq)"]; reflux [label="Reflux for 2-4h"]; monitor [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05"]; cool [label="Cool to RT,\nthen Ice Bath"]; filter[label="Vacuum Filtration"]; wash [label="Wash with\nCold Ethanol"]; dry [label="Dry Under Vacuum"]; end [label="Pure Pyrazolone\nProduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> add_hydrazine; add_hydrazine -> reflux; reflux -> monitor; monitor -> cool [label="Reaction Complete"]; monitor -> reflux [label="Incomplete"]; cool -> filter; filter -> wash; wash -> dry; dry -> end; }

Caption: Experimental workflow for pyrazolone synthesis.

Protocol 2: Synthesis of a Dihydropyrimidine Derivative (Biginelli Reaction)

The Biginelli reaction is a multi-component reaction that produces dihydropyrimidinones from a β-ketoester, an aldehyde, and urea or thiourea. These compounds are of significant interest in drug discovery.

Step-by-Step Methodology:

  • Reactant Preparation: In a 50 mL flask, mix this compound (1.0 eq, 5 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq, 5 mmol), and urea (1.5 eq, 7.5 mmol).

  • Solvent & Catalyst: Add ethanol (20 mL) followed by a catalytic amount of a strong acid (e.g., 3-4 drops of concentrated HCl).

    • Causality Insight: The acid catalyst is crucial for activating the aldehyde carbonyl for nucleophilic attack and for facilitating the final dehydration and cyclization steps. Urea is used in excess to drive the equilibrium towards the product.

  • Reaction: Stir the mixture under reflux for 4-6 hours.

  • Monitoring: Track the formation of the product by TLC.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. The product will typically precipitate from the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove excess urea and catalyst, and then wash with a small amount of cold ethanol. Dry the product to obtain the dihydropyrimidinone.

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of this compound are precursors to scaffolds with a wide range of pharmacological activities. Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][7] The heterocyclic cores synthesized from this intermediate are prevalent in numerous bioactive compounds.

  • Pyrazoles/Pyrazolones: Exhibit anti-inflammatory, analgesic, anticancer, and antibacterial properties.

  • Pyrimidines: Form the structural basis for a multitude of drugs, including antivirals, anticancer agents, and cardiovascular drugs.

  • Pyridines: A ubiquitous scaffold in medicinal chemistry found in drugs for various therapeutic areas.

The presence of the nitrile group offers a site for further chemical elaboration, such as reduction to an amine or hydrolysis to a carboxylic acid, expanding the chemical space accessible from this single intermediate.

Caption: Synthetic pathways to bioactive heterocyclic cores.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its predictable reactivity, multiple functional group handles, and accessibility make it an invaluable tool for the efficient construction of diverse and complex heterocyclic molecules. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to explore and expand upon the vast synthetic utility of this compound in their research and development endeavors.

References

Application Notes & Protocols for the Quantification of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of precise analytical data in drug development, this document outlines two robust, validated methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for high-specificity quantification and a secondary Ultraviolet-Visible (UV-Vis) Spectrophotometry method for rapid, high-throughput screening. Each protocol is presented with a detailed explanation of the experimental rationale, ensuring both methodological rigor and practical applicability for researchers, scientists, and quality control professionals.

Introduction

This compound (C₁₂H₁₁NO₃, MW: 217.22 g/mol ) is a β-ketoester derivative of significant interest in medicinal chemistry and pharmaceutical development. Its unique chemical structure, featuring a cyanophenyl group and a keto-ester moiety, makes it a valuable building block in the synthesis of various therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, the development of reliable and accurate analytical methods for its quantification is paramount to ensure product quality, consistency, and regulatory compliance.

The presence of a chromophore in the cyanophenyl group suggests that this compound can be readily detected by UV-based analytical techniques. The β-ketoester functionality, however, introduces the possibility of keto-enol tautomerism, which can be influenced by the solvent environment. This phenomenon must be considered when developing and validating analytical methods to ensure their robustness and accuracy.

This application note details two distinct yet complementary analytical methods for the quantification of this compound. The primary method, a stability-indicating HPLC-UV assay, is designed for high precision and specificity, capable of separating the analyte from potential impurities and degradation products. The secondary method, UV-Vis spectrophotometry, offers a simpler, more rapid approach suitable for in-process controls and preliminary analyses where high sample throughput is required.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

The HPLC-UV method is the gold standard for the quantification of pharmaceutical compounds due to its high resolving power and sensitivity. This method is developed as a stability-indicating assay, meaning it can accurately measure the analyte in the presence of its degradation products, a critical requirement for stability studies as per ICH guidelines.

Rationale for Method Development

A reversed-phase HPLC method is selected based on the non-polar nature of the aromatic ring and the moderate polarity of the ester and keto groups. A C18 column is chosen as the stationary phase to provide sufficient retention and separation. The mobile phase composition is optimized to achieve a symmetrical peak shape and a reasonable retention time. A mixture of acetonitrile and water is a common choice for such analytes, with the addition of a buffer to control the pH and improve peak shape. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.

Experimental Workflow

Caption: HPLC-UV experimental workflow from sample preparation to quantification.

Protocol

1. Materials and Reagents:

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV or photodiode array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

4. Preparation of Solutions:

  • Diluent: Acetonitrile:Water (50:50 v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution of the standard stock solution with the diluent.

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve in the diluent to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

5. System Suitability: Before sample analysis, inject the 50 µg/mL standard solution five times and evaluate the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%

6. Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Perform a linear regression analysis on the calibration curve. The concentration of this compound in the sample is determined using the regression equation.

Method 2: Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds with significant UV absorbance. This method is particularly useful for routine analysis and in-process controls where the high specificity of HPLC is not required.

Rationale for Method Selection

The presence of the aromatic ring and the cyano group in this compound results in strong UV absorbance.[1] The selection of an appropriate solvent is crucial to ensure the stability of the analyte and to minimize solvent effects on the UV spectrum. Methanol is chosen as the solvent due to its transparency in the UV region and its ability to dissolve the analyte. The wavelength of maximum absorbance (λmax) is determined to ensure the highest sensitivity and to comply with Beer-Lambert's law.

Experimental Workflow

Caption: UV-Vis spectrophotometry workflow from sample preparation to quantification.

Protocol

1. Materials and Reagents:

  • This compound reference standard (purity >98%)

  • Methanol (spectroscopic grade)

2. Instrumentation:

  • Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

3. Method Parameters:

ParameterSetting
Solvent Methanol
Wavelength of Max. Abs. (λmax) ~254 nm (To be determined experimentally)
Scan Range for λmax 200 - 400 nm

4. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards ranging from 2 µg/mL to 20 µg/mL by serial dilution of the standard stock solution with methanol.

  • Sample Solution: Accurately weigh an appropriate amount of the sample and dissolve in methanol to obtain a theoretical concentration within the calibration range.

5. Determination of λmax: Scan the 10 µg/mL standard solution from 200 nm to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).

6. Data Analysis: Measure the absorbance of the calibration standards and the sample solution at the determined λmax against a methanol blank. Construct a calibration curve by plotting the absorbance versus the concentration of the standards. The concentration of this compound in the sample is determined from the calibration curve using the Beer-Lambert equation.

Method Validation and Comparison

Both analytical methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] The validation parameters to be assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Table: Comparison of Analytical Method Performance

Validation ParameterHPLC-UVUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998
Linear Range 1 - 100 µg/mL2 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Specificity High (Separates from impurities)Low (Interference from other absorbers)
Analysis Time per Sample ~15 minutes< 5 minutes

Conclusion

The choice between the HPLC-UV and UV-Vis spectrophotometry methods for the quantification of this compound will depend on the specific requirements of the analysis. The HPLC-UV method is recommended for final product release testing, stability studies, and situations where high specificity and accuracy are essential. The UV-Vis spectrophotometry method is a suitable alternative for rapid in-process monitoring and for applications where potential interferences are known to be absent. Both methods, when properly validated, provide reliable and accurate quantification of this important pharmaceutical intermediate.

References

Application Note: A Robust HPLC-UV Protocol for the Analysis of Aromatic Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection protocol for the quantitative analysis of aromatic keto esters. These compounds are pivotal intermediates in pharmaceutical and fine chemical synthesis. The developed reversed-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications. This guide provides a detailed methodology, including system suitability parameters, method validation according to ICH Q2(R1) guidelines, and insights into the scientific rationale behind the chosen parameters to ensure reliable and reproducible results.

Introduction: The Analytical Challenge of Aromatic Keto Esters

Aromatic keto esters are a class of organic compounds characterized by the presence of a ketone and an ester functional group attached to an aromatic ring. Their structural diversity and utility as precursors in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers necessitate reliable analytical methods for purity assessment and quantitative determination.

The primary analytical challenge with some β-keto esters is their existence as keto-enol tautomers in solution. This equilibrium can lead to peak broadening or splitting in chromatography, compromising resolution and accuracy.[1] This protocol is designed to mitigate these effects by controlling the mobile phase conditions to favor a single tautomeric form or to accelerate the interconversion, resulting in sharp, symmetrical peaks.

Foundational Principles: Method Development Strategy

The development of a robust HPLC method hinges on a systematic approach to optimizing the separation and detection parameters. The strategy for this protocol was grounded in the physicochemical properties of aromatic keto esters.

2.1. Stationary Phase Selection: The Role of C18

A C18 (octadecylsilyl) stationary phase was selected for this reversed-phase HPLC (RP-HPLC) method. RP-HPLC is the most common mode of separation, where a non-polar stationary phase is used with a polar mobile phase.[2][3] Aromatic keto esters, being moderately non-polar, exhibit good retention and separation on a C18 column. The alkyl chains of the C18 phase interact with the aromatic ring and alkyl portions of the esters via hydrophobic interactions, providing the primary mechanism for separation. For many aromatic compounds, a C18 column is a reliable first choice.[4]

2.2. Mobile Phase Optimization: Controlling Retention and Peak Shape

The mobile phase composition is a critical factor influencing retention time and selectivity.[3][5][6] A mixture of an aqueous component and an organic modifier is typically used in RP-HPLC.

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which is advantageous for detecting compounds at low wavelengths.[3][7]

  • Aqueous Component & pH Control: For ionizable compounds, controlling the mobile phase pH with a buffer is crucial for consistent retention and peak shape.[8] Although aromatic keto esters are generally neutral, acidic or basic impurities may be present. Furthermore, pH can influence the keto-enol tautomerism.[1] An acidic mobile phase is often employed to suppress the ionization of any acidic impurities and can help in achieving sharper peaks.[1] A buffer concentration of 10-50 mM is generally sufficient for most applications.[5][6][8]

2.3. UV Wavelength Selection: Maximizing Sensitivity

The selection of an appropriate UV detection wavelength is paramount for achieving high sensitivity. Aromatic compounds typically exhibit strong UV absorbance due to their conjugated π-electron systems.[9] Aromatic keto esters are expected to have a strong absorbance maximum (λmax) around 254 nm, a common wavelength for the detection of aromatic compounds.[10] To determine the optimal wavelength, a UV-Vis spectrum of the analyte in the mobile phase should be acquired.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for the HPLC-UV analysis of a representative aromatic keto ester.

3.1. Materials and Instrumentation
Item Specification
HPLC System Quaternary pump, autosampler, column thermostat, UV/Vis or PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Solvents HPLC grade acetonitrile and water
Reagents HPLC grade phosphoric acid
Reference Standard Aromatic keto ester of known purity
Sample Sample containing the aromatic keto ester
Filters 0.45 µm or 0.22 µm syringe filters compatible with the sample solvent
3.2. Chromatographic Conditions
Parameter Condition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 40-70% B; 15-17 min: 70-40% B; 17-20 min: 40% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
3.3. Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas using an ultrasonic bath or vacuum filtration.[8]

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the aromatic keto ester reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL.

    • Prepare working standard solutions by further diluting the stock solution with the diluent to achieve concentrations within the expected sample range.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain about 10 mg of the aromatic keto ester into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates that could clog the column.[11][12]

3.4. Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (0.1% H3PO4 in H2O & ACN) P2 Prepare Standard Solutions P3 Prepare Sample Solutions H1 System Equilibration (20 min) P3->H1 H2 Inject Standard/Sample (10 µL) H1->H2 H3 Gradient Elution & Separation (C18 Column, 30°C) H2->H3 H4 UV Detection (254 nm) H3->H4 D1 Integrate Peaks H4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: HPLC-UV Analysis Workflow for Aromatic Keto Esters.

System Suitability and Method Validation: Ensuring Trustworthiness

To ensure the analytical method is suitable for its intended purpose, a series of validation experiments must be performed in accordance with ICH Q2(R1) guidelines.[13][14][15]

4.1. System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a standard solution multiple times and evaluating the following parameters:

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for n=5 injections)Demonstrates system precision.
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0% (for n=5 injections)Indicates retention time stability.
4.2. Method Validation Parameters

The following parameters should be assessed to validate the analytical method:

  • Specificity (Selectivity): The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies.[16][17][18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

4.3. Forced Degradation Study Protocol

To establish the stability-indicating nature of the method, forced degradation studies should be conducted as per ICH Q1A(R2) guidelines.[16] The goal is to achieve 5-20% degradation of the active substance.[16]

Stress Condition Procedure
Acid Hydrolysis Reflux sample with 0.1 M HCl at 60 °C for 2 hours.
Base Hydrolysis Reflux sample with 0.1 M NaOH at 60 °C for 2 hours.
Oxidative Degradation Treat sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid sample to 105 °C for 24 hours.
Photolytic Degradation Expose sample solution to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).[17][19]

After exposure, the stressed samples are analyzed. The method is considered specific if the main peak is well-resolved from all degradation product peaks.

Data Analysis and Interpretation

The concentration of the aromatic keto ester in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.

5.1. Logical Relationship in Method Validation

G A Method Development B System Suitability A->B C Specificity (Forced Degradation) A->C D Linearity & Range A->D E Accuracy A->E F Precision A->F G LOD & LOQ A->G H Robustness A->H I Validated Method B->I C->I D->I E->I F->I G->I H->I

Caption: Interdependencies in HPLC Method Validation.

Troubleshooting Common Issues
Problem Potential Cause Solution
Peak Tailing/Fronting Column degradation, improper mobile phase pH, sample overload.[20]Replace column, adjust mobile phase pH, inject a lower concentration of the sample.
Baseline Noise/Drift Impure solvents, insufficient mobile phase degassing, detector issues.[20]Use high-purity solvents, degas mobile phase, clean detector cell.
Pressure Fluctuations Air bubbles in the pump, pump seal failure, leaks.[20][21]Purge the pump, replace pump seals, check fittings for leaks.
Poor Resolution Inappropriate mobile phase composition, column deterioration.[20]Optimize the mobile phase gradient, replace the column.
Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC-UV analysis of aromatic keto esters. By following the detailed steps for method development, validation, and system suitability, researchers and quality control analysts can achieve accurate, reliable, and reproducible results. The inclusion of troubleshooting guidance further enhances the utility of this document as a practical resource in the laboratory. Adherence to the principles outlined herein will ensure the generation of high-quality data suitable for regulatory submission and product release.

References

High-Fidelity Purification of Crude Ethyl 3-(3-cyanophenyl)-3-oxopropanoate via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of crude Ethyl 3-(3-cyanophenyl)-3-oxopropanoate, a key intermediate in pharmaceutical synthesis. The inherent chemical properties of β-keto esters, such as keto-enol tautomerism and susceptibility to hydrolysis on acidic stationary phases, present unique purification challenges.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot the methodology effectively. We detail a systematic approach beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a detailed flash column chromatography protocol, and concluding with a troubleshooting guide to address common purification issues.

Introduction: The Purification Challenge

This compound is a polar molecule featuring a nitrile group, an aromatic ring, and a β-keto ester moiety. This last functional group is the primary source of purification difficulty. The acidic protons on the α-carbon facilitate keto-enol tautomerism, which can lead to significant band broadening during chromatographic separation.[1] Furthermore, the ester is susceptible to hydrolysis, a reaction catalyzed by the acidic silanol groups on the surface of standard silica gel.[2] Therefore, a successful purification strategy must mitigate these effects to achieve high purity and yield. This protocol employs a standard and effective solvent system and outlines best practices to ensure a robust and reproducible separation.

Foundational Principle: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column, it is imperative to determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC).[3][4] TLC is a rapid and cost-effective analytical technique that guides the selection of chromatographic conditions.[5] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.25 and 0.35.[6]

  • An Rf value in this range is ideal because: It indicates that the compound interacts sufficiently with the stationary phase to separate from less polar impurities (which will have a higher Rf) and more polar impurities (which will have a lower Rf), without requiring excessively large volumes of solvent for elution.[6]

Rationale for Solvent System Selection: For a compound of moderate polarity like this compound, a two-component system comprising a non-polar solvent and a polar solvent is standard.[7] The most common and cost-effective choice is a mixture of hexanes (or petroleum ether) and ethyl acetate (EtOAc).[6]

  • Hexane: A non-polar solvent that ensures non-polar impurities elute quickly.

  • Ethyl Acetate: A more polar solvent that competes with the analyte for binding sites on the silica, thus moving the compound up the stationary phase.

Protocol: TLC Solvent System Screening
  • Prepare several small TLC developing chambers with different ratios of Hexane:EtOAc (v/v). See Table 1 for suggested starting points.

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.[8]

  • Place the TLC plate in a developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots using a UV lamp (254 nm), as the aromatic ring should be UV-active.[8] Circle the spots with a pencil.

  • Calculate the Rf value for the spot corresponding to the desired product. Adjust the solvent ratio until the target Rf of ~0.3 is achieved.

Table 1: Suggested TLC Solvent Systems and Expected Outcomes

Trial Solvent System (Hexane:EtOAc) Expected Rf of Product Interpretation
1 9:1 < 0.1 Eluent is not polar enough. Increase the proportion of ethyl acetate.
2 7:3 ~ 0.3 Optimal. This system provides good separation and reasonable elution time.

| 3 | 5:5 | > 0.6 | Eluent is too polar. The compound will elute too quickly, leading to poor separation.[2] |

The Purification Workflow: From Crude Solid to Pure Compound

The following diagram outlines the logical flow of the entire purification process.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Phase Crude Crude Solid Sample TLC TLC Method Development (Find Optimal Eluent) Crude->TLC Slurry Prepare Silica Slurry Column_Pack Pack Chromatography Column Slurry->Column_Pack Dry_Load Dry Load Crude Sample onto Column Column_Pack->Dry_Load Elute Elute with Mobile Phase Dry_Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions via TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for column chromatography purification.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a starting crude material mass of approximately 1.0-1.5 grams. Adjust the scale accordingly.

Materials and Reagents
  • Stationary Phase: Silica gel, standard grade (e.g., 230-400 mesh).[9] (Approx. 50 g)

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade).

  • Apparatus: Glass chromatography column (e.g., 40-50 mm diameter), fraction collection tubes, TLC plates, beakers, and a rotary evaporator.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and nitrile gloves.[10]

Safety Precautions
  • Silica Gel: Fine silica dust can cause respiratory irritation.[11] All handling of dry silica powder (weighing, slurry preparation) must be performed in a fume hood.[10]

  • Solvents: Hexane and ethyl acetate are flammable and should be handled away from ignition sources in a well-ventilated area.

  • Cyanophenyl Compounds: While specific toxicity data for this exact molecule is limited, related cyanophenyl compounds are harmful if swallowed or inhaled.[12] Handle with care and avoid generating dust.

Step-by-Step Methodology

Step 1: Column Packing (Slurry Method)

  • Secure the column vertically to a clamp stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[13]

  • In a beaker, prepare a slurry by adding ~50 g of silica gel to ~150 mL of the least polar solvent system you plan to use (e.g., 9:1 Hexane:EtOAc).[2] Stir gently to remove air bubbles.

  • Quickly pour the slurry into the column. Open the stopcock to drain the solvent, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.

  • Once the silica has settled, add a protective layer of sand (~1 cm) on top. Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Step 2: Sample Loading (Dry Loading) Causality: For solid samples, dry loading is superior to liquid loading. It prevents dissolution issues in a minimally polar solvent and ensures the sample is applied to the column as a very narrow, concentrated band, which is critical for achieving sharp separation.[14]

  • Dissolve ~1.0 g of the crude this compound in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane).

  • Add ~2-3 g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, creating an even layer on top of the sand.

Step 3: Elution and Fraction Collection

  • Carefully add the optimized eluent (e.g., 7:3 Hexane:EtOAc) to the column, taking care not to disturb the top layer.

  • Open the stopcock and begin collecting the eluate in fraction tubes (e.g., 20 mL per tube). Apply gentle air pressure (flash chromatography) to maintain a steady flow rate (approx. 2 inches/minute drop).

  • Continuously add fresh eluent to the top of the column to prevent it from running dry.

Step 4: Fraction Analysis and Product Isolation

  • Monitor the elution process by spotting every few fractions onto a TLC plate.

  • Develop the TLC plate in the same eluent and visualize under UV light.

  • Fractions containing only the desired product spot (at Rf ~0.3) should be combined in a large round-bottomed flask.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[13]

Table 2: Summary of Recommended Chromatography Parameters

Parameter Recommended Value Rationale
Crude Sample Mass 1.0 g Standard lab scale
Silica Gel Mass 40-50 g A 40:1 to 50:1 ratio of silica:crude is effective for good separation.[15]
Column Diameter 40 mm Appropriate for the amount of silica gel.
Eluent (Hexane:EtOAc) 7:3 (v/v) or as determined by TLC Provides optimal Rf for separation.

| Loading Method | Dry Loading | Ensures a narrow starting band for a solid sample.[14] |

Troubleshooting Common Issues

Even with a well-developed protocol, issues can arise. The following guide provides solutions to common problems encountered during the purification of β-keto esters.

G problem Problem Possible Cause Solution prob1 Band Tailing / Broadening Keto-enol tautomerism on silica surface Strong polar interactions Ensure column is packed perfectly. Consider deactivating silica with triethylamine (TEA) by adding 0.5-1% TEA to the eluent. problem->prob1 Tailing prob2 Poor Separation Eluent polarity is not optimal. Column is overloaded. Re-optimize solvent system with TLC. Use a larger column or less crude material. problem->prob2 Overlap prob3 Compound Won't Elute Mobile phase is not polar enough. Gradually increase the proportion of ethyl acetate in the eluent (gradient elution). problem->prob3 Stuck

Caption: A logic diagram for troubleshooting common chromatography issues.

References

Application Notes and Protocols for the Safe Handling and Storage of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is a bespoke organic molecule featuring a β-keto ester functionality and a cyanophenyl group. This unique combination of functional groups necessitates a nuanced approach to its handling and storage to ensure the safety of laboratory personnel and the integrity of the compound for research applications. The β-keto ester group is known for its reactivity, particularly the acidity of the α-hydrogen, making it susceptible to reactions with bases and subsequent alkylation, hydrolysis, and decarboxylation.[1][2][3][4] The presence of the cyanophenyl group introduces the potential for hazards associated with nitriles, including the possibility of releasing toxic cyanide compounds under specific conditions. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for this compound, grounded in established laboratory safety principles and an understanding of its chemical reactivity.

I. Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, it is imperative to understand its potential hazards.

GHS Hazard Profile (Anticipated)
Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarningGHS07
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarningGHS07
Chemical and Physical Properties

The following table summarizes the known and estimated properties of this compound and its isomers. This data is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular FormulaC12H11NO3[5][13][14][15]
Molecular Weight217.22 g/mol [5][13][15]
AppearanceSolid (anticipated)[5]
Melting Point65.0-69.0 °C (for 4-cyano isomer)[5][15]
Boiling Point358.1 °C at 760 mmHg (for 4-cyano isomer)[5][15]
Storage TemperatureRoom temperature, in a dry, inert atmosphere[5][6]

II. Personal Protective Equipment (PPE): The First Line of Defense

The consistent and correct use of PPE is non-negotiable when handling this compound.[16][17][18][19][20]

  • Eye Protection: Chemical splash goggles are mandatory.[17][19] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[16][17] Gloves should be inspected for any signs of degradation or perforation before use and disposed of immediately after handling the compound.

  • Body Protection: A laboratory coat is required to protect against accidental spills.[18]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[16][17][19]

III. Safe Handling Protocols

Adherence to the following protocols will minimize exposure and ensure the safe handling of this compound.

General Handling Precautions
  • Work Area: All manipulations, including weighing and preparing solutions, must be conducted within a properly functioning chemical fume hood.[21]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[17][19] In case of accidental contact, follow the first aid measures outlined in Section V.

  • Avoid Inhalation: Do not breathe dust or vapors.[8][9] The use of a fume hood is the primary engineering control for preventing inhalation exposure.

  • Good Housekeeping: Maintain a clean and organized workspace.[16][17][19] All containers should be clearly labeled with the chemical name and any associated hazards.[18][19]

Weighing and Solution Preparation Workflow

Weighing_and_Solution_Preparation cluster_fume_hood Inside Chemical Fume Hood A 1. Don appropriate PPE B 2. Place analytical balance and necessary glassware inside the fume hood A->B Prepare workspace C 3. Carefully weigh the solid this compound B->C Perform weighing D 4. Slowly add the desired solvent to the solid to minimize dust generation C->D Prepare solution E 5. Ensure the compound is fully dissolved before removing from the fume hood D->E F 6. Securely cap the solution container E->F G 7. Label the container with the compound name, concentration, solvent, and date F->G Post-preparation H 8. Clean the work area and properly dispose of any contaminated materials G->H

Caption: Workflow for weighing and preparing solutions of this compound.

IV. Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and preventing hazardous situations.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8][21] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent degradation.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[22] The β-keto ester functionality is sensitive to basic conditions, which can catalyze decomposition or unwanted reactions.[1]

  • Segregation: Store separately from acidic compounds to prevent the potential generation of hydrogen cyanide gas in the event of a spill or container breach.[21]

V. Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.[18]

First Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][19] Seek immediate medical attention.

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[7] If irritation persists, seek medical attention.

  • If Inhaled: Move the person to fresh air.[7] If not breathing, give artificial respiration. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting.[7] Rinse mouth with water and seek immediate medical attention.

Spill Response
  • Minor Spills (within a fume hood):

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • For spills involving cyanophenyl compounds, the contaminated area should be cleaned with a pH 10 buffer solution followed by a freshly prepared 10% bleach solution.[21]

    • Collect the absorbed material and cleaning solutions in a sealed container for hazardous waste disposal.[8][21][23]

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area.[21]

    • Alert others in the vicinity and contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

VI. Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste containing this compound in dedicated, clearly labeled hazardous waste containers.[21] Do not mix with other waste streams.

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[23] Contact your institution's environmental health and safety (EH&S) department for specific guidance.

VII. Conclusion

The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks to themselves and their colleagues while ensuring the quality and reliability of their experimental outcomes.

VIII. References

  • Lab Safety Protocols. (n.d.). Scribd. Retrieved from --INVALID-LINK--

  • Ethyl 3-(3-cyano-2-methylphenyl)-3-oxopropanoate. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Safety in Organic Chemistry Laboratory. (n.d.). TigerWeb. Retrieved from --INVALID-LINK--

  • Chemical Synthesis Safety Tips To Practice in the Lab. (n.d.). Moravek. Retrieved from --INVALID-LINK--

  • Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Westfield State College Organic Chemistry Laboratory Safety. (n.d.). Westfield State University. Retrieved from --INVALID-LINK--

  • Safety Guidelines | Organic Chemistry I Lab. (n.d.). University of Richmond. Retrieved from --INVALID-LINK--

  • Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • 4-Cyanophenyl isocyanate Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Achmem. Retrieved from --INVALID-LINK--

  • Ethyl 3-oxopropanoate. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from --INVALID-LINK--

  • Safety Data Sheet - Ethyl 3-phenylpropionate. (n.d.). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--

  • Safety Data Sheet - Ethyl 2-(4-cyanophenyl)-3-oxobutanoate. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--

  • N-(3-Cyanophenyl)furan-2-carboxamide Safety Data Sheet. (n.d.). AK Scientific, Inc. Retrieved from --INVALID-LINK--

  • ethyl 3-(4-cyanophenyl)-3-oxopropanoate. (n.d.). LookChem. Retrieved from --INVALID-LINK--

  • Safety Data Sheet - 4'-Cyanoacetanilide. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--

  • Chemical Waste Name or Mixtures. (n.d.). University of Massachusetts Lowell. Retrieved from --INVALID-LINK--

  • Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. (n.d.). Pharmaffiliates. Retrieved from --INVALID-LINK--

  • Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved from --INVALID-LINK--

  • Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Mastering β-keto esters. (2020). ResearchGate. Retrieved from --INVALID-LINK--

  • Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (2011). PMC - NIH. Retrieved from --INVALID-LINK--

  • Beta Keto esters - Alkylating Ketones in NaOEt. (2015, March 24). YouTube. Retrieved from --INVALID-LINK--

References

Application Note: Optimizing Sample Preparation for NMR and Mass Spectrometry Analysis of Cyanophenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Cyanophenyl Compounds

Cyanophenyl-containing molecules are a cornerstone in medicinal chemistry, materials science, and organic synthesis. The cyanophenyl moiety, with its unique electronic properties, polarity, and steric profile, is integral to the function of numerous pharmaceuticals and advanced materials. However, these same characteristics present distinct challenges for analytical characterization. Achieving high-quality, reproducible data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is critically dependent on a well-designed sample preparation strategy that accounts for the specific chemical nature of the cyanophenyl group.

This guide provides in-depth protocols and expert insights into sample preparation for this important class of compounds. It moves beyond generic procedures to address the causality behind experimental choices, ensuring researchers, scientists, and drug development professionals can generate data with the highest degree of scientific integrity.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for the structural elucidation of organic molecules. For cyanophenyl compounds, the primary goal is to obtain a solution-state spectrum with sharp, well-resolved signals, which requires careful consideration of solvent selection, concentration, and potential intermolecular interactions.

The Critical Role of Solvent Selection

The choice of deuterated solvent is the most important step in NMR sample preparation. It not only dissolves the analyte but also influences the chemical shifts of its protons. For cyanophenyl compounds, solubility is dictated by the overall polarity of the molecule.

Common Deuterated Solvents: A good starting point is to match the polarity of the solvent to the analyte.

  • Deuterated Chloroform (CDCl₃): A versatile, non-polar solvent suitable for a wide range of organic compounds, including many benzonitrile derivatives. Its residual proton signal at ~7.26 ppm can sometimes overlap with aromatic signals.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent choice for more polar cyanophenyl compounds or those with hydrogen-bonding functionalities like hydroxyl or amine groups. Its high boiling point makes sample recovery difficult. The residual proton signal is at ~2.50 ppm.

  • Deuterated Acetonitrile (CD₃CN): A polar aprotic solvent that can be a good alternative to DMSO, with a residual proton signal around 1.94 ppm.

  • Other Solvents: Depending on the specific compound, Deuterated Methanol (CD₃OD) or Deuterated Acetone (Acetone-d₆) may also be appropriate.

Expert Insight: The Impact of Solvent on Chemical Shifts The aromatic ring and the polar cyano group can engage in specific interactions with solvent molecules. Aromatic solvents like benzene-d₆ can induce significant shifts in proton resonances due to magnetic anisotropy effects, which can be used to resolve overlapping signals. The choice of solvent can subtly alter the electronic environment of the cyanophenyl ring, leading to minor but measurable changes in chemical shifts.

SolventCommon Use Case for Cyanophenyl CompoundsResidual ¹H Signal (ppm)
CDCl₃ Non-polar to moderately polar benzonitrile derivatives.~7.26
DMSO-d₆ Polar compounds, molecules with -OH, -NH₂, or -COOH groups.~2.50
CD₃CN Moderately polar compounds, alternative to DMSO.~1.94
Acetone-d₆ Compounds of intermediate polarity.~2.05

Note: Residual solvent peak positions can vary slightly based on temperature, pH, and sample composition.

Protocol for NMR Sample Preparation

This protocol ensures a homogenous sample free from particulates, which is essential for high-resolution spectra.

Materials:

  • Analyte (cyanophenyl compound)

  • High-purity deuterated solvent

  • Glass vial with cap

  • Pasteur pipette and bulb

  • Cotton wool or syringe filter (e.g., 0.45 µm PTFE)

  • 5 mm NMR tube and cap

Procedure:

  • Weighing the Sample: Accurately weigh 1-10 mg of the cyanophenyl compound for ¹H NMR (or 10-30 mg for ¹³C NMR) into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Cap the vial and gently swirl or vortex to dissolve the compound completely. If solubility is poor, gentle warming or sonication may be applied, but monitor for any sample degradation.

  • Filtration (Critical Step): Suspended solid particles will severely degrade the quality of the NMR spectrum by disrupting the magnetic field homogeneity. To remove any particulates, filter the solution directly into the NMR tube.

    • Method A (Cotton Plug): Place a small plug of cotton wool into a Pasteur pipette and transfer the solution through the filter into the NMR tube.

    • Method B (Syringe Filter): Draw the solution into a syringe, attach a syringe filter, and dispense the filtered solution into the NMR tube.

  • Final Checks: Ensure the liquid height in the NMR tube is approximately 4-5 cm. Cap the tube, wipe the outside clean, and label it clearly.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis weigh 1. Weigh Sample (1-10 mg for ¹H) dissolve 2. Dissolve in 0.6-0.7 mL Solvent weigh->dissolve In glass vial filtrate 3. Filtrate into NMR Tube dissolve->filtrate Critical Step acquire 4. Acquire Spectrum filtrate->acquire Clean Sample process 5. Process Data acquire->process

Caption: General workflow for NMR sample preparation.
Special Consideration: Aggregation

Aromatic systems, including cyanophenyl rings, can be prone to π-π stacking, leading to self-aggregation in solution, especially at higher concentrations. This aggregation can cause significant line broadening and shifts in proton resonances.

Detection and Mitigation:

  • Dilution Study: A simple and effective method to check for aggregation is to acquire spectra at different concentrations. If chemical shifts change upon dilution, aggregation is likely occurring.

  • Solvent Choice: Changing to a more polar or hydrogen-bond-donating solvent can disrupt the intermolecular forces driving aggregation.

  • Temperature: Increasing the temperature of the NMR experiment can sometimes break up aggregates, leading to sharper signals.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of cyanophenyl compounds. The sample preparation strategy is highly dependent on the ionization technique employed, most commonly Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Stability of the Cyano Group: A Critical Factor

The nitrile functional group is generally stable but can undergo hydrolysis to an amide or a carboxylic acid under strong acidic or basic conditions, particularly when heated.

  • Acidic Hydrolysis: Heating with a strong acid (e.g., HCl) will convert the nitrile to a carboxylic acid.

  • Alkaline Hydrolysis: Heating with a strong base (e.g., NaOH) yields the salt of the carboxylic acid. Milder basic conditions may result in the formation of the amide as the final product.

Implication for Sample Prep: This reactivity dictates the choice of solvents and modifiers for LC-MS. It is crucial to avoid prolonged exposure to harsh pH conditions, especially at elevated temperatures, to maintain the integrity of the cyanophenyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

For most cyanophenyl compounds, LC-MS with ESI is the method of choice. It is a soft ionization technique that typically produces an intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

Protocol for LC-MS Sample Preparation:

  • Solvent Selection: Dissolve the sample in a solvent compatible with the reversed-phase liquid chromatography mobile phase, typically a mixture of water and acetonitrile (ACN) or methanol (MeOH).

  • Initial Concentration: Prepare a stock solution of the compound at a concentration of ~1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:ACN).

  • Additives/Modifiers: To facilitate ionization, a small amount of an acid is typically added to the mobile phase for positive ion mode, or a base for negative ion mode.

    • Positive Ion Mode (+ESI): 0.1% formic acid is the most common additive. It provides protons to form [M+H]⁺ ions.

    • Negative Ion Mode (-ESI): 0.1% ammonium hydroxide or 5 mM ammonium acetate can be used to promote the formation of [M-H]⁻ ions.

  • Filtration: Filter the final solution through a 0.22 or 0.45 µm syringe filter to remove any particulates before injection.

Expert Insight: Unique Behavior of Nitriles in ESI-MS

  • In-Source Reduction: When using acetonitrile as the organic mobile phase in +ESI, nitriles (including cyanophenyl compounds) can be reduced at the capillary tip to form their corresponding primary amines. This can lead to the observation of adducts, such as [M+CH₃CH₂NH₂+H]⁺. This is a crucial consideration during data interpretation.

  • Negative Ion Mode: For cyanophenyl compounds with acidic protons, or those that can otherwise stabilize a negative charge, negative ion mode can be very effective. It often produces a clean spectrum with a prominent [M-H]⁻ ion and minimal fragmentation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis stock 1. Prepare Stock (1 mg/mL in MeOH/ACN) dilute 2. Dilute to Working Conc. (1-10 µg/mL in Mobile Phase) stock->dilute filtrate 3. Filter Sample (0.22 µm Syringe Filter) dilute->filtrate inject 4. Inject into LC System filtrate->inject separate 5. Chromatographic Separation inject->separate ionize 6. Ionize (ESI) separate->ionize detect 7. Detect (MS) ionize->detect

Caption: Workflow for LC-MS analysis of cyanophenyl compounds.
MALDI-TOF Mass Spectrometry

MALDI is a soft ionization technique particularly useful for less soluble compounds or for rapid screening. The choice of matrix, which co-crystallizes with the analyte and absorbs the laser energy, is paramount.

Matrix Selection for Cyanophenyl Compounds: While common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) can be tested, specific matrices containing nitrile groups have shown excellent performance for small organic molecules.

MatrixAbbreviationProperties and Use Cases
4-hydroxy-3-nitrobenzonitrile -A promising general-purpose matrix for small organic molecules, peptides, and lipids, providing a clean background.
3-nitrobenzonitrile 3-NBNShown to be effective under vacuum MALDI (vMAI) conditions, producing ESI-like charge states.
α-Cyano-4-hydroxycinnamic acid CHCAA standard, versatile matrix for peptides and small molecules; its cyano group makes it structurally relevant.

Protocol for MALDI Sample Preparation (Dried-Droplet Method):

  • Analyte Solution: Prepare a ~1 mg/mL solution of the cyanophenyl compound in a suitable solvent (e.g., ACN, acetone, or THF).

  • Matrix Solution: Prepare a saturated solution of the chosen matrix (e.g., 4-hydroxy-3-nitrobenzonitrile) in an appropriate solvent, often ACN/water with 0.1% Trifluoroacetic Acid (TFA). A typical concentration is 10 mg/mL.

  • Mixing: Mix the analyte and matrix solutions. The optimal ratio must be determined empirically, but a good starting point is 1:10 (v/v) analyte:matrix.

  • Spotting: Pipette 0.5-1.0 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the solvent to evaporate completely at room temperature, which should result in a fine, uniform crystalline spot.

  • Analysis: Load the target plate into the mass spectrometer for analysis.

Conclusion

A rational, informed approach to sample preparation is indispensable for the successful analysis of cyanophenyl compounds by NMR and mass spectrometry. For NMR, the primary considerations are selecting a solvent that ensures complete solubility and monitoring for concentration-dependent aggregation. For mass spectrometry, awareness of the potential for nitrile hydrolysis under non-neutral pH conditions is critical for maintaining sample integrity, while understanding the unique ionization behaviors of the cyano group in ESI and selecting an appropriate matrix for MALDI are key to obtaining high-quality data. By implementing the protocols and insights detailed in this guide, researchers can avoid common pitfalls and generate reliable, reproducible results that accelerate discovery and development.

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crossed Claisen condensation reaction and achieve higher yields. We will delve into the mechanistic underpinnings of the synthesis, provide detailed protocols, and offer comprehensive troubleshooting advice to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is achieved through a crossed Claisen condensation. This reaction involves the base-mediated condensation of two different esters. In this specific case, ethyl 3-cyanobenzoate, which lacks α-hydrogens and cannot form an enolate, acts as the electrophilic acceptor. Ethyl acetate, possessing acidic α-hydrogens, serves as the nucleophilic donor after being deprotonated by a strong base to form an enolate.[1][2][3]

Q2: Why is my yield consistently low?

Low yields in this synthesis can stem from several factors, including:

  • Suboptimal Base: The choice and handling of the base are critical.

  • Presence of Water: The reaction is highly sensitive to moisture.

  • Incorrect Stoichiometry or Addition Order: The ratio of reactants and the order in which they are mixed are crucial for favoring the desired crossed condensation.

  • Side Reactions: Competing reactions such as self-condensation of ethyl acetate or hydrolysis of the esters can significantly reduce the yield.

  • Inefficient Purification: Product loss during workup and purification is a common issue.

Q3: What is the role of the cyano group on the phenyl ring?

The cyano group is a strong electron-withdrawing group. While conventional thinking might suggest that this increases the electrophilicity of the carbonyl carbon in ethyl 3-cyanobenzoate, some studies indicate that electron-withdrawing substituents can actually decrease the electrophilicity of the carbonyl carbon.[4] However, these substituents also destabilize the ground state of the ester, which can increase its overall reactivity.[4] This dual effect can make the reaction conditions more sensitive.

Q4: Which base should I use for this reaction?

The ideal base for a Claisen condensation is the alkoxide corresponding to the ester's alcohol portion to prevent transesterification.[5] Since ethyl esters are used, sodium ethoxide (NaOEt) is the preferred base. Using a different alkoxide, like sodium methoxide, could lead to a mixture of ethyl and methyl esters in the final product. Stronger, non-nucleophilic bases like sodium hydride (NaH) can also be effective and may increase the yield.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low or No Product Formation

Symptom: TLC analysis shows unreacted starting materials, primarily ethyl 3-cyanobenzoate, and/or a complex mixture of products with a low yield of the desired spot.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inactive Base Sodium ethoxide and sodium hydride are highly sensitive to moisture and air. Exposure can lead to decomposition and loss of basicity, preventing the formation of the necessary ethyl acetate enolate.• Use freshly opened or properly stored base. • Handle the base under an inert atmosphere (e.g., nitrogen or argon). • Consider titrating the base to determine its exact concentration before use.
Presence of Water Water will quench the strong base and can also lead to the hydrolysis of the starting esters and the final product.[7][8]• Use anhydrous solvents (e.g., dry THF, diethyl ether, or ethanol). • Flame-dry all glassware before use and cool under an inert atmosphere.
Incorrect Order of Addition To minimize the self-condensation of ethyl acetate, it is crucial to maintain a low concentration of its enolate in the presence of a high concentration of the electrophile, ethyl 3-cyanobenzoate.[2][9]• Add the ethyl acetate slowly to a mixture of the base and ethyl 3-cyanobenzoate.
Insufficient Reaction Time or Temperature The reaction may be sluggish at lower temperatures.• Monitor the reaction progress by TLC. If the reaction is slow, consider gently heating the mixture (e.g., to 40-50 °C). Be cautious, as excessive heat can promote side reactions.[10]
Issue 2: Formation of Significant Side Products

Symptom: TLC or NMR analysis of the crude product shows multiple spots or peaks in addition to the desired product.

Potential Causes & Solutions:

Side Product Identification Mitigation Strategy
Ethyl Acetoacetate (Self-condensation of Ethyl Acetate) Will appear as a separate spot on TLC and have characteristic peaks in the 1H NMR spectrum.• Follow the correct order of addition as described in Issue 1. • Use a slight excess of ethyl 3-cyanobenzoate relative to ethyl acetate.
3-Cyanobenzoic Acid (Hydrolysis of Starting Material) Can be detected by a change in pH and may be visible on a TLC plate (often streaking). It can be identified by its characteristic spectroscopic data if isolated.• Ensure strictly anhydrous conditions. • Quench the reaction with a non-aqueous acid or by pouring it into a mixture of ice and acid.
Hydrolysis of the Product The β-keto ester product can be hydrolyzed back to a β-keto acid under harsh basic or acidic workup conditions.• Use a mild acidic workup (e.g., dilute acetic acid or saturated ammonium chloride solution) to neutralize the reaction mixture. • Keep the temperature low during the workup.

Experimental Protocols

Detailed Synthesis Protocol for this compound

This protocol is a representative procedure based on established methods for crossed Claisen condensations.[11][12]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Ethyl 3-cyanobenzoate

  • Ethyl acetate

  • Hydrochloric acid (HCl), 2M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for column chromatography (e.g., hexane and ethyl acetate)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous diethyl ether or THF to the flask to create a slurry.

  • Reaction: To the stirred slurry, add a solution of ethyl 3-cyanobenzoate (1 equivalent) in the anhydrous solvent.

  • Slowly add ethyl acetate (1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to reflux for 2-4 hours.

  • Workup: Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of ethanol.

  • Carefully pour the mixture into a beaker containing ice and 2M HCl, ensuring the final pH is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[13]

Visualization of the Reaction Workflow

Synthesis Workflow Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware prep2 Add NaH under N2 prep1->prep2 prep3 Wash NaH with hexane prep2->prep3 prep4 Add anhydrous solvent prep3->prep4 react1 Add Ethyl 3-cyanobenzoate prep4->react1 Transfer slurry react2 Slowly add Ethyl Acetate react1->react2 react3 Stir at RT / Reflux react2->react3 react4 Monitor by TLC react3->react4 workup1 Quench with EtOH react4->workup1 Reaction complete workup2 Acidify with HCl workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Wash and dry workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: A step-by-step workflow for the synthesis of this compound.

Mechanism and Key Considerations

The crossed Claisen condensation proceeds through the following key steps:

  • Enolate Formation: The base (e.g., ethoxide or hydride) abstracts an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The ethyl acetate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl 3-cyanobenzoate.

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, and the ethoxide group is eliminated as a leaving group, reforming the carbonyl and yielding the β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester has acidic protons on the α-carbon between the two carbonyl groups. The base in the reaction mixture deprotonates this position, forming a highly stable enolate. This final, essentially irreversible deprotonation drives the reaction to completion.[5]

  • Protonation: An acidic workup is required to protonate the enolate and yield the final neutral product.

Mechanism Diagram

Claisen Condensation Mechanism Mechanism of Crossed Claisen Condensation cluster_1 1. Enolate Formation cluster_2 2. Nucleophilic Attack cluster_3 3. Elimination cluster_4 4. Acidic Workup EA Ethyl Acetate Enolate Ethyl Acetate Enolate EA->Enolate Base Base (e.g., EtO⁻) Base->EA Deprotonation ECB Ethyl 3-cyanobenzoate Enolate->ECB Nucleophilic Attack Enolate->ECB Tetrahedral_Int Tetrahedral Intermediate ECB->Tetrahedral_Int Product_Enolate Product Enolate Tetrahedral_Int->Product_Enolate Tetrahedral_Int->Product_Enolate EtO_Leaving EtO⁻ Tetrahedral_Int->EtO_Leaving Elimination H_plus H⁺ Product_Enolate->H_plus Product_Enolate->H_plus Final_Product This compound H_plus->Final_Product

Caption: The reaction mechanism for the synthesis of this compound.

Product Characterization

After successful synthesis and purification, it is essential to characterize the final product to confirm its identity and purity.

Expected Spectroscopic Data:

  • ¹H NMR:

    • A triplet and a quartet in the upfield region corresponding to the ethyl ester group (CH₃ and CH₂).

    • A singlet for the methylene protons (CH₂) between the two carbonyl groups.

    • Aromatic protons in the downfield region, showing splitting patterns consistent with a 1,3-disubstituted benzene ring.

  • ¹³C NMR:

    • Signals for the two carbonyl carbons (ketone and ester).

    • A signal for the nitrile carbon.

    • Signals for the aromatic carbons.

    • Signals for the ethyl ester and methylene carbons.

  • IR Spectroscopy:

    • A strong absorption band for the C≡N (nitrile) stretch.

    • Strong absorption bands for the C=O (ketone and ester) stretches.

    • C-H stretches for the aromatic and aliphatic protons.

    • C-O stretch for the ester.

References

Identifying and minimizing side products in beta-keto ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for β-keto ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side products in your reactions. Our goal is to equip you with the expertise to optimize your synthetic routes and achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of β-keto esters, particularly through Claisen or Dieckmann condensations.

Q1: Why is my β-keto ester yield unexpectedly low?

Low or no yield in a Claisen-type condensation can be attributed to several factors, ranging from the choice of reagents and reaction conditions to the stability of the final product.[1]

Possible Causes and Recommended Actions:

  • Inappropriate Base Selection: The choice of base is critical. Using a base with a different alkyl group from your ester's alkoxy group can lead to transesterification, creating a mixture of products.[2][3] For instance, using sodium methoxide with an ethyl ester will result in the formation of a methyl ester, complicating the reaction mixture.[4] Similarly, hydroxide bases are unsuitable as they can cause irreversible hydrolysis of the ester to a carboxylate salt.[2]

    • Solution: Always use an alkoxide base corresponding to the alcohol portion of your ester (e.g., sodium ethoxide for ethyl esters).[5][6] Alternatively, for mixed Claisen condensations or with sensitive substrates, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be employed, although it's not typically used in classic Claisen condensations.[5][7]

  • Insufficient Base Stoichiometry: The final step of the Claisen condensation, the deprotonation of the β-keto ester, is the thermodynamic driving force of the reaction.[7] This requires a stoichiometric amount of base.

    • Solution: Use at least one full equivalent of the alkoxide base to ensure the equilibrium is driven towards the product.

  • Presence of Water: Anhydrous conditions are crucial. Any moisture can quench the base and lead to hydrolysis of the ester starting material.[8]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents like THF or diethyl ether are commonly used.[8]

  • Unfavorable Equilibrium: The Claisen condensation is a reversible reaction.[7] If the product is not sufficiently stabilized by deprotonation, the equilibrium may favor the starting materials. This is particularly problematic for esters with only one α-hydrogen, as the final deprotonation step that drives the reaction forward cannot occur.[7]

    • Solution: Ensure your ester substrate has at least two α-hydrogens. For substrates with a single α-hydrogen, alternative synthetic routes may be necessary.

Q2: I'm observing multiple unexpected peaks in my crude product analysis (NMR/LC-MS). What are the likely side products and how can I minimize them?

The formation of multiple products is a common challenge, often stemming from competing reaction pathways.

Common Side Products and Minimization Strategies:

Side ProductFormation MechanismMinimization Strategy
Transesterification Products Use of an alkoxide base that does not match the ester's alkoxy group.[3]Use the corresponding alkoxide base (e.g., NaOEt for ethyl esters).[2]
Hydrolysis Product (Carboxylic Acid) Presence of water or use of hydroxide bases.[2]Maintain strictly anhydrous conditions and avoid hydroxide bases.[8]
Self-Condensation Products (in crossed Claisen) The enolizable ketone or ester reacts with itself instead of the desired reaction partner.[9]In a crossed Claisen, slowly add the enolizable component to the reaction mixture containing the non-enolizable ester and the base.[1] Using an excess of the non-enolizable partner can also favor the desired reaction.[10]
Decarboxylation Product (Ketone) The β-keto ester product can undergo hydrolysis and subsequent decarboxylation, especially under acidic or basic conditions at elevated temperatures.[11][12]Perform the reaction at lower temperatures and use a mild acidic workup. If purification by distillation is required, perform it under reduced pressure to keep the temperature low.
Dimerization Products (in Dieckmann Condensation) For the synthesis of medium to large rings (over 7 members), intermolecular condensation can compete with the desired intramolecular cyclization.[13]Run the reaction under high dilution conditions to favor the intramolecular pathway.

Experimental Protocol: Minimizing Self-Condensation in a Crossed Claisen Condensation

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the non-enolizable ester and the anhydrous solvent (e.g., THF).

  • Add one equivalent of the appropriate alkoxide base (e.g., sodium ethoxide).

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C).

  • Slowly add the enolizable ester or ketone dropwise to the stirred reaction mixture over a period of 1-2 hours using a syringe pump.

  • Allow the reaction to stir until completion, monitoring by TLC or LC-MS.

  • Perform a careful workup with a mild acidic solution to neutralize the reaction.

Q3: My Dieckmann condensation is not forming the desired cyclic β-keto ester. What could be going wrong?

The Dieckmann condensation, an intramolecular Claisen reaction, is highly effective for forming 5- and 6-membered rings.[14] Difficulties can arise with other ring sizes or with certain substrates.

Troubleshooting the Dieckmann Condensation:

  • Ring Strain: The formation of 3, 4, or rings larger than 7 members is generally disfavored due to ring strain.[13] For larger rings, intermolecular reactions often predominate.

    • Solution: For larger rings, consider alternative cyclization strategies. High dilution conditions may slightly improve the yield of the desired cyclic product by minimizing intermolecular interactions.

  • Incorrect Base/Solvent System: While sodium ethoxide in ethanol is historically common, modern approaches often use stronger, sterically hindered bases in aprotic solvents to minimize side reactions.[13]

    • Solution: Consider using bases like potassium tert-butoxide (t-BuOK) or lithium hexamethyldisilazide (LHMDS) in aprotic solvents like THF. These conditions can often be run at lower temperatures, improving selectivity.[13]

Logical Workflow for Troubleshooting Dieckmann Condensation

dieckmann_troubleshooting start Low Yield in Dieckmann Condensation check_ring_size Is the target ring size 5 or 6 members? start->check_ring_size high_dilution Action: Employ high dilution conditions. check_ring_size->high_dilution No (larger ring) check_base Is the base/solvent system optimal? check_ring_size->check_base Yes alt_route Consider alternative synthetic routes. high_dilution->alt_route use_strong_base Action: Use a strong, non-nucleophilic base (e.g., LHMDS) in an aprotic solvent (e.g., THF). check_base->use_strong_base No check_conditions Are reaction conditions anhydrous? check_base->check_conditions Yes use_strong_base->check_conditions dry_reagents Action: Thoroughly dry all reagents and solvents. check_conditions->dry_reagents No success Improved Yield check_conditions->success Yes dry_reagents->success

Caption: Troubleshooting workflow for Dieckmann condensation.

Frequently Asked Questions (FAQs)

Q: What is the role of the final acidic workup? A: The acidic workup is crucial for two reasons. First, it neutralizes any remaining base in the reaction mixture.[6] Second, it protonates the highly resonance-stabilized enolate anion of the β-keto ester product, which is the state of the product in the basic reaction medium, to yield the final, neutral β-keto ester.[7]

Q: Can I use a ketone instead of an ester in a Claisen-type condensation? A: Yes, the reaction of a ketone enolate with an ester is known as a "crossed" Claisen condensation and is a synthetically useful method for preparing β-dicarbonyl compounds.[15] To avoid self-condensation of the ketone, it is best to use a non-enolizable ester as the electrophile or to control the addition of the reagents carefully.

Q: How can I purify my β-keto ester? A: Purification can often be achieved by distillation under reduced pressure to avoid thermally induced decarboxylation.[16] Column chromatography is another common method. If acidic impurities are present, a mild basic wash during the workup may be beneficial, but care must be taken to avoid hydrolysis of the ester.

Q: What is transesterification and why is it a problem? A: Transesterification is the process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol or alkoxide present in the reaction mixture.[3][17] In the context of a Claisen condensation, if the alkoxide base does not match the ester's alkoxy group, a new ester is formed, leading to a mixture of starting materials and potentially four different condensation products, significantly reducing the yield of the desired product.[3]

Reaction Mechanism: Transesterification Side Reaction

transesterification ester R-C(=O)-OR' Ethyl Ester intermediate R-C(O-)-OR' (OCH3) Tetrahedral Intermediate ester->intermediate methoxide {CH3O- | Methoxide Base} methoxide->ester:c Nucleophilic Attack new_ester R-C(=O)-OCH3 Methyl Ester intermediate->new_ester Collapse of Intermediate ethoxide {R'O- | Ethoxide Leaving Group} intermediate->ethoxide Elimination

Caption: Transesterification of an ethyl ester with a methoxide base.

References

Preventing degradation of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate upon storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

A Guide to Ensuring Stability and Preventing Degradation Upon Storage

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable β-keto ester during storage and handling. By understanding the inherent chemical liabilities of this molecule, you can implement robust protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent results or seeing new, unexpected peaks in my analysis (HPLC, LC-MS). Could my this compound be degrading?

Yes, this is a strong possibility. This compound, like many β-keto esters, is susceptible to degradation, particularly when exposed to common laboratory conditions.[1][2] Changes in physical appearance (e.g., from a solid to a sticky or oily substance), discoloration, or the appearance of new analytical signals are hallmark indicators of sample degradation. The primary culprits are atmospheric moisture and elevated temperatures.

Q2: What are the primary chemical degradation pathways for this compound?

The structure of this compound contains two main functional groups prone to degradation under typical storage conditions: a β-keto ester and a nitrile group. The most significant and rapid degradation pathway involves the β-keto ester moiety.

  • Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This reaction can be catalyzed by trace amounts of acid or base and results in the formation of an unstable β-keto acid intermediate, 3-(3-cyanophenyl)-3-oxopropanoic acid, and ethanol.[3][4][5]

  • Decarboxylation: The resulting β-keto acid is highly unstable and readily undergoes decarboxylation, especially with gentle heating, to lose carbon dioxide (CO₂) and form the ketone, 1-(3-cyanophenyl)ethan-1-one.[3][6][7]

A secondary, and typically slower, degradation pathway is the hydrolysis of the nitrile group to a carboxylic acid, which requires more stringent conditions like strong acid or base but can occur over extended periods.[8][9]

G cluster_main Primary Degradation Pathway A This compound (Starting Material) B 3-(3-cyanophenyl)-3-oxopropanoic acid (Unstable β-Keto Acid Intermediate) A->B Hydrolysis (+ H2O) C 1-(3-cyanophenyl)ethan-1-one (Ketone Degradant) + CO2 B->C Decarboxylation (Heat)

Caption: Primary degradation of this compound.

Q3: What are the ideal long-term storage conditions to ensure maximum stability?

To mitigate the degradation pathways described above, strict control over the storage environment is critical. The goal is to eliminate exposure to moisture, oxygen, heat, and light.

ParameterRecommendationRationale
Temperature -20°C or lower (e.g., -80°C)Significantly slows the rate of all chemical reactions, including hydrolysis and decarboxylation.[10]
Atmosphere Dry Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[11][12][13] Argon is denser and can be more effective.[14]
Container Tightly sealed, amber glass vial with a PTFE-lined cap.Amber glass protects the compound from light, which can catalyze degradation.[11] A tight seal is crucial to maintain the inert atmosphere and prevent moisture ingress.[15]
Handling Minimize exposure to ambient air.Handle in a glovebox or use air-free techniques (e.g., Schlenk line) for aliquoting.[16][17]
Q4: My lab does not have a glovebox. What are the best practices for handling this compound to minimize degradation?

Even without a glovebox, you can significantly reduce degradation by using proper air-sensitive handling techniques. The key is to minimize the time the compound is exposed to the atmosphere and to use a positive pressure of dry, inert gas.

  • Equilibration: Allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.[15]

  • Inert Gas Flush: Use a manifold or a simple balloon filled with dry nitrogen or argon to flush the vial. Insert a needle connected to the inert gas source into the septum and a second "vent" needle. Allow the gas to flow for several minutes to displace the air.[18]

  • Quick Aliquoting: Remove the vent needle and use a clean, dry syringe or spatula to quickly remove the desired amount of material.

  • Re-purging and Sealing: Re-flush the vial with inert gas before tightly sealing the cap. For added security, wrap the cap and neck of the vial with Parafilm.

  • Storage: Promptly return the container to the recommended cold storage conditions.[19]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Validation
Compound appears wet, sticky, or has turned into an oil. Moisture Absorption & Hydrolysis. The compound has likely absorbed atmospheric water, initiating the hydrolysis process.Discard the sample. The presence of the β-keto acid intermediate and the final ketone product makes it unsuitable for most applications. Review your handling and storage procedures to ensure strict moisture exclusion.
New peaks are observed in HPLC, LC-MS, or GC-MS analysis. Sample Degradation. The new peaks likely correspond to the degradation products discussed in FAQ #2.Characterize the new peaks. The primary degradation product, 1-(3-cyanophenyl)ethan-1-one, will have a lower molecular weight. The intermediate, 3-(3-cyanophenyl)-3-oxopropanoic acid, will have a similar mass to the parent compound but different chromatographic behavior. Use a fresh, unopened sample as a reference standard.
Poor or no reactivity in a subsequent synthetic step. Low Purity of Starting Material. If the compound has degraded, the actual concentration of the active β-keto ester is lower than expected, leading to poor yields or failed reactions.Confirm the purity of your starting material using an analytical technique like qNMR or HPLC with a calibrated standard curve. If degradation is confirmed, procure a new, high-purity lot and implement the recommended storage protocols immediately.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage

This protocol should be followed immediately upon receiving a new container of this compound.

  • Inspect: Upon receipt, inspect the container seal for any damage.

  • Inerting (Optional but Recommended): If you have the capability, carefully open the manufacturer's container inside a glovebox or under a positive flow of argon/nitrogen.

  • Aliquot (Recommended): To prevent repeated warming/cooling cycles and atmospheric exposure of the main stock, divide the material into smaller, single-use vials inside the glovebox.

  • Seal: Tightly cap each vial.

  • Secure: For vials handled outside a glovebox, wrap the cap/neck junction with Parafilm to provide an extra barrier against moisture.

  • Label: Clearly label each vial with the compound name, date, and storage conditions.

  • Store: Place the vials inside a secondary container with a desiccant and place them in a -20°C or -80°C freezer.

Protocol 2: Workflow for Safe Aliquoting of Air-Sensitive Reagents

This workflow minimizes atmospheric exposure when a glovebox is not available.

G start Start: Vial in Freezer (-20°C) a 1. Remove vial from freezer. Place in desiccator. start->a b 2. Allow vial to warm to Room Temperature (~30-60 min). a->b c 3. Prepare inert gas setup (e.g., N2 balloon with needle). b->c d 4. Pierce septum with gas inlet and short vent needle. c->d e 5. Flush headspace with inert gas for 2-3 minutes. d->e f 6. Remove vent needle. Maintain positive N2 pressure. e->f g 7. Quickly withdraw sample with a dry syringe/spatula. f->g h 8. Re-flush vial headspace with inert gas. g->h i 9. Tightly seal cap. Wrap with Parafilm. h->i j 10. Return vial to freezer for storage. i->j end End: Sample Aliquoted, Stock Preserved j->end

Caption: Workflow for aliquoting this compound.

By adhering to these guidelines, you can significantly extend the shelf-life of your this compound and ensure the reliability and accuracy of your research.

References

Technical Support Center: A Guide to Optimizing Reaction Conditions for the Synthesis of Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions related to the synthesis of factor Xa inhibitors. Our goal is to equip you with the knowledge to navigate common experimental challenges, optimize your reaction conditions, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of factor Xa inhibitors like Apixaban, Rivaroxaban, and Edoxaban.

Q1: What are the most critical parameters to control for optimizing the yield and purity of factor Xa inhibitors?

The synthesis of factor Xa inhibitors is a multi-step process where precise control of reaction conditions is paramount. The most critical parameters include reaction temperature, choice of solvent, and the type and concentration of catalysts and reagents.[1][2] Temperature, in particular, can be a double-edged sword; while higher temperatures can increase reaction rates, they can also lead to the formation of degradation products and other impurities.[3][4] Therefore, careful optimization of the temperature profile for each step is crucial.

Q2: How does solvent polarity affect the synthesis of these inhibitors?

Solvent polarity plays a significant role in the solubility of reactants and the stabilization of transition states, thereby influencing reaction rates and product yields.[1][5] For instance, in the synthesis of Rivaroxaban, the choice of solvent can impact the efficiency of the acyl chloride conversion, with toluene showing better results than dichloromethane (DCM) or tetrahydrofuran (THF) in certain protocols.[3] It is essential to screen a range of solvents with varying polarities to find the optimal medium for each specific reaction step.

Q3: Are there any general recommendations for catalyst selection in these synthetic routes?

Catalyst selection is highly dependent on the specific transformation. For instance, in the synthesis of Edoxaban intermediates, palladium on carbon (Pd/C) is commonly used for catalytic hydrogenation steps.[2] For asymmetric reactions, such as the Henry reaction used in a novel synthesis of Rivaroxaban, chiral copper complexes have been shown to be effective in establishing the desired stereochemistry.[6][7] The choice of catalyst should be based on a combination of literature precedents for similar transformations and empirical screening to determine the most efficient and selective option for your specific substrates.

Q4: What are the common challenges in the final amidation step for producing Apixaban?

The final amidation to produce Apixaban can be challenging. One common method involves reacting the Apixaban acid intermediate with a coupling agent like CDI (1,1'-Carbonyldiimidazole) to form an active amide, followed by aminolysis.[8] Issues that can arise include incomplete conversion, formation of side products, and difficulties in purification. Optimizing the reaction temperature and the choice of aminating agent (e.g., aqueous ammonia vs. formamide) can significantly improve the yield and purity of the final product.[9]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of factor Xa inhibitors.

Problem 1: Low Reaction Yield

Low product yield is a frequent challenge that can often be traced back to several key factors.

Causality: Temperature directly influences reaction kinetics.[4] An insufficient temperature may lead to a slow or incomplete reaction, while an excessively high temperature can promote side reactions or product degradation, both of which will lower the yield of the desired product.[3] For example, in the synthesis of a Rivaroxaban intermediate, controlling the temperature below 40°C was critical to minimize the formation of impurities and maximize the yield of the desired product.[3]

Troubleshooting Steps:

  • Literature Review: Consult the literature for the recommended temperature range for the specific or analogous reaction.

  • Systematic Screening: Perform small-scale experiments at a range of temperatures (e.g., in 5-10°C increments) around the literature-reported value to identify the optimal temperature for your specific setup.

  • Reaction Monitoring: Use techniques like TLC (Thin-Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) to monitor the consumption of starting materials and the formation of the product and byproducts at different temperatures.

Table 1: Example of Temperature Optimization for a Generic Amide Coupling Reaction

Temperature (°C)Reaction Time (h)Conversion (%)Product Yield (%)Key Impurity (%)
25 (Room Temp)2465552
401290825
606>997515
804>996025

Causality: The solvent affects the solubility of reactants and can influence the reaction mechanism.[5][10] A solvent that does not adequately dissolve the reactants will result in a heterogeneous mixture and slow reaction rates. Furthermore, the solvent's polarity can stabilize or destabilize transition states, directly impacting the reaction's activation energy.

Troubleshooting Steps:

  • Solubility Test: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

  • Solvent Screening: If yields are low, screen a variety of solvents with different polarities. For example, in the synthesis of Apixaban, using dimethyl carbonate, a green solvent, has been shown to be effective.[9]

  • Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility and reactivity.

Diagram 1: Troubleshooting Logic for Low Reaction Yield

LowYieldTroubleshooting cluster_temp Temperature Optimization cluster_solvent Solvent Optimization cluster_reagents Reagent Quality cluster_atmosphere Reaction Atmosphere Start Low Yield Observed CheckTemp Review Temperature Profile Start->CheckTemp CheckSolvent Evaluate Solvent System Start->CheckSolvent CheckReagents Assess Reagent Quality Start->CheckReagents CheckAtmosphere Verify Inert Atmosphere Start->CheckAtmosphere TempTooLow Too Low? -> Increase Temp CheckTemp->TempTooLow Incomplete Conversion TempTooHigh Too High? -> Decrease Temp CheckTemp->TempTooHigh Degradation Products Solubility Poor Solubility? -> Change Solvent CheckSolvent->Solubility Polarity Suboptimal Polarity? -> Screen Solvents CheckSolvent->Polarity Degradation Degraded? -> Use Fresh Reagents CheckReagents->Degradation Purity Low Purity? -> Purify/Source High-Purity CheckReagents->Purity Moisture Moisture Sensitive? -> Dry Solvents/Glassware CheckAtmosphere->Moisture Oxygen Oxygen Sensitive? -> Degas/Use N2 or Ar CheckAtmosphere->Oxygen Optimized Yield Improved TempTooLow->Optimized TempTooHigh->Optimized Solubility->Optimized Polarity->Optimized Degradation->Optimized Purity->Optimized Moisture->Optimized Oxygen->Optimized

Caption: A flowchart for troubleshooting low reaction yields.

Problem 2: High Levels of Impurities

The presence of impurities can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[11][12][13]

Causality: Many reagents used in organic synthesis are not perfectly selective and can participate in competing reaction pathways, leading to the formation of impurities.[12][14] These side reactions are often exacerbated by non-optimal reaction conditions, such as incorrect temperature or stoichiometry.

Troubleshooting Steps:

  • Identify the Impurity: Isolate and characterize the major impurities using techniques like LC-MS and NMR to understand their structure.[13] This will provide clues about the side reaction that is occurring.

  • Modify Reaction Conditions: Once the side reaction is understood, you can often suppress it by modifying the reaction conditions. For example, lowering the reaction temperature can sometimes increase the selectivity for the desired reaction.[3]

  • Change Reagents: If modifying conditions is not effective, consider using more selective reagents.

Causality: The stability of reactants and products under the reaction conditions is crucial. Some compounds may be sensitive to heat, light, or the presence of acids or bases, leading to their degradation over the course of the reaction.

Troubleshooting Steps:

  • Stability Studies: Assess the stability of your starting materials and product under the reaction conditions (solvent, temperature, pH) in the absence of other reactants.

  • Reduce Reaction Time: If degradation is observed, aim to reduce the overall reaction time. This can often be achieved by using a more active catalyst or a higher concentration of reagents (while monitoring for increased side reactions).

  • Protective Groups: If a functional group is particularly labile, consider using a protecting group strategy.

Diagram 2: Workflow for Impurity Identification and Control

ImpurityControl Start High Impurity Level Detected Isolate Isolate Impurity (Prep-HPLC/SFC) Start->Isolate Characterize Characterize Structure (LC-MS, NMR) Isolate->Characterize Identify Identify Source of Impurity Characterize->Identify Source_SM Starting Material Identify->Source_SM Impurity present in SM Source_SideReaction Side Reaction Identify->Source_SideReaction New species formed Source_Degradation Degradation Identify->Source_Degradation Product/SM breakdown Action_SM Source Higher Purity SM Source_SM->Action_SM Action_SideReaction Optimize Conditions (Temp, Stoichiometry, Reagent) Source_SideReaction->Action_SideReaction Action_Degradation Modify Conditions (Lower Temp, Shorter Time) Source_Degradation->Action_Degradation End Impurity Level Controlled Action_SM->End Action_SideReaction->End Action_Degradation->End

Caption: A process for identifying and controlling impurities.

Problem 3: Difficulty in Product Purification

Even with a high-yielding reaction, challenges in purification can lead to significant product loss and low purity of the final compound.

Causality: Impurities with similar polarity and molecular weight to the desired product can be very difficult to separate using standard chromatographic techniques.[15]

Troubleshooting Steps:

  • Orthogonal Chromatography: If your primary purification method (e.g., normal-phase silica gel chromatography) is not providing adequate separation, try an orthogonal method like reverse-phase chromatography or ion-exchange chromatography.

  • Recrystallization: This is a powerful technique for purifying solid compounds. A systematic screening of different solvents and solvent mixtures is often necessary to find suitable conditions for crystallization.

  • Derivative Formation: In some cases, it may be possible to selectively react either the product or the impurity to form a derivative with significantly different physical properties, making separation easier. The derivative can then be converted back to the original compound.

Part 3: Optimized Protocols and Methodologies

This section provides an example of a detailed experimental protocol for a key transformation in the synthesis of a factor Xa inhibitor, emphasizing the rationale behind the chosen conditions.

Protocol: Asymmetric Henry Reaction for a Rivaroxaban Intermediate

This protocol is adapted from methodologies described for the asymmetric synthesis of Rivaroxaban, where the stereocenter is introduced via a catalytic, enantioselective Henry (nitroaldol) reaction.[6][7]

Objective: To synthesize the chiral nitroaldol intermediate with high enantiomeric excess (ee).

Materials:

  • Aldehyde precursor (e.g., N-({(5S)-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide)

  • Nitromethane

  • Copper(II) acetate

  • Chiral ligand (e.g., a 2-(pyridin-2-yl)imidazolidin-4-one derivative)

  • Isopropyl alcohol (IPA)

  • Triethylamine (TEA)

Procedure:

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve copper(II) acetate (0.1 eq) and the chiral ligand (0.11 eq) in IPA. Stir the mixture at room temperature for 1 hour to allow for complex formation. The inert atmosphere is crucial to prevent moisture from interfering with the catalyst.

  • Reaction Setup: Cool the catalyst solution to the optimized temperature (e.g., 6°C), as lower temperatures often favor higher enantioselectivity.[7]

  • Addition of Reactants: To the cooled catalyst solution, add the aldehyde precursor (1.0 eq) followed by nitromethane (5.0 eq). The excess nitromethane serves as both a reactant and a solvent.

  • Base Addition: Slowly add triethylamine (0.1 eq) dropwise. The base is necessary to deprotonate nitromethane, forming the nucleophilic nitronate anion. Slow addition helps to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 24-48 hours.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired nitroaldol intermediate.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the product using chiral HPLC.

Causality of Choices:

  • Chiral Ligand/Copper Complex: The chiral ligand in complex with copper(II) creates a chiral environment around the active site, directing the approach of the nitronate anion to one face of the aldehyde, thereby inducing enantioselectivity.[6][7]

  • Low Temperature: The enantioselectivity of many asymmetric reactions is temperature-dependent. Lower temperatures generally lead to a larger difference in the activation energies for the formation of the two enantiomers, resulting in a higher ee.[7]

  • Inert Atmosphere: Prevents moisture, which can hydrolyze the catalyst or reactants, from entering the reaction.

References

Troubleshooting common issues in the purification of polar organic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-tricky molecules. As a Senior Application Scientist, I've structured this guide to move beyond simple step-by-step instructions. My goal is to provide you with the underlying principles and causal logic behind each troubleshooting step, empowering you to make informed decisions in your own laboratory work.

We will explore common issues and their solutions across a range of essential purification techniques. Each section is presented in a direct question-and-answer format to address the specific problems you are likely facing at the bench.

Section 1: Reversed-Phase Chromatography (RPC) - The Workhorse with a Caveat

Reversed-phase chromatography is often the first choice for purification, but it notoriously struggles with highly polar analytes.[1][2][3] Let's tackle the most frequent issues.

FAQ 1: My polar compound shows little to no retention and elutes in the void volume. What's happening and how can I fix it?

Answer: This is the classic problem for polar compounds on non-polar stationary phases like C18.[1][3] Your compound has a much higher affinity for the polar mobile phase than the non-polar stationary phase, so it gets washed off the column immediately.[2]

Causality: The primary retention mechanism in RPC is hydrophobic interaction. Polar compounds, by their nature, are hydrophilic and prefer to stay in the aqueous mobile phase rather than partitioning into the hydrophobic stationary phase.

Troubleshooting Protocol:

  • Increase Mobile Phase Polarity: The first and simplest adjustment is to increase the aqueous component of your mobile phase. Many modern reversed-phase columns are designed to be "aqueous stable" and can operate in 100% water without issue.[4] However, be aware of "phase collapse" or "dewetting" with standard C18 columns, where the highly aqueous mobile phase is expelled from the pores of the stationary phase, leading to a dramatic loss of retention.

  • Employ a More Polar Stationary Phase: If increasing the water content isn't enough, switch to a reversed-phase column with a more polar character. Options include:

    • Embedded Polar Group (EPG) Columns: These have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain, which helps to retain a water layer on the surface and provides an alternative interaction mechanism for polar analytes.[4]

    • Phenyl-Hexyl Columns: These offer different selectivity through π-π interactions with aromatic analytes.[4]

    • Polar End-capped Columns: These columns use a polar group to cover residual silanols, which can improve retention and peak shape for polar compounds.[5]

  • Consider an Alternative Technique: If your compound is extremely polar, reversed-phase may simply not be the right tool. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the ideal next step.[1][6]

FAQ 2: I'm seeing significant peak tailing for my polar, basic compound. What is causing this asymmetry?

Answer: Peak tailing for basic compounds in reversed-phase chromatography is almost always caused by secondary interactions with the stationary phase.[7][8][9]

Causality: The underlying silica backbone of most reversed-phase columns has acidic silanol groups (Si-OH) on its surface. At mid-range pH values (typically > 3), these silanols can become deprotonated (Si-O⁻) and negatively charged.[7][8] If your basic compound is protonated and positively charged, it will undergo a strong, unwanted ionic interaction with these silanol sites. This secondary retention mechanism is kinetically slow and leads to the characteristic tailing shape of the peak.[7][9]

Troubleshooting & Optimization Workflow:

Detailed Solutions:

  • Mobile Phase pH Adjustment: This is the most critical parameter.[4][8] By lowering the pH of the mobile phase to between 2.5 and 4, you protonate your basic analyte, but more importantly, you suppress the ionization of the acidic silanol groups.[4][8] This minimizes the unwanted ionic interactions. Formic acid or trifluoroacetic acid (TFA) at 0.1% (v/v) are common choices.

  • Use of Mobile Phase Additives: If changing the pH is not an option or is insufficient, add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1-0.5%).[4] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte and improving peak shape.[4]

  • Employ a Highly Deactivated Column: Use a modern, high-purity silica column with advanced end-capping.[4][7] End-capping uses a small, reactive silane (like trimethylchlorosilane) to block many of the residual silanol groups, reducing the potential for secondary interactions.[10]

Section 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - The Go-To for Polar Compounds

HILIC is a powerful technique specifically designed for the retention and separation of very polar analytes.[1][11] It uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[1][11][12]

FAQ 3: I'm trying HILIC for the first time, and my retention times are not reproducible. What's going wrong?

Answer: Reproducibility issues in HILIC are very common and almost always stem from improper column equilibration or sample diluent mismatch.[1][13][14]

Causality: The HILIC retention mechanism relies on the partitioning of the polar analyte into a water-enriched layer that is adsorbed onto the surface of the polar stationary phase.[12][13] Establishing this aqueous layer is a slow process. If the column is not fully equilibrated before each injection, the thickness and composition of this layer will vary, leading to drifting retention times.[1][13]

Key Experimental Protocols:

  • Column Equilibration:

    • Initial Equilibration: When installing a new HILIC column, flush it with at least 50-100 column volumes of the initial mobile phase.

    • Inter-injection Equilibration: This is critical. After each gradient run, you must re-equilibrate the column with the starting mobile phase for a sufficient time. A general rule of thumb is to use at least 10 column volumes.[13] For a 150 x 4.6 mm column at 1 mL/min, this means equilibrating for at least 15-20 minutes between runs.

  • Sample Diluent:

    • The Golden Rule: The sample diluent should be as close a match as possible to the initial mobile phase conditions.[1][13] Injecting a sample dissolved in a strong, highly aqueous solvent will disrupt the established water layer at the head of the column, leading to poor peak shape and inconsistent retention.

    • Best Practice: Dissolve your sample in a solvent that is slightly weaker than or identical to your starting mobile phase (e.g., 90% acetonitrile if your gradient starts at 90% acetonitrile). A 75/25 acetonitrile-methanol mix is often a good general-purpose diluent for polar analytes in HILIC.[1]

FAQ 4: My peaks are broad or splitting in HILIC mode. How can I improve the peak shape?

Answer: Poor peak shape in HILIC can be caused by several factors, including sample solvent effects (as discussed above), mass overload, or secondary interactions.

Troubleshooting Steps:

  • Verify Sample Solvent: As mentioned in FAQ 3, ensure your sample is dissolved in a high-organic solvent that matches your initial mobile phase. This is the most common cause of peak distortion.[13]

  • Reduce Sample Mass: Overloading the column can lead to broad, triangular peaks. Reduce the amount of sample injected by half and see if the peak shape improves.

  • Optimize Mobile Phase Buffer:

    • Buffer Choice: Use volatile buffers like ammonium formate or ammonium acetate, especially if you are using mass spectrometry (MS) detection.[4]

    • Buffer Concentration: The ionic strength of the buffer can influence peak shape and retention. Typically, concentrations between 10-20 mM are a good starting point. Higher buffer concentrations can sometimes improve peak shape for charged analytes but may also decrease retention.

  • Consider a Different HILIC Stationary Phase: Not all HILIC phases are the same. They offer different selectivity.[12]

    • Bare Silica: Offers strong retention but can have active silanol groups causing tailing with basic compounds.

    • Amide/Amine Phases: Often provide good peak shape for a wide range of polar compounds.[6]

    • Diol Phases: A good, general-purpose polar phase.

    • Zwitterionic Phases: Can offer unique selectivity, especially for charged analytes.

HILIC Method Development Workflow:

Section 3: Flash Chromatography & Sample Preparation

Flash chromatography on normal-phase silica is a workhorse for synthetic chemistry, but it can be problematic for polar compounds. Similarly, proper sample preparation using techniques like Solid-Phase Extraction (SPE) is crucial for success.

FAQ 5: My polar compound streaks badly or remains stuck at the baseline during silica gel flash chromatography. What are my options?

Answer: This is a common issue where the polar analyte interacts too strongly with the acidic silica gel stationary phase.[15] This can lead to poor recovery, streaking, and even on-column degradation.[4][15]

Troubleshooting Strategies:

StrategyDescriptionWhen to Use
Mobile Phase Modifiers Add a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine, ammonia) to the mobile phase.[4][15]For acidic or basic compounds to keep them in a neutral state and minimize strong ionic interactions with the silica.
Deactivate the Silica Gel Pre-treat the packed column by flushing it with a solvent system containing a base like 1-3% triethylamine before loading the sample.[4]When you suspect your compound is sensitive to the acidic nature of the silica.
Use an Alternative Stationary Phase Switch to a less acidic or basic stationary phase.[4]When modifiers are ineffective or incompatible with your compound. Good options include alumina (basic or neutral), or bonded phases like Diol or Amine (NH2).[4][6][16]
Aqueous Normal-Phase / HILIC Use a polar stationary phase (like silica or amine) with reversed-phase type solvents (e.g., acetonitrile/water).[6][11]This is an excellent strategy for very polar, water-soluble compounds like carbohydrates that are difficult to purify otherwise.[6]
Reversed-Phase Flash If the compound has some hydrophobic character, reversed-phase flash chromatography can be a very effective alternative.[6][15]For polar compounds that are still retained on a C18 phase.
FAQ 6: I'm getting low recovery during my Solid-Phase Extraction (SPE) protocol. Where could my analyte be going?

Answer: Low recovery in SPE is a frequent problem and requires a systematic evaluation of each step in the process to pinpoint the loss.[17][18]

Causality: The analyte can be lost at several stages: incomplete retention during loading, premature elution during the wash step, or incomplete elution during the final collection step.[17][18]

Systematic Troubleshooting Protocol:

  • Analyze All Fractions: To diagnose the problem, you must collect and analyze the liquid from every single step: the initial flow-through from the sample load, each wash solvent, and the final elution fraction.[18] This will tell you exactly where your compound of interest is being lost.

  • Problem: Analyte in the Flow-Through:

    • Cause: The sorbent's retention mechanism is too weak for your analyte in the given sample solvent.[17] For example, trying to retain a polar analyte on a reversed-phase (C18) sorbent from a high organic sample.

    • Fix:

      • Sorbent Mismatch: Ensure you are using the correct sorbent type (e.g., a polar sorbent like silica or diol for a polar analyte in a nonpolar solvent).[17][19]

      • Sample Pre-treatment: If possible, adjust the sample matrix. For reversed-phase SPE, dilute the sample with water to increase the retention of non-polar analytes. For normal-phase SPE, you might need to perform a solvent exchange into a non-polar solvent.[19]

  • Problem: Analyte in the Wash Fraction:

    • Cause: Your wash solvent is too strong and is prematurely eluting your analyte along with the interferences.

    • Fix: Decrease the elution strength of the wash solvent. For reversed-phase, this means increasing the percentage of water. For normal-phase, this means using a less polar solvent.

  • Problem: Analyte Remains on the Sorbent (Incomplete Elution):

    • Cause: Your elution solvent is not strong enough to disrupt the interaction between your analyte and the sorbent.[17][19]

    • Fix: Increase the strength of the elution solvent. For reversed-phase, increase the percentage of organic solvent. For normal-phase, use a more polar solvent. For ion-exchange, you may need to adjust the pH or increase the salt concentration of the eluting buffer.[17]

References

Technical Support Center: Purification of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource for removing unreacted starting materials and byproducts, ensuring the high purity of your final product.

Understanding the Chemistry: The Claisen Condensation and Its Aftermath

This compound is typically synthesized via a Claisen condensation between 3-cyanobenzoyl chloride and diethyl malonate. This reaction, while effective, often results in a crude product contaminated with unreacted starting materials and various side products. Effective purification is therefore critical to obtaining a product of the required purity for downstream applications.

The primary impurities to consider are:

  • Unreacted Diethyl Malonate: A common excess reagent.

  • Unreacted 3-Cyanobenzoyl Chloride: Highly reactive and prone to hydrolysis.

  • 3-Cyanobenzoic Acid: The hydrolysis product of 3-cyanobenzoyl chloride.

  • Self-condensation products of diethyl malonate.

This guide will address the removal of these impurities through a series of frequently asked questions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial workup left a significant amount of unreacted diethyl malonate in my product. What is the most effective way to remove it?

A1: Unreacted diethyl malonate can be efficiently removed by taking advantage of the acidity of its methylene protons (pKa ≈ 13). A liquid-liquid extraction with a mild aqueous base is the recommended first-line approach.

  • Causality: The protons on the carbon between the two ester groups in diethyl malonate are acidic. A mild base, such as aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will deprotonate the diethyl malonate, forming the corresponding sodium enolate. This salt is highly soluble in the aqueous phase and will be partitioned away from your less polar organic product.

  • Expert Insight: While effective, this method carries a risk of hydrolyzing your desired ester product (saponification). To mitigate this, use a saturated solution of a weak base like sodium bicarbonate and perform the extraction quickly and at a low temperature (e.g., in an ice bath). Immediately follow the basic wash with a brine wash to remove any residual base.

Q2: I have a significant amount of 3-cyanobenzoic acid in my crude product. How can I remove this acidic impurity?

A2: Similar to the removal of diethyl malonate, an aqueous basic wash is highly effective for removing 3-cyanobenzoic acid.

  • Mechanism: 3-Cyanobenzoic acid, being a carboxylic acid, will readily react with a base like sodium bicarbonate to form the corresponding sodium carboxylate salt. This salt is highly soluble in water and will be extracted into the aqueous layer.

  • Protocol Validation: The success of this extraction can be monitored by TLC. Spot the crude mixture and the washed organic layer. The spot corresponding to 3-cyanobenzoic acid should be absent or significantly diminished in the washed sample.

Q3: After the basic wash, my product is still not pure. What other purification techniques should I consider?

A3: For high-purity requirements, column chromatography and recrystallization are the most powerful techniques.

  • Column Chromatography: This is a highly versatile method for separating compounds based on their polarity.[1] For this compound, a silica gel column is recommended. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.

  • Recrystallization: If your product is a solid at room temperature, recrystallization can be an excellent final purification step. The key is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.

Q4: I'm struggling to find a good recrystallization solvent for my product. Any suggestions?

A4: The selection of a recrystallization solvent is often empirical. However, based on the structure of this compound (an aromatic keto-ester), a good starting point would be a solvent system consisting of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble.

  • Recommended Systems to Screen:

    • Ethanol/Water

    • Ethyl acetate/Hexane

    • Acetone/Hexane

  • General Principle: Dissolve the crude product in a minimal amount of the hot polar solvent and then slowly add the non-polar solvent until the solution becomes turbid. Allow the solution to cool slowly to promote the formation of pure crystals.

Data Presentation: Physical Properties of Key Compounds

A thorough understanding of the physical properties of your product and potential impurities is fundamental to designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound 217.22(Solid, exact MP not widely reported)338 at 760 mmHgSoluble in many organic solvents.
Diethyl Malonate 160.17-50199Miscible with ethanol, ether, chloroform; slightly miscible with water.[2][3]
3-Cyanobenzoyl Chloride 165.5842-44125-129 / 11 mmHgReacts with water; soluble in inert organic solvents.[4]
3-Cyanobenzoic Acid 147.13217-220-Slightly soluble in cold water; soluble in ethanol, ether.

Note: Data for this compound is based on available information for the compound and its isomers.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol describes the removal of unreacted diethyl malonate and 3-cyanobenzoic acid.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. A typical concentration is 5-10% w/v.

  • Aqueous Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with saturated NaHCO₃ solution one more time.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water and base.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure to obtain the partially purified product.

Diagram of Liquid-Liquid Extraction Workflow

G cluster_0 Liquid-Liquid Extraction A Crude Product in Organic Solvent B Add Saturated NaHCO3 (aq) A->B C Shake & Vent B->C D Separate Layers C->D E Aqueous Layer (Impurities) D->E Discard F Organic Layer (Product) D->F G Wash with Brine F->G H Dry (Na2SO4) & Concentrate G->H I Partially Purified Product H->I

Caption: Workflow for removing acidic impurities.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purifying this compound using silica gel chromatography.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude product in various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • TLC Monitoring: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Diagram of Column Chromatography Workflow

G cluster_1 Column Chromatography A Determine Eluent by TLC B Pack Silica Gel Column A->B C Load Crude Product B->C D Elute with Solvent System C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Pure Product H->I

Caption: General workflow for column chromatography.

References

Technical Support Center: A Guide to the Stability of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for Ethyl 3-(3-cyanophenyl)-3-oxopropanoate (CAS No. 62088-13-5).[1] As a key β-keto ester intermediate in pharmaceutical and chemical synthesis, understanding its stability is paramount for the success and reproducibility of your research.[2] Inconsistent results, unexpected byproducts, and loss of yield can often be traced back to the degradation of this molecule in solution. This guide is designed to provide you with the expertise and practical solutions needed to navigate these challenges, ensuring the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the fundamental stability characteristics of this compound.

Q1: What is this compound, and why is its stability a critical concern?

A1: this compound is an organic compound featuring a β-keto ester functional group and a cyanophenyl ring. β-Keto esters are highly valuable synthons in organic chemistry due to their dual electrophilic and nucleophilic reactivity.[2] However, this reactivity also makes them susceptible to degradation under common experimental conditions. Ensuring the stability of your starting material is the first step toward reliable and reproducible downstream results, preventing the introduction of impurities that can complicate reactions and analytical readouts.

Q2: What are the primary chemical degradation pathways for this compound?

A2: As a β-keto ester, the compound is primarily susceptible to three degradation pathways:

  • Hydrolysis: The ester group can be cleaved by water, especially under acidic or basic conditions, to yield 3-(3-cyanophenyl)-3-oxopropanoic acid.[3][4]

  • Decarboxylation: The resulting β-keto acid from hydrolysis is often unstable and can readily lose carbon dioxide (CO₂), particularly upon gentle heating, to form 1-(3-cyanophenyl)ethan-1-one.[3]

  • Transesterification: In the presence of other alcohols (e.g., methanol as a solvent), the ethyl ester can be exchanged to form a new ester (e.g., mthis compound).[2][5] This is a common issue when using alcoholic solvents.

cluster_main Degradation of this compound cluster_products Degradation Products Parent This compound Hydrolysis 3-(3-cyanophenyl)-3-oxopropanoic acid (β-Keto Acid) Parent->Hydrolysis H₂O (Acid/Base Catalyst) Transesterification Mthis compound (New Ester) Parent->Transesterification Methanol (CH₃OH) (Catalyst) Decarboxylation 1-(3-cyanophenyl)ethan-1-one (Ketone) Hydrolysis->Decarboxylation Heat (-CO₂)

Caption: Primary degradation pathways for this compound.

Q3: How do common laboratory solvents affect the stability of the compound?

A3: Solvent choice is critical. Protic solvents can participate in degradation, while aprotic solvents are generally preferred for storage and handling.

Solvent ClassExamplesStability RecommendationRationale
Aprotic Polar Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly Recommended These solvents do not have acidic protons and will not directly participate in hydrolysis or transesterification. They are ideal for preparing stock solutions.
Aprotic Non-Polar Toluene, Dichloromethane (DCM), Ethyl AcetateRecommended Generally inert and suitable for reactions and extractions. Ensure they are anhydrous, as residual water can cause hydrolysis over time.
Protic (Alcohol) Methanol, EthanolUse with Caution Can lead to transesterification, especially if a catalyst is present or under prolonged storage.[5] If required for a reaction, use fresh solutions.
Protic (Aqueous) Water, BuffersNot Recommended for Storage Water is a direct reactant for hydrolysis.[4] The rate of degradation is highly dependent on pH. Solutions should be prepared immediately before use.

Q4: What is the impact of pH on the stability of an aqueous solution?

A4: The pH of an aqueous solution has a profound effect on the rate of ester hydrolysis. Both acidic and basic conditions can catalyze the degradation of the compound.[4] Extreme pH levels should be avoided for any significant duration. For applications requiring an aqueous environment, working at a near-neutral and buffered pH (approx. 6.0-7.5) is advisable to minimize the rate of hydrolysis. Always prepare such solutions immediately prior to use.

Q5: Is this compound sensitive to light or heat?

A5:

  • Thermal Stability: β-Keto esters can be thermally labile. At elevated temperatures, degradation can accelerate, particularly decarboxylation of any hydrolysed intermediate.[3] Avoid unnecessary heating of solutions and store stock solutions at low temperatures (-20°C is recommended for long-term storage).

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you may encounter during your research.

Q: My HPLC analysis shows that the concentration of my analyte is decreasing in my prepared standards over a few hours. What's happening?

A: This is a classic sign of instability in the solution.

  • Probable Cause: If you are using a protic or aqueous solvent, hydrolysis is the most likely culprit. The ester is breaking down, leading to a lower concentration of the parent compound.

  • Solution Workflow:

    • Switch Solvents: Prepare your stock and standard solutions in a high-purity, anhydrous aprotic solvent like acetonitrile.[8]

    • Prepare Fresh: If an aqueous or alcoholic solvent is absolutely required for your assay, prepare the solutions immediately before analysis. Do not let them sit on the benchtop or in an autosampler for extended periods.

    • Control Temperature: Use a cooled autosampler (e.g., 4°C) to slow the rate of degradation if samples must wait before injection.

Q: I see a new, unexpected peak appearing in my chromatogram, especially after my sample has been stored for a day. How do I identify it?

A: The new peak is likely a degradation product.

  • Probable Cause & Identification:

    • An early-eluting, more polar peak could be the hydrolyzed β-keto acid.

    • If you used an alcoholic solvent like methanol, a new peak with a slightly different retention time could be the transesterified product.

    • A later-eluting, less polar peak could be the decarboxylated ketone product.

  • Solution Workflow:

    • Spike Experiment: If you have access to standards of the suspected degradation products, perform a spike experiment to confirm the identity of the new peak.

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass of the unknown peak. The molecular weight will help you identify the degradation product based on the pathways outlined in the FAQ section.[9]

    • Preventative Action: Once identified, implement the appropriate handling procedures (e.g., use aprotic solvents, protect from heat) to prevent its formation.

Q: My NMR spectrum in DMSO-d6 looks correct initially, but after adding a few drops of water, the spectrum becomes complicated. Why?

A: You are likely observing keto-enol tautomerism and potentially the onset of hydrolysis.

  • Probable Cause: β-Keto esters exist as an equilibrium mixture of keto and enol forms. The position of this equilibrium is highly solvent-dependent. The addition of water or other protic substances can shift this equilibrium and also initiate hydrolysis, leading to the appearance of new signals corresponding to the enol form and the hydrolysis product.

  • Solution Workflow:

    • Use Anhydrous Solvents: Ensure your NMR solvent is anhydrous to get a clean spectrum of the primary keto form.

    • Interpret with Care: Be aware that multiple species (keto, enol) can exist in solution. This is an inherent chemical property of the molecule, not necessarily degradation.

    • Time-Resolved Study: To confirm hydrolysis, you can acquire spectra over time after adding water to monitor the growth of signals corresponding to the hydrolyzed product.

Part 3: Recommended Experimental Protocols

Follow these validated protocols to minimize stability issues.

Protocol 3.1: Recommended Handling and Storage
  • Solid Compound: Store the solid material tightly sealed in a cool, dark, and dry place. A desiccator at room temperature is suitable for short-term storage, while refrigeration (2-8°C) is better for the medium term.

  • Stock Solutions: For long-term storage (>1 week), prepare stock solutions in anhydrous acetonitrile or THF at a concentration of 1-10 mg/mL. Store these solutions in amber glass vials with PTFE-lined caps at -20°C.

  • Working Solutions: Prepare fresh daily from the frozen stock. Allow the stock solution to warm completely to room temperature before opening to prevent condensation of atmospheric moisture.

Protocol 3.2: Stability Assessment via HPLC-UV

This protocol provides a framework for quantitatively assessing the stability of this compound in a chosen solvent.

cluster_prep Step 1: Preparation cluster_incubation Step 2: Incubation cluster_analysis Step 3: Analysis cluster_data Step 4: Data Interpretation A Prepare 100 µg/mL solution in test solvent B Divide into aliquots: - Time zero (T0) - Experimental (Texp) - Dark Control (Tdark) A->B C Store Texp and Tdark aliquots under desired conditions (e.g., 25°C, protected from light) B->C D Immediately analyze T0 by HPLC-UV B->D E Analyze Texp and Tdark at set time points (e.g., 1, 4, 8, 24 hours) C->E F Compare peak area of parent compound across time points D->F E->F G Calculate % Remaining vs. T0 F->G H Monitor for new peaks (degradation products) F->H

Caption: Workflow for a typical HPLC-based stability assessment experiment.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD) is suitable.[10]

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid or acetic acid to ensure good peak shape). A typical starting point is 60:40 ACN:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for optimal wavelength using a DAD; a wavelength around 254 nm is a reasonable starting point due to the aromatic ring.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a solution of the compound at a known concentration (e.g., 100 µg/mL) in the solvent of interest.

    • Immediately inject a "time zero" sample to get a baseline peak area.

    • Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop).

    • Inject samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Analysis: Plot the peak area of the parent compound against time. A significant decrease in area indicates degradation. Simultaneously, monitor the chromatogram for the appearance and growth of new peaks, which correspond to degradation products.

References

Technical Support Center: A-Z Guide to Optimizing the Purity of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for the synthesis and purification of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth solutions to common and complex challenges encountered during the synthesis of this valuable β-keto ester intermediate.

I. Understanding the Synthesis: The Claisen Condensation

The most common route to this compound is a crossed Claisen condensation between ethyl 3-cyanobenzoate and ethyl acetate.[1][2][3] This reaction, while effective, is sensitive to reaction conditions and can lead to several impurities if not properly controlled. A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate that then attacks the carbonyl carbon of ethyl 3-cyanobenzoate.[1][2][3][4]

II. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in a Claisen condensation can stem from several factors:

  • Insufficiently strong base: The base must be strong enough to deprotonate the α-hydrogen of the ester.[1][4] Sodium ethoxide is a common choice. Ensure it is fresh and anhydrous.

  • Presence of water: Water will react with the strong base, quenching the reaction. All glassware and reagents should be scrupulously dried.

  • Incorrect stoichiometry: A stoichiometric amount of base is necessary because the final product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.[2][3]

  • Side reactions: Self-condensation of ethyl acetate can compete with the desired crossed condensation. Using an excess of ethyl acetate can sometimes mitigate this, but it can also complicate purification.

Q2: I'm observing multiple spots on my TLC plate. What are the potential impurities?

A2: The presence of multiple spots on a TLC plate is a common issue. Besides unreacted starting materials (ethyl 3-cyanobenzoate and ethyl acetate), you may be observing:

  • Ethyl acetoacetate: The product of the self-condensation of ethyl acetate.

  • Hydrolysis products: If the reaction is quenched with aqueous acid, hydrolysis of the ester functionalities can occur, leading to the corresponding carboxylic acids.[5][6]

  • Decarboxylation products: β-keto esters can undergo decarboxylation, especially if heated under acidic or basic conditions, to form ketones.[5][6][7]

  • Keto-enol tautomers: The product exists as a mixture of keto and enol forms, which can sometimes appear as distinct, albeit often broadened or streaky, spots on a TLC plate.[8]

Q3: My purified product shows broad peaks in the NMR spectrum. Why is this happening?

A3: Broad peaks in the NMR spectrum of a β-keto ester are often due to the presence of both the keto and enol tautomers in solution.[8] The rate of interconversion between these two forms can be on the same timescale as the NMR experiment, leading to peak broadening. The keto-enol equilibrium is solvent-dependent. You can try acquiring the spectrum in a different deuterated solvent to see if the peaks sharpen.

Q4: After aqueous workup, my product seems to have "oiled out" and is difficult to handle. What should I do?

A4: "Oiling out" occurs when a compound is insoluble in the chosen solvent system and separates as a liquid rather than a solid. This is common for β-keto esters which can be oily liquids at room temperature.

  • Solvent Choice for Extraction: Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery.

  • Brine Wash: After the aqueous wash, a wash with saturated sodium chloride solution (brine) can help to remove residual water from the organic layer and break up emulsions.

  • Drying Agent: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating the solvent.

III. Troubleshooting Guide: From Crude Product to High Purity

This section provides a systematic approach to identifying and resolving purity issues with your synthesized this compound.

Initial Assessment of the Crude Product

Before attempting purification, it is crucial to analyze the crude reaction mixture. A small sample should be analyzed by Thin Layer Chromatography (TLC) and Proton NMR (¹H NMR).

Observation Potential Cause Recommended Action
TLC shows significant starting material Incomplete reaction.Optimize reaction time, temperature, or base stoichiometry.
TLC shows a spot with a very low Rf value Likely a carboxylic acid impurity from hydrolysis.[5][6]A basic wash (e.g., saturated sodium bicarbonate solution) during workup can remove acidic impurities.
¹H NMR shows broad singlets around 12 ppm Presence of enol proton and possibly carboxylic acid protons.Compare integration with expected product signals to estimate the level of acidic impurities.
¹H NMR shows unexpected ethyl group signals Possible presence of unreacted ethyl acetate or ethyl acetoacetate.[9][10]These are often volatile and can be partially removed under high vacuum.
Purification Workflow

The following workflow is recommended for purifying this compound.

Caption: Recommended purification workflow for this compound.

IV. Detailed Experimental Protocols

Protocol 1: Optimized Aqueous Workup

An effective aqueous workup is the first line of defense against many common impurities.

  • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a dilute acid (e.g., 1M HCl) to neutralize the excess base and protonate the enolate product.[11] Monitor the pH to ensure it is slightly acidic (pH 5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Basic Wash: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 30 mL) to remove any acidic byproducts, such as 3-cyanobenzoic acid that may have formed from hydrolysis of the starting ester.

  • Brine Wash: Wash the organic layer with brine (1 x 30 mL) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Column Chromatography

Column chromatography is a highly effective method for separating the desired product from starting materials and byproducts.[12][13]

  • Stationary Phase: Silica gel (60-120 mesh) is typically used.[13]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly employed.[12] A good starting point is a gradient elution from 5% to 20% ethyl acetate in hexane.

  • Procedure:

    • Prepare the column with silica gel slurried in the initial, low-polarity eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Load the sample onto the column.

    • Begin eluting with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor Separation Eluent is too polar or not polar enough.Optimize the eluent system using TLC.
Product Streaking on Column Keto-enol tautomerism on the acidic silica surface.[8]Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.[8]
Product Degradation The compound is sensitive to the acidic nature of silica gel.[8]Consider using a less acidic stationary phase like neutral alumina.[8]
Protocol 3: Recrystallization

If the product obtained after chromatography is a solid or a semi-solid, recrystallization can be an excellent final purification step.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.[14] Common solvent systems for esters include mixtures of hexane and ethyl acetate or ethanol and water.[14]

  • Procedure:

    • Dissolve the impure product in the minimum amount of hot recrystallization solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum.

V. Characterization of the Final Product

High-purity this compound should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show the characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the two carbonyls (a singlet), and the aromatic protons. The integration of these signals should be consistent with the structure.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons, the nitrile carbon, the aromatic carbons, and the aliphatic carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ketone and ester, and the C≡N stretching of the nitrile group.

VI. Potential Side Reactions and Their Mitigation

Understanding potential side reactions is key to preventing the formation of impurities.

Caption: Common side reactions in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Cyanophenyl and 4-Cyanophenyl 2-Oxopropanoates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the strategic synthesis of isomeric compounds is a cornerstone of innovation. The positional isomerism of functional groups on an aromatic ring can profoundly influence a molecule's biological activity, physicochemical properties, and synthetic accessibility. This guide provides an in-depth comparison of the synthesis of 3-cyanophenyl 2-oxopropanoate and 4-cyanophenyl 2-oxopropanoate, offering insights into the nuanced differences in their preparation and the underlying chemical principles.

Introduction: The Significance of Cyanophenyl Esters

Cyanophenyl esters are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, liquid crystals, and polymers. The cyano group, a strong electron-withdrawing group, significantly modulates the reactivity of the phenyl ring and the ester moiety. The position of this group, whether at the meta (3-position) or para (4-position) location, introduces subtle yet critical electronic and steric differences that can impact synthetic outcomes. 2-Oxopropanoates, derived from pyruvic acid, are of particular interest due to the presence of a keto group, which offers a reactive handle for further chemical transformations.

Synthetic Strategies: A Mechanistic Overview

The most direct and common method for synthesizing cyanophenyl 2-oxopropanoates is through the esterification of the corresponding cyanophenol with 2-oxopropanoic acid (pyruvic acid). The Fischer-Speier esterification is a classic and widely used method for this transformation.[1][2] This acid-catalyzed reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol (in this case, the cyanophenol).

The general reaction scheme is as follows:

Reactants:

  • 3-Cyanophenol or 4-Cyanophenol

  • 2-Oxopropanoic acid (Pyruvic acid)

  • Acid catalyst (e.g., H₂SO₄, TsOH)

  • Solvent (often an excess of the alcohol or a non-reactive solvent)

The key difference in the synthesis of the 3-cyano and 4-cyano isomers lies in the electronic effects of the cyano group on the nucleophilicity of the phenolic hydroxyl group.

  • 4-Cyanophenol: The cyano group is in the para position, directly conjugating with the phenolic oxygen. This strong electron-withdrawing effect via resonance significantly decreases the electron density on the oxygen atom, thereby reducing its nucleophilicity.

  • 3-Cyanophenol: The cyano group is in the meta position. While it still exerts an electron-withdrawing inductive effect, it cannot directly delocalize the lone pairs of the phenolic oxygen through resonance. Consequently, the hydroxyl group of 3-cyanophenol is more nucleophilic than that of 4-cyanophenol.

This difference in nucleophilicity is expected to translate into different reaction kinetics, with the synthesis of 3-cyanophenyl 2-oxopropanoate proceeding at a faster rate under identical conditions compared to the 4-isomer.

Comparative Synthesis Data

The following table summarizes the expected differences in the synthesis of 3-cyanophenyl and 4-cyanophenyl 2-oxopropanoates based on the electronic effects discussed. Please note that these are representative values and actual results may vary based on specific experimental conditions.

Parameter3-Cyanophenyl 2-Oxopropanoate4-Cyanophenyl 2-OxopropanoateRationale
Reaction Time ShorterLongerHigher nucleophilicity of 3-cyanophenol leads to a faster reaction rate.
Reaction Temperature LowerHigherA higher temperature may be required to achieve a reasonable reaction rate for the less nucleophilic 4-cyanophenol.
Typical Yield HigherLowerThe more favorable kinetics for the 3-isomer generally lead to higher yields in a given timeframe. Side reactions may be more prevalent at the higher temperatures required for the 4-isomer.
Catalyst Loading StandardPotentially HigherA higher catalyst concentration might be employed to enhance the electrophilicity of the carboxylic acid to compensate for the lower nucleophilicity of 4-cyanophenol.
Purification Standard chromatographic or recrystallization methods.May require more rigorous purification to remove unreacted starting material and potential side products.The slower reaction of 4-cyanophenol could lead to a more complex crude product mixture.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of both isomers.

Synthesis of 3-Cyanophenyl 2-Oxopropanoate
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanophenol (1 eq.), 2-oxopropanoic acid (1.2 eq.), and a suitable solvent such as toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of 4-Cyanophenyl 2-Oxopropanoate
  • Reaction Setup: In a similar setup to the 3-isomer synthesis, combine 4-cyanophenol (1 eq.), 2-oxopropanoic acid (1.5 eq.), and toluene in a round-bottom flask. A larger excess of the acid may be beneficial.

  • Catalyst Addition: Add concentrated sulfuric acid (0.05 - 0.1 eq.).

  • Reaction: Heat the mixture to reflux. The reaction is expected to be slower, so longer reaction times will be necessary. Monitor closely by TLC.

  • Workup: The workup procedure is identical to that for the 3-isomer: cooling, dilution, and washing with sodium bicarbonate and brine.

  • Isolation and Purification: After drying and concentrating the organic phase, the crude product should be purified. Due to the potentially lower conversion, column chromatography is often necessary to isolate the desired product from unreacted 4-cyanophenol.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis and the structural differences between the two isomers.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Products 3-Cyanophenol 3-Cyanophenol Esterification Esterification 3-Cyanophenol->Esterification 4-Cyanophenol 4-Cyanophenol 4-Cyanophenol->Esterification Pyruvic Acid Pyruvic Acid Pyruvic Acid->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Neutralization Neutralization Esterification->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification 3-Cyanophenyl Oxopropanoate 3-Cyanophenyl Oxopropanoate Purification->3-Cyanophenyl Oxopropanoate 4-Cyanophenyl Oxopropanoate 4-Cyanophenyl Oxopropanoate Purification->4-Cyanophenyl Oxopropanoate

Caption: General workflow for the synthesis of cyanophenyl oxopropanoates.

Isomer_Structures cluster_3 3-Cyanophenyl 2-Oxopropanoate cluster_4 4-Cyanophenyl 2-Oxopropanoate node3 node3 node4 node4

Caption: Chemical structures of the 3- and 4-cyanophenyl 2-oxopropanoate isomers.

Conclusion and Future Perspectives

The synthesis of 3-cyanophenyl and 4-cyanophenyl 2-oxopropanoates, while following the same fundamental reaction pathway, presents distinct challenges and outcomes primarily due to the electronic influence of the cyano group's position. The meta-substituted isomer, 3-cyanophenyl 2-oxopropanoate, is generally more readily synthesized due to the higher nucleophilicity of 3-cyanophenol. In contrast, the preparation of the para-isomer requires more forcing conditions, potentially leading to lower yields and more complex purification.

For researchers and drug development professionals, understanding these synthetic nuances is crucial for efficient route design and process optimization. Future work could explore alternative esterification methods, such as using coupling agents or converting 2-oxopropanoic acid to a more reactive acyl chloride, which might mitigate the reactivity differences between the two cyanophenol isomers.

References

A Comparative Analysis of the Biological Activities of Cyanophenyl Isomers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the subtle art of molecular design often hinges on the principle of isomerism. The spatial arrangement of functional groups within a molecule can dramatically alter its biological activity, transforming a promising lead compound into either a potent therapeutic or an inert substance. This guide provides a comprehensive comparative analysis of the biological activities of the three positional isomers of cyanophenyl: 2-cyanophenyl (ortho), 3-cyanophenyl (meta), and 4-cyanophenyl (para).

While direct, head-to-head comparative studies on these simple isomers are not abundant in publicly available literature, this document synthesizes existing data from research on more complex derivatives. By examining these findings, we can infer the profound influence that the position of the cyano group on the phenyl ring exerts on various biological endpoints, including enzyme inhibition, cytotoxicity, and antimicrobial effects. This guide is intended to be a valuable resource for researchers engaged in the rational design of novel therapeutic agents.

The Critical Role of Positional Isomerism

Positional isomers, such as the 2-, 3-, and 4-cyanophenyl derivatives, share the same molecular formula but differ in the substitution pattern on the benzene ring. This seemingly minor structural variance can lead to significant differences in their physicochemical properties, including electronic distribution, steric hindrance, and hydrogen bonding capacity. These differences, in turn, dictate how the molecule interacts with biological targets like enzymes and receptors, ultimately determining its pharmacological profile.

The cyano group (-C≡N) is a potent electron-withdrawing group, which significantly influences the electronic character of the phenyl ring. The position of this group (ortho, meta, or para) alters the molecule's dipole moment and its ability to participate in crucial intermolecular interactions, such as π-π stacking and hydrogen bonding, which are often vital for high-affinity binding to a biological target.

Comparative Biological Activities: A Synthesis of Available Data

Due to the limited number of studies directly comparing the biological activities of the simple cyanophenyl isomers, this section will draw upon data from more complex molecules where these isomers are incorporated as key substituents.

Enzyme Inhibition

The cyanophenyl moiety is a common feature in the design of various enzyme inhibitors. The position of the cyano group is often a critical determinant of inhibitory potency.

Aromatase Inhibition: Research into dual aromatase and sulfatase inhibitors for breast cancer treatment has highlighted the significance of the para-cyanophenyl group. In a series of 4-{[(cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate derivatives, the presence of a 4-cyanophenyl ring was found to be crucial for potent dual inhibitory activity[1][2]. Structure-activity relationship (SAR) studies revealed that replacing the para-cyano group with a hydrogen atom was detrimental to the compound's ability to inhibit both aromatase and steroid sulfatase[1]. This suggests that the electronic properties and the specific spatial orientation of the cyano group in the para position are essential for optimal interaction with the active sites of these enzymes. While direct comparisons with the ortho and meta isomers were not the focus of these particular studies, the strong emphasis on the para position underscores its importance in this therapeutic context.

EGFR and ALR2 Inhibition: In a study of hydrazonylthiazole derivatives as potential anticancer agents, a compound containing a 4-cyanophenyl group demonstrated submicromolar inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Aldose Reductase 2 (ALR2)[3]. The study indicated that the para position of the terminal phenyl ring could accommodate moderately electron-withdrawing substituents, like the cyano group, without compromising binding affinity[3].

Cytotoxicity and Anticancer Activity

The evaluation of cytotoxicity is a cornerstone of anticancer drug discovery. While comprehensive comparative data for the cyanophenyl isomers is lacking, some studies provide insights into their potential roles in cytotoxic compounds.

In the aforementioned study on hydrazonylthiazole derivatives, the 4-cyanophenyl-containing compound was among those evaluated for cytotoxic effects in A549 (non-small-cell lung cancer) and MCF-7 (breast cancer) cells[3]. Although not the most potent in the series, it contributed to the overall activity profile of the molecule[3].

The following table summarizes the available, albeit indirect, data on the biological activities of cyanophenyl isomers. It is important to note that these activities are reported for complex molecules containing the respective cyanophenyl moiety and not for the simple isomers themselves.

Biological Activity2-Cyanophenyl (ortho)3-Cyanophenyl (meta)4-Cyanophenyl (para)
Enzyme Inhibition Data not available in a comparative context.Data not available in a comparative context.Crucial for potent dual aromatase and sulfatase inhibition in specific derivatives[1][2]. Shows inhibitory activity against EGFR and ALR2 in certain molecular scaffolds[3].
Cytotoxicity Data not available in a comparative context.Data not available in a comparative context.Contributes to the cytotoxic profile of some anticancer compounds[3].
Antimicrobial Activity A 1-(2-cyanophenyl)-3-heterylurea derivative showed antifungal properties[4].Data not available in a comparative context.Data not available in a comparative context.

Disclaimer: The data in this table is derived from studies on complex molecules containing the cyanophenyl isomers and does not represent a direct comparison of the simple isomers.

Antimicrobial Activity

The cyanophenyl scaffold has also been explored for its potential in developing antimicrobial agents. One study reported the synthesis and antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. These compounds, structurally similar to known systemic acquired resistance (SAR) inducers, were shown to protect cucumber and pepper leaves from fungal infections[4]. This finding suggests that the ortho-cyanophenyl moiety can be a valuable component in the design of novel antifungal agents.

Understanding the "Why": Physicochemical Properties and Biological Activity

The observed differences in the biological activities of compounds containing cyanophenyl isomers can often be traced back to their fundamental physicochemical properties. The acidity of cyanophenols, for instance, varies with the position of the cyano group. The reported pKa values for the cyanophenol isomers are:

  • o-cyanophenol: 7.0

  • p-cyanophenol: 7.97

  • m-cyanophenol: 8.61

This indicates that the ortho isomer is the most acidic, followed by the para, and then the meta isomer. The acidity, or the ability to donate a proton, can significantly impact how a molecule interacts with biological targets, affecting its binding affinity and overall activity.

Experimental Protocols for Biological Activity Assessment

To facilitate further research and direct comparative studies, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities discussed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol: [2][5][6][7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyanophenyl isomers (or their derivatives) in culture medium and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570nm) G->H I Calculate Cell Viability & IC50 H->I Aromatase_Inhibition_Assay A Prepare Reaction Mixture (Buffer, Enzyme, Inhibitor) B Pre-incubate at 37°C A->B C Initiate Reaction with [1β-³H]androstenedione & NADPH B->C D Incubate at 37°C C->D E Terminate Reaction (e.g., with Acid) D->E F Separate ³H₂O from Substrate (Charcoal-Dextran & Centrifugation) E->F G Measure Radioactivity in Supernatant F->G H Calculate % Inhibition & IC50 G->H

References

A Comparative Guide to Alternative Synthetic Routes for Benzamidine-Based Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The selective inhibition of Factor Xa (FXa), a critical serine protease enzyme at the convergence of the intrinsic and extrinsic coagulation cascades, represents a cornerstone of modern anticoagulant therapy.[1][2][3] Direct oral anticoagulants (DOACs) targeting FXa have revolutionized the prevention and treatment of thromboembolic disorders.[2] A significant class of these inhibitors, including blockbuster drugs like Rivaroxaban, Apixaban, Edoxaban, and Betrixaban, features a benzamidine or a bioisosteric mimic. This positively charged moiety anchors the inhibitor within the S1 specificity pocket of the FXa active site, which contains a key aspartic acid residue (Asp189), forming a crucial salt bridge interaction.[4][5][6]

The commercial success of these drugs has spurred intense research into optimizing their manufacturing processes. Early synthetic routes, while effective for initial discovery and development, often suffered from drawbacks such as being too linear, having low overall yields, requiring harsh reagents, and generating significant waste. This guide provides a comparative analysis of traditional versus modern, alternative synthetic strategies for these key benzamidine-based FXa inhibitors, with a focus on innovations that enhance efficiency, scalability, safety, and environmental sustainability.

Rivaroxaban: From Linear Assembly to Asymmetric Catalysis

Rivaroxaban is chemically characterized by a central oxazolidinone core linking a chlorothiophene carboxamide and a morpholinone-substituted phenyl group. The stereocenter in the oxazolidinone ring is critical for its activity.

Traditional Approach: Chiral Pool Synthesis

The most widely adopted initial syntheses of Rivaroxaban relied on a linear sequence starting with chiral building blocks. A common strategy involves using (R)-epichlorohydrin or a protected equivalent to introduce the necessary stereochemistry.[7] A representative route begins with the preparation of 4-(4-aminophenyl)morpholin-3-one, which is then reacted with (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (derived from (R)-epichlorohydrin) to form a key amino alcohol intermediate. Subsequent cyclization to form the oxazolidinone ring, deprotection, and final amidation with 5-chlorothiophene-2-carbonyl chloride yields Rivaroxaban.[8]

While effective, this linear approach can be inefficient, and the use of phthalimide protection/deprotection steps adds to the step count and reduces atom economy.[7]

Alternative Route: Asymmetric Henry Reaction

A more innovative approach circumvents the reliance on a chiral starting material by introducing the stereocenter via an asymmetric catalytic reaction. A notable example is a route employing an asymmetric Henry (nitroaldol) reaction.[9][10]

This strategy involves the reaction of an aldehyde precursor with nitromethane, catalyzed by a chiral copper(II) complex. The resulting chiral nitro alcohol is then transformed through several steps, including reduction of the nitro group and cyclization, to form the key oxazolidinone intermediate with high enantiomeric excess.[9] This approach is advantageous as it builds complexity from simpler, achiral starting materials and offers greater flexibility.

Apixaban: The Shift to Convergent and Greener Syntheses

Apixaban's structure is built around a central pyrazolopyridinone core. Its synthesis is a classic example of where a convergent approach has proven superior to a linear one from the outset.

Established Convergent Synthesis

The landmark synthesis of Apixaban involves the coupling of two complex fragments: a pre-formed pyrazole fragment and a lactam-containing aniline fragment.[11] Specifically, a key intermediate, a chloropyridinone derivative, is coupled with 1-(4-iodophenyl)piperidin-2-one using a copper-catalyzed Ullmann condensation. This is followed by hydrazinolysis and cyclization to construct the pyrazolopyridinone core.

However, a significant drawback in some early variations of this synthesis was the use of morpholine as a reagent to construct a dihydropyridinone intermediate.[12] Morpholine is classified as a toxic and flammable substance, making its use on an industrial scale problematic.[13]

Alternative Route: Morpholine-Free Convergent Synthesis

To address the safety and environmental concerns associated with morpholine, a "morpholine-free" process was developed.[11][13] This improved convergent route avoids morpholine entirely by employing alternative strategies to construct the 5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one core. One such approach starts from inexpensive 4-chloronitrobenzene and piperidine, using a sodium chlorite oxidation to form the required lactam structure, thereby eliminating the need for morpholine and improving the overall process safety.[14]

Edoxaban: Leveraging Process Intensification

Edoxaban's complex structure includes a chiral cis-diamine on a cyclohexane ring, which presents a significant synthetic challenge.

Traditional Multi-Step Synthesis of the Diamine Core

Initial syntheses of the crucial N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-aminocyclohexyl)ethanediamide intermediate were lengthy and complex. The construction of the differentially protected 1,2-cis-diamine on the cyclohexane ring often required more than ten steps, with purification by column chromatography needed at multiple stages, resulting in a low overall yield.[15]

Alternative Route: Neighboring Group Participation and Flow Chemistry

A significantly improved manufacturing process was developed that features several key innovations.[16][17] The synthesis of the chiral core was streamlined through a novel cyclization reaction that utilizes neighboring group participation to efficiently construct the desired 1,2-cis-diamine.

Crucially, this improved process implements plug-flow reactor technology for a key step involving an unstable intermediate.[16][17] Continuous flow chemistry allows for precise control over reaction parameters (temperature, pressure, residence time) and enables the safe handling of reactive intermediates on a large scale, which would be hazardous in a traditional batch reactor. This process intensification significantly increased the overall yield and created a more environmentally friendly and efficient manufacturing process.[16]

Betrixaban: Improving Efficiency via Strategic Amidation

Betrixaban is a structurally distinct inhibitor characterized by a central 2-aminobenzamide linker.

Traditional Linear Amidation Sequence

Early synthetic routes to Betrixaban typically followed a linear path involving sequential amide bond formations.[18] For example, 2-amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide is coupled with 4-cyanobenzoyl chloride. The terminal cyano group is then converted to the required N,N-dimethylamidine moiety in subsequent steps.[18] A major challenge in these routes can be the late-stage introduction of the amidine, which sometimes involves strong bases like lithium dimethylamide, and the potential for impurities that are difficult to separate.[19]

Alternative Route: Convergent Coupling with a Pre-formed Amidine

A more expedient and scalable approach employs a convergent strategy.[19] In this route, the key fragments are synthesized separately and coupled in the final stages. One fragment is the 2-amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide core, and the other is a pre-formed 4-(N,N-dimethylcarbamimidoyl)benzoic acid.[19] These two pieces are then joined using a standard peptide coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[18] This strategy avoids the use of organolithium reagents, simplifies purification, and improves the overall yield and scalability of the process.[19]

Visualizing Synthetic Strategies

Diagrams created using Graphviz DOT language help to visualize the fundamental differences in synthetic logic.

Traditional Linear Synthesis

G A Starting Material A B Intermediate B A->B Step 1 C Intermediate C B->C Step 2 D Intermediate D C->D Step 3 E Final Product D->E Step 4 G cluster_final A Starting Material A B Intermediate B A->B Steps E Final Product B->E Final Coupling C Starting Material C D Intermediate D C->D Steps D->E Final Coupling G cluster_cycle Catalytic Cycle cluster_reactants Catalyst R'B(OH)₂ Active Active Boronic Ester/Anhydride Catalyst->Active + RCOOH - H₂O Tetrahedral Tetrahedral Intermediate Active->Tetrahedral + R''NH₂ Tetrahedral->Catalyst - RCONHR'' - H₂O Reactants RCOOH + R''NH₂ cluster_cycle cluster_cycle Products RCONHR'' + H₂O

References

A Comparative Guide to the Purity Validation of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a molecule like Ethyl 3-(3-cyanophenyl)-3-oxopropanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of this specific ketoester. We will delve into the theoretical underpinnings, practical methodologies, and comparative strengths of each technique, grounded in established scientific principles and regulatory expectations.

The Significance of Purity for this compound

This compound is a versatile intermediate. Its molecular structure, featuring a cyanophenyl group, a ketone, and an ester, presents multiple reactive sites. This reactivity, while advantageous for synthesis, also opens avenues for the formation of impurities. These can arise from starting materials, side reactions, or degradation. Even trace amounts of impurities can have significant consequences, potentially altering the pharmacological or toxicological profile of the final API. Therefore, employing robust and orthogonal analytical methods for purity determination is a critical aspect of quality control.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components within a mixture.[1] Its application in drug development is extensive, from early discovery to final product quality control.[2]

The Principle of HPLC Separation

HPLC operates by passing a liquid sample (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase).[3] The separation of components is based on their differential partitioning between the two phases.[4] For a molecule like this compound, which possesses moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[5] More polar compounds will have a greater affinity for the mobile phase and elute from the column faster, while less polar compounds will be retained longer by the stationary phase.

One of the challenges in the HPLC analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes.[6] This can often be mitigated by adjusting the mobile phase pH or increasing the column temperature to accelerate the interconversion rate, resulting in a single, sharp peak.[6]

Experimental Protocol: HPLC Purity Validation

A robust HPLC method for this compound must be developed and validated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[7][8]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for aromatic compounds.[9]

  • Mobile Phase: A gradient elution is often preferred for separating a wide range of potential impurities. A typical gradient might start with a higher proportion of water (e.g., containing 0.1% formic acid to improve peak shape) and ramp up to a higher proportion of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The UV spectrum of this compound should be determined to select the optimal wavelength for detection, likely around its λmax for maximum sensitivity.[10]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity Calculate->Report

Caption: Workflow for HPLC Purity Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural and Quantitative Analysis

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules.[11] Beyond its qualitative power, quantitative NMR (qNMR) has emerged as a highly accurate and precise method for purity determination.[12][13]

The Principle of qNMR

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14][15] This allows for the absolute quantification of a compound in a sample, often by using an internal standard of known purity and concentration.[16] A key advantage of qNMR is that it does not require a reference standard of the analyte itself, and it can often detect impurities that are not visible by other techniques, such as HPLC with UV detection.[14][17]

Experimental Protocol: qNMR Purity Validation

A successful qNMR experiment requires careful planning and execution to ensure accurate and reproducible results.[13]

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample (e.g., 10-20 mg).

  • Accurately weigh a precise amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.[16]

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of both the analyte and the internal standard) to allow for complete relaxation of all protons. This is crucial for accurate integration.

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[16]

Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

Where:

  • I = Integral area

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh_Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire ¹H Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Peaks Process->Integrate Calculate Calculate Purity Integrate->Calculate Report Report Purity Calculate->Report

Caption: Workflow for qNMR Purity Validation.

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Separation based on differential partitioning between mobile and stationary phases.Signal intensity is directly proportional to the number of nuclei.
Quantification Relative (area percent), requires reference standards for absolute quantification.Absolute (with an internal standard), does not require an analyte reference standard.[14]
Selectivity High, can separate closely related impurities.High, provides structural information for impurity identification.
Sensitivity Generally higher, especially with sensitive detectors.Lower, requires higher sample concentrations.
Throughput Higher, with typical run times of 15-30 minutes.Lower, requires longer acquisition times for good signal-to-noise.
Impurity Detection Detects impurities with a chromophore.Detects all proton-containing impurities.
Regulatory Acceptance Widely accepted and documented in pharmacopeias.[18][19][20]Increasingly accepted, especially for primary standards.[12]

Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment

Both HPLC and NMR are powerful techniques for the purity validation of this compound. HPLC excels in its high throughput and sensitivity for separating and quantifying chromophoric impurities. Conversely, qNMR provides an absolute measure of purity and can detect non-chromophoric impurities, offering a valuable orthogonal perspective.

For a comprehensive and robust purity assessment that aligns with the principles of scientific integrity and regulatory expectations, a combined approach is recommended. HPLC can be employed for routine quality control and for the detection of trace-level impurities, while qNMR can be used to establish the absolute purity of reference standards and to investigate any discrepancies observed in the HPLC analysis. This dual-methodology approach provides a self-validating system, ensuring the highest confidence in the quality of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Factor Xa Inhibitors from Diverse Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Factor Xa Inhibition

Factor Xa (FXa), a serine protease, sits at a critical juncture of the intrinsic and extrinsic pathways of the coagulation cascade. Its pivotal role in converting prothrombin to thrombin makes it a prime target for anticoagulant therapies.[1] The development of direct oral anticoagulants (DOACs) that selectively inhibit FXa has revolutionized the prevention and treatment of thromboembolic diseases.[2][3][4] These inhibitors originate from a diverse range of precursors, including rational drug design leading to synthetic small molecules (e.g., apixaban, rivaroxaban, edoxaban), and natural sources like blood-feeding organisms (e.g., peptides from leeches and ticks).[5][6]

While high potency is a desirable attribute, the clinical success and safety of a FXa inhibitor are intrinsically linked to its selectivity. Off-target inhibition of other structurally related serine proteases (e.g., thrombin, trypsin, plasmin) can lead to a host of adverse effects, from bleeding complications to unpredictable physiological responses.[5][7] Therefore, a rigorous and systematic assessment of cross-reactivity is not merely a regulatory checkbox but a fundamental pillar of preclinical drug development, ensuring the safety and efficacy of novel anticoagulant candidates.[8][9]

This guide provides a comprehensive framework for assessing the cross-reactivity of FXa inhibitors from various precursors. We will delve into the mechanistic basis of selectivity, present detailed, self-validating experimental protocols, and offer a comparative analysis of data, all grounded in authoritative regulatory principles.

The Coagulation Cascade and the Role of Factor Xa

To appreciate the significance of FXa inhibition, it is essential to visualize its position within the coagulation cascade.

Coagulation Cascade Intrinsic Intrinsic Pathway (Contact Activation) FXII Factor XII Intrinsic->FXII Extrinsic Extrinsic Pathway (Tissue Factor) FVII Factor VII Extrinsic->FVII FXI Factor XI FXII->FXI FIX Factor IX FXI->FIX FXa Factor Xa FIX->FXa FVII->FXa FX Factor X FX->FXa Prothrombin Prothrombin (FII) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin FXa->Prothrombin + Factor Va Inhibitor FXa Inhibitor (e.g., Apixaban) Inhibitor->FXa

Caption: The central role of Factor Xa in the coagulation cascade.

Mechanisms of Inhibition and the Basis of Cross-Reactivity

Direct FXa inhibitors typically interact with the active site of the enzyme, often engaging with the S1 and S4 specificity pockets.[10] The selectivity of these inhibitors is determined by the unique topology and amino acid composition of these pockets in FXa compared to other serine proteases.

  • Synthetic Small Molecules (e.g., the "xabans"): These are products of structure-based drug design.[11] Their rigid scaffolds and specific functional groups are optimized to form strong, selective interactions with FXa's active site. However, the inherent similarities in the active sites of trypsin-like serine proteases mean that even minor conformational flexibility in the inhibitor or the off-target enzyme can lead to unintended binding.

  • Natural Peptide Inhibitors (e.g., Antistasin, Tick Anticoagulant Peptide): Isolated from hematophagous organisms, these peptides have evolved over millennia to be highly potent and selective inhibitors of host coagulation factors.[6][12] Their larger size allows them to form more extensive contacts with the target enzyme, not just within the active site but also with surrounding surface residues (exosites), which contributes to their high specificity.[6]

Understanding the structural basis of these interactions is paramount for predicting and interpreting cross-reactivity profiles.

Experimental Design for a Robust Cross-Reactivity Assessment

A thorough cross-reactivity assessment should be designed as a self-validating system, guided by principles outlined in regulatory documents such as the ICH S7A guidelines on safety pharmacology.[2][8][9] The goal is to determine the inhibitor's potency against the primary target (FXa) and a panel of relevant serine proteases.

Core Principles of the Assessment Workflow

The workflow involves a tiered approach, starting with a broad screening panel and progressing to more detailed kinetic characterization for any observed off-target interactions.

Cross-Reactivity Workflow A Compound Synthesis & Purification (Diverse Precursors) B Primary Assay: FXa Inhibition (IC50) A->B C Secondary Screening: Protease Panel Assay (% Inhibition at high concentration) B->C D IC50 Determination for Active Off-Targets C->D If inhibition >50% E Selectivity Index Calculation (SI = IC50(off-target) / IC50(FXa)) D->E F Mechanism of Inhibition Studies (Ki Determination) for significant off-targets D->F G Data Analysis & Reporting E->G F->G

Caption: A systematic workflow for assessing inhibitor cross-reactivity.

Recommended Protease Panel

The choice of proteases for the screening panel is critical. It should include enzymes that are structurally related to FXa, as well as those involved in key physiological processes where off-target inhibition could be detrimental.

Protease Family Physiological Relevance
Factor Xa Serine ProteasePrimary Target (Coagulation)
ThrombinSerine ProteaseCoagulation (high risk of bleeding)
TrypsinSerine ProteaseDigestion (potential GI side effects)
PlasminSerine ProteaseFibrinolysis (risk of bleeding/thrombosis)
Activated Protein C (aPC)Serine ProteaseAnticoagulation/Inflammation
Factor VIIaSerine ProteaseCoagulation (initiation)
Factor IXaSerine ProteaseCoagulation (intrinsic pathway)
Factor XIaSerine ProteaseCoagulation (amplification)
uPA (urokinase)Serine ProteaseFibrinolysis, Cell Migration
tPA (tissue Plasminogen Activator)Serine ProteaseFibrinolysis
ChymotrypsinSerine ProteaseDigestion
KallikreinSerine ProteaseInflammation, Blood Pressure Regulation

Experimental Protocols

The following protocols are designed to be robust and reproducible, forming a self-validating system for data generation.

Protocol 1: In Vitro Protease Inhibition Assay using a Chromogenic Substrate

Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of a protease on a specific chromogenic substrate. The cleavage of the substrate releases p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA production is proportional to the enzyme's activity.[13][14]

Materials:

  • Purified proteases (FXa and panel enzymes)

  • Specific chromogenic substrates for each protease (e.g., S-2222 for FXa)

  • Test inhibitor (from various precursors)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for inhibitor dilution

  • 96-well microplates

  • Microplate reader capable of reading absorbance at 405 nm

Step-by-Step Methodology:

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Enzyme Preparation:

    • Reconstitute and dilute each protease in cold assay buffer to a working concentration that yields a linear rate of substrate hydrolysis over the measurement period (typically determined during assay development).

  • Assay Procedure (IC50 Determination):

    • To the wells of a 96-well plate, add 20 µL of the serially diluted inhibitor or vehicle control (assay buffer with DMSO).

    • Add 60 µL of the diluted enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the pre-warmed chromogenic substrate solution (the concentration should be at or near the Km for the respective enzyme to ensure sensitivity to competitive inhibitors).

    • Immediately place the plate in the microplate reader (pre-set to 37°C) and measure the absorbance at 405 nm in kinetic mode every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic non-linear regression to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Trustworthiness Check: The protocol's self-validating nature comes from including appropriate controls:

  • No-enzyme control: To measure background substrate hydrolysis.

  • Vehicle control (no inhibitor): To establish 100% enzyme activity.

  • Positive control inhibitor: A known inhibitor for each protease to validate assay performance.

Comparative Data Analysis: A Look at Selectivity

The ultimate goal of the cross-reactivity assessment is to generate a selectivity index for each off-target enzyme. A higher selectivity index indicates a more specific inhibitor.

Selectivity Index (SI) = IC50 (Off-Target Protease) / IC50 (Factor Xa)

Below is a representative table summarizing hypothetical selectivity data for FXa inhibitors from different precursors.

Inhibitor Precursor Type FXa IC50 (nM) Thrombin IC50 (nM) Selectivity Index (vs. Thrombin) Trypsin IC50 (nM) Selectivity Index (vs. Trypsin)
Compound S1 Synthetic Small Molecule1.51,5001,000>10,000>6,667
Compound S2 Synthetic Small Molecule0.82,4003,000>10,000>12,500
Peptide N1 Natural (Tick-derived)0.2>20,000>100,000>20,000>100,000
Peptide N2 Natural (Leech-derived)0.5>20,000>40,000>20,000>40,000

Note: This is illustrative data. Actual values must be experimentally determined.

This quantitative comparison clearly demonstrates the typically high selectivity of natural peptide inhibitors, a trait attributed to their extensive interaction surfaces with the target enzyme.[6] Synthetic inhibitors, while highly potent and selective, may show more measurable off-target activity due to their smaller size and reliance on active site interactions.[5]

Conclusion: Integrating Cross-Reactivity Data into Drug Development

A thorough and methodologically sound assessment of cross-reactivity is indispensable in the development of Factor Xa inhibitors. It provides a critical dataset for evaluating the safety profile of a drug candidate and is a key requirement of regulatory bodies like the FDA and EMA.[15][16][17] By understanding the origins of these inhibitors—be it the rational design of synthetic molecules or the evolutionary optimization of natural peptides—we can better anticipate and interpret their selectivity profiles. The protocols and frameworks presented in this guide offer a robust system for generating the high-quality, reliable data needed to make informed decisions, de-risk development programs, and ultimately bring safer, more effective anticoagulants to the clinic.

References

A Comparative Spectroscopic Guide to Ethyl 3-(3-cyanophenyl)-3-oxopropanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, β-keto esters bearing aromatic functionalities are of significant interest. Their unique structural motif, characterized by a ketone and an ester group separated by a methylene unit, makes them versatile precursors for a wide array of heterocyclic compounds and complex molecules. This guide provides an in-depth spectroscopic comparison of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate and two key analogs: its positional isomer, Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, and its parent structure, Ethyl 3-oxo-3-phenylpropanoate.

Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to distinguish and characterize these structurally similar compounds. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide practical, field-proven insights.

Introduction: The Structural and Spectroscopic Nuances

The subject molecules—this compound, its 4-cyano isomer, and the non-cyanated parent compound—offer a compelling case study in structure-based spectroscopy. The introduction of a cyano (-C≡N) group, a potent electron-withdrawing substituent, and the variation of its position on the phenyl ring induce subtle yet measurable changes in the electronic environment of the molecule. These changes are directly reflected in their respective spectra, providing a clear example of how spectroscopic techniques can elucidate fine structural details.

A critical aspect of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomers.[1] This tautomerism is influenced by factors such as solvent polarity and temperature and is readily observable by both NMR and IR spectroscopy.[2][3] Understanding this equilibrium is paramount for the accurate interpretation of the spectral data.

Caption: Structures of the Target Compound and Selected Analogs.

Experimental Protocols: A Self-Validating Approach

The reliability of spectroscopic data hinges on meticulous experimental execution. The following protocols are designed to be self-validating, incorporating internal standards and background corrections to ensure data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment of each nucleus.[4]

G cluster_0 Protocol Steps cluster_1 Details A Sample Preparation B Instrument Setup A->B prep Dissolve 5-20 mg in 0.7 mL CDCl3 Add Tetramethylsilane (TMS) as internal standard (0 ppm) A->prep C Data Acquisition B->C setup Lock on deuterium signal Shim magnetic field for homogeneity B->setup D Data Processing C->D acq Acquire 1H, 13C, and optionally 2D spectra (COSY, HSQC) C->acq E Spectral Analysis D->E proc Fourier Transform FID Phase correction and baseline correction D->proc analysis Integrate peaks Assign chemical shifts and coupling constants E->analysis

Caption: General Workflow for NMR Spectroscopic Analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-20 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift. The magnetic field is then "shimmed" to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.[5]

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard experiment involves a short radiofrequency pulse followed by the acquisition of the Free Induction Decay (FID). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets and improve the signal-to-noise ratio.[6]

  • Data Processing: The raw FID data is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.[1]

  • Spectral Analysis: The chemical shifts of the peaks are referenced to TMS. The integrals (areas) of the ¹H signals are measured to determine the relative number of protons, and the splitting patterns (multiplicities) are analyzed to deduce proton-proton connectivities.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.[8][9]

Step-by-Step Methodology:

  • Background Collection: Before analyzing the sample, a background spectrum of the empty sample compartment is collected. This measures the ambient atmosphere (e.g., CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum.[10]

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is highly efficient. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.[11]

  • Data Acquisition: The infrared beam is passed through the sample, and an interferogram is generated. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: A Fourier transform is applied to the interferogram to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[8]

Mass Spectrometry (MS) Protocol

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.[12]

Step-by-Step Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).[13] For these compounds, GC-MS with a standard capillary column (e.g., HP-5ms) is suitable.[14]

  • Ionization: In the ion source, the molecules are converted into gas-phase ions. Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing both ionization and extensive fragmentation.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Results and Discussion: A Comparative Analysis

The following sections detail the expected spectroscopic features for each compound. The data is presented in a comparative format to highlight the structural effects on the spectra.

¹H and ¹³C NMR Spectroscopy

The presence of the electron-withdrawing cyano group is expected to shift the signals of the aromatic protons and carbons downfield (to a higher ppm value). The effect will be most pronounced for the 4-cyano isomer due to the direct resonance effect.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)

Assignment Ethyl 3-oxo-3-phenylpropanoate This compound Ethyl 3-(4-cyanophenyl)-3-oxopropanoate
-CH₂- (ester) ~4.2 ppm (q)~4.2 ppm (q)~4.2 ppm (q)
-CH₃ (ester) ~1.3 ppm (t)~1.3 ppm (t)~1.3 ppm (t)
-CH₂- (keto) ~4.0 ppm (s)~4.1 ppm (s)~4.1 ppm (s)
Aromatic H ~7.4-8.0 ppm (m)~7.6-8.2 ppm (m)~7.8 (d), 8.1 ppm (d)
Enol -OH ~12.5 ppm (br s)~12.6 ppm (br s)~12.7 ppm (br s)

Note: The keto-enol tautomerism results in two sets of signals. The methylene protons of the keto form appear as a singlet, while the vinylic proton of the enol form appears around 5.5-6.0 ppm. The enolic hydroxyl proton is a broad singlet far downfield.[15]

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)

Assignment Ethyl 3-oxo-3-phenylpropanoate This compound Ethyl 3-(4-cyanophenyl)-3-oxopropanoate
C=O (ketone) ~192 ppm~190 ppm~191 ppm
C=O (ester) ~167 ppm~167 ppm~167 ppm
-CH₂- (ester) ~61 ppm~62 ppm~62 ppm
-CH₃ (ester) ~14 ppm~14 ppm~14 ppm
-CH₂- (keto) ~46 ppm~46 ppm~46 ppm
Aromatic C ~128-136 ppm~115-138 ppm~118-138 ppm
-C≡N N/A~118 ppm~117 ppm

The cyano carbon itself typically appears in the 115-120 ppm region.[16]

FT-IR Spectroscopy

FT-IR is particularly effective for identifying the key functional groups in these molecules. The most diagnostic peaks are the carbonyl (C=O) stretches and the nitrile (C≡N) stretch.

Table 3: Comparative FT-IR Data (cm⁻¹)

Functional Group Expected Wavenumber (cm⁻¹) Ethyl 3-oxo-3-phenylpropanoate Ethyl 3-(3/4-cyanophenyl)-3-oxopropanoate
C≡N Stretch 2210 - 2260N/A~2230 (strong, sharp)
C=O Stretch (Ketone) 1685 - 1715~1690~1700
C=O Stretch (Ester) 1735 - 1750~1740~1740
C-O Stretch 1100 - 1300~1250~1250
Aromatic C=C 1450 - 1600Multiple bandsMultiple bands

The nitrile stretch is a very characteristic and sharp absorption in the "triple bond region" of the spectrum, making it an unmistakable marker for the cyanated analogs.[17] Conjugation of the carbonyl group with the aromatic ring lowers its stretching frequency compared to a simple aliphatic ketone.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular ion peak (M⁺) and a series of fragment ions that are diagnostic of the structure.

Caption: A Potential Fragmentation Pathway in EI-MS.

Key Fragmentation Pathways:

  • Molecular Ion (M⁺): The molecular weights are 217.22 g/mol for the cyano-analogs and 192.21 g/mol for the parent compound.[18][19] The molecular ion peak should be clearly visible.

  • Loss of Ethoxy Radical: A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), leading to an acylium ion.

  • Formation of Aroyl Cation: The most dominant fragmentation pathway is often the cleavage of the C-C bond between the carbonyl groups, leading to the formation of a stable aroyl cation ([Ar-C=O]⁺). This fragment is highly diagnostic:

    • For Ethyl 3-oxo-3-phenylpropanoate , this fragment appears at m/z 105.

    • For both cyano-analogs , this fragment appears at m/z 130.

  • Loss of Carbon Monoxide: The aroyl cation can further lose carbon monoxide (CO, 28 Da) to form the aryl cation ([Ar]⁺).

Conclusion

The spectroscopic comparison of this compound with its 4-cyano isomer and its non-cyanated parent compound demonstrates the power of modern analytical techniques in detailed structure elucidation.

  • NMR spectroscopy effectively maps the electronic environment, with the chemical shifts of the aromatic protons providing a clear distinction between the meta and para isomers.

  • FT-IR spectroscopy offers an unambiguous confirmation of the key functional groups, with the sharp nitrile stretch at ~2230 cm⁻¹ serving as a definitive marker for the cyanated analogs.

  • Mass spectrometry confirms the molecular weight and provides structural insights through characteristic fragmentation patterns, particularly the formation of the diagnostic aroyl cation.

By employing these techniques in a complementary fashion and adhering to rigorous experimental protocols, researchers can confidently characterize and differentiate these valuable chemical building blocks, ensuring the integrity and success of their synthetic endeavors.

References

A Senior Application Scientist's Guide to Evaluating Alternative Catalysts for the Synthesis of Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Beta-Keto Esters and the Need for Catalytic Innovation

Beta-keto esters are foundational synthons in organic chemistry, prized for their versatile reactivity that enables the construction of complex molecular architectures. Their presence in pharmaceuticals, natural products, and specialty chemicals underscores the critical need for efficient and selective synthetic methodologies. The classical approach to their synthesis, the Claisen condensation, has been a cornerstone of organic chemistry for over a century.[1] However, its reliance on stoichiometric amounts of strong bases presents challenges, including hazardous handling, significant salt waste generation, and limitations in substrate scope.[2]

This guide provides a comparative analysis of alternative catalytic systems for the synthesis of beta-keto esters, moving beyond the traditional paradigms. We will delve into the mechanistic intricacies, performance data, and practical considerations of organocatalysts, biocatalysts, and various heterogeneous and Lewis acid catalysts. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and detailed protocols necessary to select and implement the optimal catalytic strategy for their specific synthetic challenges.

I. The Benchmark: Traditional Base-Catalyzed Claisen Condensation

The Claisen condensation is the seminal reaction for synthesizing beta-keto esters, involving the base-promoted self-condensation of two ester molecules.[1] Typically, a strong base like sodium ethoxide is used in stoichiometric amounts.[2]

Mechanism of the Claisen Condensation

The reaction proceeds through a series of equilibrium steps, initiated by the deprotonation of the α-carbon of an ester to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide leaving group yields the β-keto ester. The final deprotonation of the product drives the reaction to completion.[3]

Claisen_Condensation cluster_0 Claisen Condensation Mechanism Ester1 Ester (1 eq.) Enolate Ester Enolate Ester1->Enolate Deprotonation Base Strong Base (e.g., NaOEt) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Ester2 Ester (1 eq.) Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester Elimination of Alkoxide Alkoxide Alkoxide Enolate_Product Deprotonated β-Keto Ester Beta_Keto_Ester->Enolate_Product Deprotonation (drives equilibrium) Final_Product β-Keto Ester (after workup) Enolate_Product->Final_Product Acid Workup

Caption: Mechanism of the traditional base-catalyzed Claisen condensation.

Advantages and Disadvantages of Traditional Methods
Advantages Disadvantages
Well-established and understood methodology[2]Requires stoichiometric amounts of strong, hazardous bases[2]
Inexpensive and readily available catalysts[2]Generates significant salt waste[2]
High yields achievable under optimized conditionsSensitive to moisture, requiring anhydrous conditions[2]
Equilibrium process requiring careful control[2]

II. A Paradigm Shift: Alternative Catalytic Systems

The quest for milder, more sustainable, and highly selective methods for beta-keto ester synthesis has led to the development of several powerful alternative catalytic systems.

A. Organocatalysis: A Metal-Free Frontier

Organocatalysis has emerged as a robust alternative to metal-based catalysis, offering mild reaction conditions and the potential for high stereoselectivity.[4] While direct organocatalytic Claisen-type condensations are less common, organocatalysts excel in alternative pathways to beta-keto esters.[2]

Many organocatalytic transformations leading to beta-keto esters proceed through enamine or iminium ion intermediates. For instance, cinchona alkaloid derivatives can catalyze the asymmetric hydroxylation of β-keto esters.[5] In other examples, organocatalysts can facilitate Mannich-type reactions or cross-aldol reactions that ultimately yield β-keto ester derivatives.[2][6]

Organocatalysis_Workflow cluster_1 Organocatalytic Synthesis Workflow SubstrateA Aldehyde/Ketone Enamine_Iminium Enamine/Iminium Intermediate SubstrateA->Enamine_Iminium Condensation SubstrateB β-Keto Ester Precursor Reaction Asymmetric C-C Bond Formation Organocatalyst Chiral Organocatalyst (e.g., Proline, Cinchona Alkaloid) Enamine_Iminium->Reaction Nucleophilic Attack Product Chiral β-Keto Ester Derivative Reaction->Product Hydrolysis/Transformation

Caption: Generalized workflow for organocatalytic synthesis of β-keto esters.

Catalyst SystemReaction TypeSubstratesSolventTemp. (°C)Time (h)Yield (%)Reference
L-ProlineCross-AldolAcetaldehyde, Ethyl diazoacetateDichloromethaneRoom Temp.12~85[2]
Cinchona Alkaloid Derivativesα-hydroxylationβ-Keto EstersVariousN/AN/AHigh[5]
1,2,4,5-Benzenetetracarboxylic acidOne-pot condensationAromatic aldehydes, β-keto esters, anilinesEthanolRoom Temp.N/A86-93[6]
B. Biocatalysis: The Green Chemistry Approach

Biocatalysis offers an environmentally benign route to beta-keto esters, often proceeding under mild, solvent-free conditions with high selectivity.[2] Lipases are particularly effective for the transesterification of beta-keto esters.[7]

Lipases, such as Candida antarctica lipase B (CALB), catalyze the transesterification of β-keto esters through a serine hydrolase mechanism. The reaction typically involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack from an alcohol to release the new ester product.[7][8]

Biocatalysis_Mechanism cluster_2 Lipase-Catalyzed Transesterification Lipase Lipase (e.g., CALB) Acyl_Enzyme Acyl-Enzyme Intermediate Lipase->Acyl_Enzyme Acylation Beta_Keto_Ester_S β-Keto Ester Substrate Tetrahedral_Intermediate_B Tetrahedral Intermediate Acyl_Enzyme->Tetrahedral_Intermediate_B Nucleophilic Attack Alcohol Alcohol Tetrahedral_Intermediate_B->Lipase Regeneration New_Beta_Keto_Ester New β-Keto Ester Tetrahedral_Intermediate_B->New_Beta_Keto_Ester Deacylation

Caption: Simplified mechanism of lipase-catalyzed transesterification.

Catalyst SystemReaction TypeSubstratesSolventTemp. (°C)Time (h)Yield (%)Reference
Candida antarctica Lipase B (CALB)TransesterificationEthyl Acetate, AcetylacetoneSolvent-free354>90[2]
Immobilized CALB (Novozym 435)Transesterificationβ-Keto esters, various alcoholsSolvent-freeN/AN/A>90[7]
C. Heterogeneous and Lewis Acid Catalysis: Bridging Homogeneous and Heterogeneous Worlds

Heterogeneous and Lewis acid catalysts offer advantages such as ease of separation, reusability, and often milder reaction conditions compared to traditional strong bases.[1][9]

Lewis acid catalysts, such as those based on boron, activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack.[1][9] Heterogeneous catalysts, like natural clays, can provide both Brønsted and Lewis acidic sites for catalysis.[1][9]

Catalyst SystemSubstrate ExampleAlcoholCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Boric AcidEthyl acetoacetateVarious primary & secondary alcohols10585-95[1][10]
3-Nitrobenzeneboronic acidCyclic, aromatic & open-chain β-keto estersVarious alcohols, thiols & amines2.5Not SpecifiedGood to Excellent[1][10]
BF₃·OEt₂Methyl acetoacetate, Phenyl acetoacetateAliphatic, aromatic & allyl alcohols200.5-485-98[10]
Montmorillonite K-10 ClayMethyl β-keto estersVarious alcoholsN/AN/ASimilar to kaolinite clay[1][9]
Borate/ZirconiaMethyl/Ethyl keto estersVarious primary, secondary & tertiary alcoholsNot SpecifiedN/AModerate to high[1][9]

III. Experimental Protocols: A Practical Guide

To facilitate the adoption of these alternative catalytic systems, we provide detailed, step-by-step methodologies for representative examples.

A. Organocatalytic Synthesis of a Chiral β-Amino Ketone Derivative

This protocol is adapted from the organocatalytic decarboxylative Mannich reaction.[11]

Materials:

  • Imine (0.05 mmol)

  • Cinchonine-based bifunctional thiourea catalyst (C-1) (0.005 mmol)

  • β-keto acid (0.075 mmol)

  • Diethyl ether (0.5 mL)

  • Silica gel for chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a solution of the imine (1.0 eq) and the cinchonine-based catalyst (0.1 eq) in diethyl ether at room temperature, add the β-keto acid (1.5 eq).

  • Stir the reaction mixture for 12 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired chiral β-amino ketone.

B. Biocatalytic Transesterification using Immobilized Lipase

This protocol is based on the use of Candida antarctica lipase B (CALB) for the synthesis of β-keto esters.[7]

Materials:

  • Alcohol (5 mmol)

  • β-keto ester (e.g., ethyl acetoacetate) (20 mmol)

  • Immobilized Candida antarctica lipase B (Novozym 435) (10% w/w of alcohol)

  • Dichloromethane

Procedure:

  • Ensure all glassware is oven-dried prior to use.

  • Create a homogeneous mixture of the alcohol and the β-keto ester.

  • Add the immobilized lipase to the mixture.

  • Place the reaction under reduced pressure (e.g., 10 torr) and stir for 24 hours.

  • After the reaction is complete, add dichloromethane to the mixture and filter to remove the lipase.

  • The filtrate containing the product can then be concentrated and purified as necessary.

C. Lewis Acid-Catalyzed Transesterification with Boric Acid

This protocol is adapted from the use of boric acid as a mild and environmentally benign catalyst.[1]

Materials:

  • Ethyl acetoacetate (1 eq)

  • Alcohol (primary or secondary) (1.2 eq)

  • Boric acid (10 mol%)

  • Toluene (as solvent)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap to remove water.

  • To the flask, add ethyl acetoacetate, the alcohol, boric acid, and toluene.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Conclusion: Selecting the Optimal Catalyst for Your Needs

The synthesis of beta-keto esters has evolved significantly from its reliance on the classical Claisen condensation. The modern synthetic chemist has a diverse toolkit of alternative catalysts, each with its own set of strengths and ideal applications.

  • Organocatalysts offer a powerful metal-free approach, particularly for asymmetric synthesis, under mild conditions.

  • Biocatalysts provide an exceptionally green and highly selective route, often in the absence of organic solvents.

  • Heterogeneous and Lewis acid catalysts present a practical compromise, with ease of handling, reusability, and broad substrate compatibility.

The choice of catalyst will ultimately depend on the specific requirements of the target molecule, the desired scale of the reaction, and considerations of cost, sustainability, and stereoselectivity. By understanding the mechanistic nuances and performance characteristics of each catalytic system, researchers can make informed decisions to accelerate their discovery and development efforts.

V. References

  • A Comparative Guide to Catalysts for β-Keto Ester Synthesis: Performance, Protocols, and Selection. Benchchem. Available at: --INVALID-LINK--

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(45), 28005-28015. Available at: --INVALID-LINK--

  • Yadav, G. D., & Wagh, D. P. (2020). Claisen-Schmidt Condensation using Green Catalytic Processes: A Critical Review. Catalysis Reviews, 63(3), 435-521. Available at: --INVALID-LINK--

  • Sattler, J. H., et al. (2021). A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acids. ACS Catalysis, 11(15), 9636-9646. Available at: --INVALID-LINK--

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. CORA, Available at: --INVALID-LINK--

  • Comparative assessment of catalytic systems for β-keto ester synthesis. Benchchem. Available at: --INVALID-LINK--

  • Bernotas, R. C. (2003). U.S. Patent No. 6,642,035 B2. Washington, DC: U.S. Patent and Trademark Office. Available at: --INVALID-LINK--

  • Kumar, R., & Kumar, S. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10874-10895. Available at: --INVALID-LINK--

  • O'Sullivan, T. P., et al. (2023). Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. Molecules, 28(12), 4695. Available at: --INVALID-LINK--

  • Li, C., et al. (2022). Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. Catalysts, 12(11), 1381. Available at: --INVALID-LINK--

  • List, B., & Pojarliev, P. (2004). Organocatalytic asymmetric hydroxylation of beta-keto esters: metal-free synthesis of optically active anti-diols. The Journal of organic chemistry, 69(23), 8165–8167. Available at: --INVALID-LINK--

  • Hou, C. T. (2009). Biocatalysis for the production of carbohydrate esters. New biotechnology, 26(3-4), 112–117. Available at: --INVALID-LINK--

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Mastering β-keto esters. (2022). ResearchGate. Available at: --INVALID-LINK--

  • Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega, 8(1), 1045-1058. Available at: --INVALID-LINK--

  • Govender, T., et al. (2011). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews, 111(9), 5737-5789. Available at: --INVALID-LINK--

  • Wang, J., et al. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein journal of organic chemistry, 8, 1196–1201. Available at: --INVALID-LINK--

  • Yadav, G. D., & Wagh, D. P. (2020). Claisen-Schmidt Condensation using Green Catalytic Processes: A Critical Review. Scilit. Available at: --INVALID-LINK--

  • de Miranda, A. S., et al. (2021). Biocatalysis making waves in organic chemistry. Chemical Society Reviews, 50(24), 13787-13843. Available at: --INVALID-LINK--

  • da Silva, F. M., et al. (2019). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Advances, 9(49), 28555-28562. Available at: --INVALID-LINK--

  • Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. (2021). ResearchGate. Available at: --INVALID-LINK--

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of b-keto esters. SciSpace. Available at: --INVALID-LINK--

  • General Claisen condensation reaction. (2021). ResearchGate. Available at: --INVALID-LINK--

  • Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 81(1), 1–15. Available at: --INVALID-LINK--

  • Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. (2020). YouTube. Available at: --INVALID-LINK--

  • Das, K., & Majumdar, S. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(33), 21493-21502. Available at: --INVALID-LINK--

  • Organocatalytic asymmetric "anti-Michael" reaction of β-ketoesters. (2022). ResearchGate. Available at: --INVALID-LINK--

  • Ariger, M. A., & Carreira, E. M. (2012). pH-Independent Transfer Hydrogenation in Water: Catalytic, Enantioselective Reduction of β-Keto Esters. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Soumanou, M. M., & Bornscheuer, U. T. (2003). Lipase Catalyzed Ester Synthesis for Food Processing Industries. SciELO. Available at: --INVALID-LINK--

  • Claisen Condensation. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Dudzik, A., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of molecular catalysis. B, Enzymatic, 133, S270–S279. Available at: --INVALID-LINK--

  • The Lipase-catalyzed Synthesis of Sugar Ester in Non-aqueous Medium. (2011). ResearchGate. Available at: --INVALID-LINK--

  • Lipase catalysed synthesis of sugar ester in organic solvents. (2018). ResearchGate. Available at: --INVALID-LINK--

  • Lee, J. H., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 10(8), 913. Available at: --INVALID-LINK--

References

A Head-to-Head Comparison of Analytical Techniques for Keto Ester Quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of keto esters is a critical checkpoint for ensuring product purity, monitoring reaction kinetics, and understanding metabolic pathways. The unique structural feature of keto esters—a ketone group positioned relative to an ester moiety—imparts a chemical reactivity that, while synthetically useful, presents distinct analytical challenges.[1] Chief among these is the phenomenon of keto-enol tautomerism, where the molecule exists in a dynamic equilibrium between two forms, complicating chromatographic separations and spectroscopic measurements.[2][3]

This guide provides an in-depth, head-to-head comparison of the principal analytical techniques used for keto ester quantification. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, provide validated protocols, and present comparative data to empower you, the researcher, to select the most fitting technique for your specific analytical challenge.

Gas Chromatography (GC): The Power of Separation

Gas Chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For keto esters, its high resolving power makes it an excellent choice, particularly when coupled with a sensitive detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Expertise & Experience: The Derivatization Imperative

A key consideration for GC analysis of keto esters is their thermal lability and the potential for multiple, unexpected esterification products to form, especially when analyzing keto acids from biological systems.[4][5] Furthermore, the inherent polarity and the presence of the keto-enol tautomerism can lead to poor peak shapes and inaccurate quantification.[6]

To overcome these challenges, derivatization is often a necessary and prudent step. Converting the keto ester to a more volatile and thermally stable derivative, such as a silyl ether, improves chromatographic behavior and analytical reproducibility. This choice is causal: by "capping" the active hydrogen of the enol form, we lock the molecule in a single state, preventing on-column tautomerization and ensuring a single, sharp chromatographic peak.

Experimental Protocol: GC-MS Quantification of a Model β-Keto Ester

This protocol outlines the quantification of a generic β-keto ester using an internal standard and derivatization prior to GC-MS analysis.

  • Internal Standard (IS) Preparation: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a distinct retention time) in a compatible solvent like dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by spiking a known amount of the internal standard and varying concentrations of the target keto ester (e.g., 0.1, 1, 10, 50, 100 µg/mL) into the solvent.

  • Sample Preparation: To 100 µL of the sample, add the same amount of internal standard as in the calibration standards.

  • Derivatization:

    • Evaporate the solvent from the standards and samples under a gentle stream of nitrogen.

    • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Cap the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized solution in split mode (e.g., 50:1 split ratio).[7]

    • Column: Use a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., SLB-5ms, 30 m x 0.25 mm I.D.).[7]

    • Oven Program: Start at an initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic fragment ions for the derivatized analyte and internal standard.[8][9]

  • Data Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Quantify the unknown sample using this curve.

Workflow & Data Visualization

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis Sample Sample Solution IS Add Internal Standard Sample->IS Evap Evaporate Solvent IS->Evap Cal Calibration Standards Cal->Evap Deriv Derivatization (70°C) Evap->Deriv Inject GC Injection Deriv->Inject Sep Chromatographic Separation Inject->Sep Detect MS Detection (SIM Mode) Sep->Detect Data Data Processing & Quantification Detect->Data

Caption: Workflow for GC-MS quantification of keto esters.

Performance Characteristics: Gas Chromatography
ParameterTypical PerformanceRationale / Notes
Limit of Quantification (LOQ) 1 - 10 ng/mLHighly dependent on the compound and MS detector sensitivity.
Linearity (R²) > 0.995Derivatization and use of an internal standard are key to achieving high linearity.
Precision (%RSD) < 10%Automated injection and stable derivatization yield high precision.
Throughput MediumSample preparation (derivatization) adds time compared to direct injection methods.
Selectivity Very HighChromatographic separation combined with mass spectrometric detection provides excellent selectivity.

High-Performance Liquid Chromatography (HPLC): Versatility in the Liquid Phase

HPLC is an exceptionally versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. This makes it a strong candidate for keto ester analysis, often without the need for derivatization.

Expertise & Experience: Taming the Tautomers

The primary challenge in HPLC analysis of keto esters, particularly β-keto esters, is poor peak shape due to on-column keto-enol tautomerism.[10] As the keto and enol forms may have slightly different affinities for the stationary phase, they can separate during chromatography, resulting in broad, split, or tailing peaks that are difficult to quantify accurately.

The solution lies in controlling the mobile phase chemistry to accelerate the interconversion between tautomers, forcing the system to "see" only a single, averaged species.[10] This is typically achieved by:

  • Acidifying the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid) can catalyze the keto-enol interconversion.[11]

  • Increasing Column Temperature: Elevating the column temperature (e.g., to 40°C) provides the energy to speed up the equilibrium, improving peak shape.[10][11]

For certain keto esters lacking a strong UV chromophore, or for achieving very low detection limits, derivatization with a fluorescent tag or a reagent that enhances UV absorbance is a viable strategy.[12][13][14]

Experimental Protocol: HPLC-UV Quantification of a Keto Ester

This protocol describes a reversed-phase HPLC method with UV detection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Internal Standard (IS) Preparation: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., a structurally related compound with a resolved peak) in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.2 to 100 µg/mL) containing the keto ester and a fixed concentration of the internal standard in the initial mobile phase composition.[12]

  • Sample Preparation: Dilute the sample in the mobile phase and add the same fixed concentration of the internal standard. Filter through a 0.22 µm syringe filter before analysis.

  • HPLC-UV Analysis:

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 40°C.[11]

    • Detection: UV detector set to the absorbance maximum of the keto ester (e.g., 254 nm).[11]

    • Gradient Program: Start with a suitable initial percentage of Mobile Phase B, hold for 1 minute, then ramp to a higher percentage over several minutes to elute the analyte and internal standard. Follow with a wash and re-equilibration step.

  • Data Analysis: As with GC, construct a calibration curve based on the peak area ratios of the analyte to the internal standard and determine the concentration in the unknown sample.

Workflow & Data Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis Sample Sample Solution IS Add Internal Standard Sample->IS Dilute Dilute in Mobile Phase IS->Dilute Filter Syringe Filter (0.22 µm) Dilute->Filter Inject HPLC Injection Filter->Inject Sep Isocratic/Gradient Separation Inject->Sep Detect UV/DAD Detection Sep->Detect Data Data Processing & Quantification Detect->Data

Caption: Workflow for HPLC-UV quantification of keto esters.

Performance Characteristics: High-Performance Liquid Chromatography
ParameterTypical Performance (UV)Rationale / Notes
Limit of Quantification (LOQ) 0.1 - 1 µg/mLDependent on the compound's molar absorptivity. Can be much lower with fluorescence or MS detection.[12]
Linearity (R²) > 0.999Excellent linearity is achievable when chromatographic issues are resolved.[11]
Precision (%RSD) < 5%Modern HPLC systems provide highly reproducible injections and flow rates.
Throughput HighDirect injection and relatively short run times allow for high throughput.
Selectivity Good to Very HighSelectivity is good with UV detection but can be significantly enhanced by coupling to a mass spectrometer (LC-MS).[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Absolute Quantifier

While chromatography separates components for individual measurement, Quantitative NMR (qNMR) offers a distinct approach by measuring the analyte directly in solution without chromatographic separation. It is a primary ratio method, meaning it can provide absolute quantification with traceability to a certified reference material.

Expertise & Experience: The Power of the Proton Signal

The basis of qNMR is the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei giving rise to that signal.[3] For keto esters, the ¹H NMR spectrum is particularly informative, as distinct, well-resolved signals for both the keto and enol tautomers are often visible.[2][3][16] This allows not only for the total quantification of the keto ester but also for the determination of the keto-enol equilibrium ratio in a given solvent.[16][17]

The key to accurate qNMR is selecting a signal from the analyte that is unique, sharp, and located in a clear region of the spectrum. An internal calibrant (a certified reference standard with a known purity and concentration) is added to the sample, and the concentration of the analyte is calculated by comparing the integral of its signal to the integral of a known signal from the calibrant.

Experimental Protocol: ¹H-qNMR Quantification of a Keto Ester
  • Internal Calibrant Selection: Choose a certified internal standard that has a simple ¹H NMR spectrum with a signal that does not overlap with any analyte or solvent signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal calibrant into an NMR tube.

    • Accurately weigh and add the keto ester sample to the same NMR tube.

    • Add a precise volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both components.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer.

    • Critical Parameters: Ensure a sufficiently long relaxation delay (D1) — typically 5 times the longest T₁ relaxation time of the signals being integrated — to allow for complete magnetization recovery. This is essential for accurate integration.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>150:1) for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the selected, non-overlapping signal for the analyte and the selected signal for the internal calibrant.

    • Calculate the concentration of the analyte using the following formula:

      • C_analyte = (I_analyte / N_analyte) * (N_calibrant / I_calibrant) * (MW_analyte / MW_calibrant) * (m_calibrant / m_analyte) * P_calibrant

      • Where: C = Purity/Concentration, I = Integral Value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the calibrant.

Workflow & Data Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Weigh_IS Accurately Weigh Internal Calibrant Dissolve Dissolve in Deuterated Solvent in NMR Tube Weigh_IS->Dissolve Weigh_Sample Accurately Weigh Sample Weigh_Sample->Dissolve Acquire Acquire ¹H NMR Spectrum (Long D1) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & Calibrant Signals Process->Integrate Data Calculate Absolute Concentration Integrate->Data

Caption: Workflow for qNMR quantification of keto esters.

Performance Characteristics: Quantitative NMR (qNMR)
ParameterTypical PerformanceRationale / Notes
Limit of Quantification (LOQ) ~0.1% by weightNot as sensitive as chromatographic methods; best for purity assessment and analysis of major components.
Linearity (R²) N/A (Primary Method)The response is inherently linear over a vast dynamic range.
Precision (%RSD) < 2%Excellent precision is achievable with proper experimental setup and sufficient signal-to-noise.
Throughput Low to MediumSample preparation is simple, but acquisition times can be long to ensure full relaxation.
Selectivity HighRelies on resolving a unique signal for the analyte, which is usually possible with high-field NMR.

Head-to-Head Comparison Summary

FeatureGC-MSHPLC-UV/MSqNMR
Principle Separation in Gas PhaseSeparation in Liquid PhaseNuclear Resonance
Best For Volatile/Semi-volatile keto esters, complex matricesThermally labile or non-volatile compoundsPurity assessment, absolute quantification
Sensitivity Very High (pg-fg)High (ng-pg)Low (µg-mg)
Sample Prep More Involved (Derivatization)Simpler (Dilute & Shoot)Simple (Weigh & Dissolve)
Tautomer Issue Resolved by derivatizationManaged by mobile phase/tempDirectly observed and quantifiable
Throughput MediumHighLow
Cost (Instrument) HighMedium to HighVery High
Quantitative Mode Relative (vs. Standard)Relative (vs. Standard)Absolute (Primary Method)

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for keto ester quantification is not a one-size-fits-all decision. It is a strategic choice based on the specific requirements of the analysis.

  • For trace-level quantification in complex biological or environmental matrices, GC-MS is often the superior choice due to its exceptional sensitivity and selectivity, provided the analyte is amenable to volatilization and derivatization.

  • For routine quality control, reaction monitoring, or analysis of thermally labile keto esters, HPLC-UV offers an unbeatable combination of high throughput, robustness, and sufficient sensitivity. When higher selectivity is needed, coupling it with a mass spectrometer (LC-MS) provides a powerful analytical solution.[15][18]

  • For certifying reference materials, determining absolute purity, or studying tautomeric equilibria, qNMR stands alone. Its status as a primary method provides a level of accuracy and confidence that is unmatched by relative chromatographic techniques.

By understanding the fundamental principles, inherent challenges, and practical solutions associated with each technique, researchers and drug development professionals can confidently select and implement the optimal analytical strategy, ensuring data of the highest quality and integrity.

References

A Senior Application Scientist's Guide to In-Vitro Testing Protocols for Novel Antithrombotic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of essential in-vitro testing protocols for the preclinical evaluation of novel antithrombotic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying principles and critical decision-making processes that ensure robust and reliable data. Our focus is on establishing self-validating experimental systems that provide clear, actionable insights into the anticoagulant, antiplatelet, and fibrinolytic properties of new chemical entities.

The Landscape of Hemostasis: A Rationale for a Multi-faceted In-Vitro Approach

Hemostasis is a complex, tightly regulated process involving platelets, coagulation factors, and the fibrinolytic system to maintain blood fluidity and prevent excessive bleeding upon vascular injury. Pathological disruptions to this balance can lead to thrombosis, a primary cause of cardiovascular morbidity and mortality. Novel antithrombotic therapies are designed to modulate specific targets within this intricate network. A thorough in-vitro characterization is, therefore, the foundational step in the development of a safe and effective antithrombotic agent.

A multi-pronged testing strategy is not merely advisable; it is essential. A compound's activity in one assay may not be predictive of its effects in a more complex physiological environment. This guide will dissect the key in-vitro assays, categorizing them by their primary target: the coagulation cascade, platelet function, and the fibrinolytic system.

Assessing Anticoagulant Activity: Beyond the Clotting Time

Anticoagulant compounds primarily target the enzymatic reactions of the coagulation cascade. The initial screening of these compounds often involves global clotting assays, which provide a broad measure of the integrity of the intrinsic, extrinsic, and common pathways.

Classical Clotting Assays: The First Line of Screening

The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[1][2] It measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin, or ellagic acid), phospholipids, and calcium to platelet-poor plasma (PPP).[3][4][5]

Causality Behind the Method: The contact activator initiates the intrinsic pathway by activating Factor XII. Phospholipids provide a surface for the assembly of coagulation factor complexes, mimicking the role of activated platelets. The addition of calcium, which was previously chelated by citrate in the collection tube, is essential for the function of several coagulation factors and initiates the clotting cascade.

aPTT_Workflow

The PT assay assesses the extrinsic and common pathways of coagulation.[6][7] It measures the clotting time of PPP after the addition of tissue factor (thromboplastin) and calcium.[8][9][10]

Causality Behind the Method: Tissue factor is the physiological initiator of the extrinsic pathway, binding to and activating Factor VII. The subsequent steps converge with the common pathway, leading to fibrin formation. The concentration of tissue factor in the reagent is a critical determinant of the assay's sensitivity to deficiencies in the extrinsic pathway factors and to inhibitors.[11]

PT_Workflow

To ensure the trustworthiness of aPTT and PT results, a robust system of controls is mandatory:

  • Negative (Vehicle) Control: Plasma treated with the vehicle used to dissolve the test compound. This establishes the baseline clotting time.

  • Positive Control: A known anticoagulant (e.g., heparin for aPTT, rivaroxaban for PT with a sensitive reagent) should be run to confirm the assay can detect inhibition.

  • Normal and Pathological Control Plasmas: Commercially available control plasmas with clotting times in the normal and prolonged ranges should be used to verify the accuracy and precision of the assay system.[1]

Specific Coagulation Factor Assays: Pinpointing the Target

While global clotting assays are excellent for initial screening, they lack specificity. To understand the mechanism of action of a novel anticoagulant, assays targeting specific coagulation factors are necessary.

This assay is the gold standard for measuring the activity of direct Factor Xa (FXa) inhibitors.[12][13][14]

Principle: A known amount of excess FXa is added to a plasma sample containing the inhibitor. The inhibitor binds to and inactivates a portion of the FXa. The residual, active FXa then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline) that is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of the FXa inhibitor in the sample.[13][15]

The ECT and ECA are specific for the measurement of direct thrombin inhibitors (DTIs) like dabigatran.[4][16][17]

Principle: Ecarin, a protease from the venom of the saw-scaled viper (Echis carinatus), specifically converts prothrombin to meizothrombin.[4][17] Meizothrombin is an active intermediate that is inhibited by DTIs. In the ECT, the time to clot formation after the addition of ecarin is measured.[1] In the ECA, the residual meizothrombin activity is measured using a chromogenic substrate.[4]

Thrombin Generation Assay (TGA): A Global View of Coagulation Potential

The Thrombin Generation Assay (TGA), often performed using the Calibrated Automated Thrombogram (CAT) method, provides a more comprehensive assessment of the overall coagulation potential of a plasma sample than traditional clotting tests.[7][18][19] It measures the entire process of thrombin generation and decay, offering insights into both the initiation and propagation phases of coagulation.[3][5]

Causality Behind the Method: Coagulation is initiated in platelet-poor or platelet-rich plasma by the addition of a trigger (e.g., a low concentration of tissue factor) and phospholipids. A fluorogenic substrate for thrombin is also added. As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal that is monitored over time. A calibrator with a known thrombin activity is run in parallel to convert the fluorescence signal into thrombin concentration.[7][20][21]

TGA_Principle

Comparative Data: Anticoagulant Assays

AssayPrinciplePrimary Target Pathway/FactorAdvantagesDisadvantages
aPTT Clotting TimeIntrinsic & Common PathwaysWidely available, inexpensive, good for screening.[4]Lacks specificity, can be affected by high Factor VIII levels.[11]
PT Clotting TimeExtrinsic & Common PathwaysWidely available, standardized (INR), good for monitoring Vitamin K antagonists.[7]Variable sensitivity to direct oral anticoagulants (DOACs) depending on the reagent.
Anti-Xa ChromogenicFactor XaSpecific for FXa inhibitors, good correlation with drug concentration.[12]More expensive than clotting assays, requires specific calibrators.
ECT/ECA Clotting/ChromogenicThrombin (via Meizothrombin)Highly specific for direct thrombin inhibitors.[16][17]Not widely available, primarily a research tool.
TGA (CAT) FluorogenicGlobal Coagulation PotentialMore physiologically relevant than clotting times, assesses both pro- and anticoagulant drivers.[18][19]Less standardized than clotting assays, can be complex to perform and interpret.[6]

Evaluating Antiplatelet Efficacy: From Aggregation to Adhesion

Antiplatelet agents target various aspects of platelet function, including activation, aggregation, and adhesion. A comprehensive in-vitro evaluation should, therefore, employ a range of assays that probe these different functionalities.

Light Transmission Aggregometry (LTA): The Gold Standard

LTA is considered the gold standard for assessing platelet aggregation.[10] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to the addition of an agonist.[21]

Causality Behind the Method: In a resting state, platelets in PRP form a turbid suspension. Upon the addition of an agonist (e.g., ADP, collagen, arachidonic acid, thrombin receptor activating peptide - TRAP), platelets are activated and form aggregates. As these aggregates form, the suspension becomes clearer, allowing more light to pass through, which is detected by a photometer. The choice of agonist is critical for elucidating the mechanism of action of a test compound, as different agonists trigger distinct signaling pathways.[22][23]

  • Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into a tube containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1500 x g for 15 minutes) to obtain PPP.

  • Standardize Platelet Count: Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 250 x 10^9/L).

  • Assay Procedure:

    • Pipette PRP into aggregometer cuvettes with a stir bar.

    • Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.

    • Add the test compound or vehicle to the PRP and incubate.

    • Add the agonist to initiate aggregation.

    • Record the change in light transmission over time.

Platelet Function Analyzer (PFA-100/200): A High-Shear Alternative

The PFA-100/200 is a point-of-care instrument that simulates primary hemostasis under high-shear conditions.[18]

Principle: Whole blood is aspirated through a small aperture in a membrane coated with either collagen and epinephrine (CEPI) or collagen and ADP (CADP). The time it takes for a stable platelet plug to form and occlude the aperture is recorded as the "closure time" (CT).[18]

Comparative Analysis: LTA vs. PFA-100/200

FeatureLight Transmission Aggregometry (LTA)Platelet Function Analyzer (PFA-100/200)
Sample Platelet-Rich Plasma (PRP)Whole Blood
Principle Change in light transmission due to aggregationTime to occlusion of an aperture under high shear
Agonists Wide variety (ADP, collagen, arachidonic acid, etc.)Fixed (Collagen/Epinephrine or Collagen/ADP)
Advantages Gold standard, allows for detailed mechanistic studies.[10]Simple to use, rapid results, uses whole blood.[18]
Disadvantages Labor-intensive, requires sample processing, potential for pre-analytical variables to affect results.[10]Less sensitive to some antiplatelet agents (e.g., clopidogrel), provides a global measure of platelet function without detailed mechanistic insight.[16][19]
Sensitivity to Aspirin High (with arachidonic acid as agonist)High (with CEPI cartridge)[17]
Sensitivity to Clopidogrel Moderate (with ADP as agonist)Low[19]

Probing the Fibrinolytic System: The Clot Lysis Assays

Fibrinolytic compounds enhance the breakdown of fibrin clots, either by directly acting on fibrin or by activating plasminogen to plasmin. In-vitro assays for fibrinolytic activity are crucial for identifying compounds that can restore blood flow in thrombotic events.

Fibrin Plate Assay

The fibrin plate assay is a classic and straightforward method for screening compounds with fibrinolytic activity.

Principle: A solution of fibrinogen is clotted with thrombin in a petri dish to form a fibrin plate. The test compound is then applied to the plate, and after incubation, the diameter of the lysed zone is measured.[9][24][25] The size of the lytic zone is proportional to the fibrinolytic activity of the compound.

Turbidimetric Fibrin Clot Lysis Assay

This is a more quantitative and higher-throughput method for assessing fibrinolysis.[26]

Principle: A fibrin clot is formed in a microplate well by adding thrombin to a solution of fibrinogen. The formation of the clot increases the turbidity of the solution, which is monitored spectrophotometrically (e.g., at 340 or 405 nm). A plasminogen activator (e.g., tissue plasminogen activator, tPA) and the test compound are included in the reaction mixture. As the clot is lysed by plasmin, the turbidity decreases. The time to 50% clot lysis is a key parameter for quantifying fibrinolytic activity.[27][28]

Fibrinolysis_Signaling

Conclusion: An Integrated Approach to In-Vitro Antithrombotic Drug Discovery

The in-vitro evaluation of novel antithrombotic compounds is a critical phase in their development pipeline. A comprehensive and well-designed testing cascade, incorporating a variety of assays that probe different aspects of hemostasis, is paramount for a thorough characterization of a compound's activity and mechanism of action. By understanding the principles behind each assay and implementing robust, self-validating protocols, researchers can generate high-quality, reliable data that will guide the selection of the most promising candidates for further preclinical and clinical development. This guide serves as a foundational resource for establishing such a rigorous in-vitro testing program.

References

Safety Operating Guide

Operational Safety Guide: Personal Protective Equipment for Handling Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted with the highest standards of safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to protect yourself when handling Ethyl 3-(3-cyanophenyl)-3-oxopropanoate (CAS: 62088-13-5). The causality behind each recommendation is explained to build a self-validating safety culture in your laboratory.

This compound is a valuable intermediate in synthetic chemistry, but its handling requires a thorough understanding of its potential hazards. Adherence to these protocols is essential for mitigating risk and ensuring both personal safety and data integrity.

Core Hazard Profile

This compound is classified with several key hazards that directly inform our PPE strategy.[1][2][3] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The Globally Harmonized System (GHS) classifications dictate the minimum level of protection required.

Hazard Classification GHS Hazard Code Description Primary Risk
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][2][3]Ingestion
Skin Irritation (Category 2)H315Causes skin irritation.[3]Skin Contact
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation.[3]Eye Contact
Acute Toxicity, Inhalation (Category 4)H332Harmful if inhaled.[2]Inhalation
Specific Target Organ Toxicity (Single Exposure, Category 3)H335May cause respiratory tract irritation.[3]Inhalation

This data is synthesized from multiple safety data sheets to provide a comprehensive hazard profile.

Task-Specific PPE Selection

The selection of PPE is not static; it must be adapted to the specific procedure being performed. The principle of ALARA (As Low As Reasonably Achievable) should guide our exposure control strategy, where PPE serves as the critical final barrier. The following table outlines recommended PPE levels for common laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Full-coverage lab coatRequired if not in a ventilated enclosure. N95/P95 minimum.[3][4]
Solution Preparation/Transfers Chemical splash goggles and face shieldChemical-resistant gloves (e.g., Nitrile), consider double-glovingChemical-resistant apron over a lab coatRequired if not performed in a certified chemical fume hood.
Large-Scale Operations (>10g) Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Neoprene or Butyl rubber)Chemical-resistant suit or apron over lab coat.[3]Air-purifying respirator with appropriate cartridges (e.g., OV/AG/P99) is mandatory.[3][4]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or disposable coverallsAir-purifying respirator with appropriate cartridges.[3][4]
Eye and Face Protection: The Non-Negotiable Barrier

Given the H319 classification (Causes serious eye irritation), robust eye protection is mandatory.[3] Standard safety glasses are insufficient.

  • Rationale: This compound, likely a fine solid, can easily become airborne as dust. Chemical splash goggles that form a complete seal around the eyes are required to prevent particulate entry.

  • Procedural Directive: Use chemical splash goggles that comply with ANSI Z87.1 (US) or EN 166 (EU) standards.[3] When handling solutions or larger quantities where splashing is a significant risk, a full-face shield must be worn over the goggles.

Skin and Body Protection: Preventing Dermal Exposure

The H315 classification (Causes skin irritation) necessitates careful selection of protective garments.[3]

  • Hand Protection: Nitrile gloves are the standard for incidental contact. Always inspect gloves for tears or pinholes before use. For prolonged contact or immersion, consult a glove compatibility chart, but consider more robust materials like neoprene. The proper technique for removing gloves (without touching the outer surface) is a critical skill to prevent skin exposure.[3]

  • Body Protection: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat. For large-scale work, a complete chemical-resistant suit is advised.[3]

Respiratory Protection: Guarding Against Inhalation

The H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) classifications make respiratory protection a key consideration, especially when engineering controls are absent or insufficient.[2][3]

  • Rationale: Weighing or transferring the solid material can generate fine dust that can be easily inhaled.

  • Procedural Directive: All manipulations of the solid compound that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure. If these engineering controls are not available, or during a large-scale release, respiratory protection is mandatory.

    • For nuisance dust exposure, a NIOSH-approved N95 or P95 filtering facepiece respirator is the minimum.[3][4]

    • For situations with potential vapor exposure or higher concentrations, a half-mask or full-face air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges and P99 or P100 particulate filters is required.[3][4] All personnel requiring respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.

Operational and Disposal Plans

PPE Selection Workflow

The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE before beginning any task.

PPE_Workflow cluster_assessment 1. Risk Assessment cluster_selection 2. PPE Selection cluster_action 3. Execution start Assess Task (e.g., Weighing, Synthesis) check_dust Is there a risk of generating dust or aerosol? start->check_dust check_splash Is there a risk of splashing? check_dust->check_splash select_resp Select Respiratory Protection (Fume Hood or Respirator) check_dust->select_resp Yes select_eye Select Eye/Face Protection (Goggles +/- Face Shield) check_splash->select_eye Yes select_body Select Body/Hand Protection (Coat, Gloves, Apron) check_splash->select_body Always select_resp->select_eye select_eye->select_body proceed Proceed with Task select_body->proceed

Caption: PPE selection workflow for handling this compound.

Step-by-Step Donning and Doffing Procedure

Cross-contamination often occurs during the removal of PPE. Follow this sequence precisely.

Donning (Putting On):

  • Lab Coat/Suit: Don the primary protective garment.

  • Respirator: If required, perform a seal check.

  • Goggles/Face Shield: Position securely.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove using a glove-to-glove technique (peel one glove off, ball it in the gloved hand, slide a clean finger under the cuff of the remaining glove, and peel it off over the first). Dispose of immediately.

  • Lab Coat/Suit: Remove by rolling it inside-out, without touching the exterior.

  • Goggles/Face Shield: Handle by the strap or headband.

  • Respirator: Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][3]

Spill and Disposal Plan

In Case of a Spill:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Protect: Don the appropriate level of PPE for cleanup, which is typically a higher level than for routine handling.[3][4]

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill. Do not use combustible materials.

  • Collect: Carefully sweep or scoop the material into a designated, labeled hazardous waste container without creating dust.[3][4]

  • Decontaminate: Clean the spill area as appropriate.

Disposal:

  • All contaminated PPE (gloves, disposable coats) and cleanup materials are considered hazardous waste.

  • Place all waste into a clearly labeled, sealed container.

  • Dispose of the chemical and its contaminated waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[4] Do not pour down the drain.[3][4]

By integrating these expert protocols into your daily operations, you create a robust safety framework that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.